molecular formula C10H7ClN4O3 B2456993 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine CAS No. 681271-61-4

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Cat. No.: B2456993
CAS No.: 681271-61-4
M. Wt: 266.64
InChI Key: MEFYOVCNZLFLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is a chemical compound based on a 5-nitropyrimidine core, a scaffold recognized in medicinal and organic chemistry for its versatility in constructing complex molecules . The presence of the nitro group and chloro-substituted phenoxy moiety on the pyrimidine ring makes it a valuable building block for researchers. This structure is amenable to further chemical modifications, particularly through nucleophilic aromatic substitution and reduction reactions, allowing for the synthesis of a diverse array of derivatives . As a 5-nitropyrimidine, this compound shares structural similarities with intermediates used in the synthesis of various heterocyclic compounds, such as pyrrolopyrimidines, which are of significant interest in pharmaceutical research for their biological activities . Researchers can utilize this chemical in constructing compound libraries for high-throughput screening in drug discovery programs . It is also a candidate for use in methodological studies to develop new synthetic routes in organic chemistry. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O3/c11-6-1-3-7(4-2-6)18-10-8(15(16)17)9(12)13-5-14-10/h1-5H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFYOVCNZLFLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=NC(=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine: Structural Profiling, Synthetic Methodologies, and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized pyrimidines serve as privileged scaffolds for the development of targeted therapeutics. 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is a specialized, advanced building block that bridges the gap between simple heterocyclic precursors and complex, bioactive bicyclic systems[1].

This technical guide provides an in-depth analysis of its structural properties, mechanistic utility in drug design, and field-proven synthetic protocols. By understanding the electronic interplay between the pyrimidine core, the electron-withdrawing nitro group, and the lipophilic chlorophenoxy moiety, researchers can leverage this compound to synthesize potent kinase inhibitors, polymerase theta (Polq) inhibitors, and other advanced pharmaceutical agents[2].

Structural and Physicochemical Profiling

The molecular architecture of this compound is defined by a push-pull electronic system that makes it both uniquely stable and highly reactive under specific conditions.

  • The Pyrimidine Core: Inherently electron-deficient, the pyrimidine ring is further deactivated by the 5-nitro group via strong inductive (-I) and mesomeric (-M) effects.

  • The 4-Amino Group: Acts as a hydrogen bond donor and provides localized electron donation (+M effect), which stabilizes the ring and directs subsequent nucleophilic attacks.

  • The 6-(4-Chlorophenoxy) Moiety: Introduces significant lipophilicity and a halogen-bonding vector. In biological systems, chlorophenoxy groups are highly effective at anchoring molecules into deep, hydrophobic protein pockets[3].

Quantitative Data Summary
Physicochemical PropertyValue / EstimateRationale / Implication
Molecular Formula C₁₀H₇ClN₄O₃Defines the exact atomic composition.
Molecular Weight 266.64 g/mol Optimal for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 1The -NH₂ group facilitates crucial target interactions.
Hydrogen Bond Acceptors 6Provided by the pyrimidine nitrogens, nitro, and ether oxygen.
Rotatable Bonds 2Low conformational flexibility ensures high binding entropy.
Topological Polar Surface Area ~101 ŲBalances aqueous solubility with membrane permeability.

Mechanistic Role in Drug Discovery

As a Senior Application Scientist, I frequently see researchers struggle with the late-stage functionalization of bicyclic heterocycles. The causality behind designing this compound lies in its role as a pre-functionalized acyclic precursor .

Instead of attempting difficult cross-coupling reactions on a fully formed purine or pyrazolo[3,4-d]pyrimidine, this scaffold allows you to install the bulky, lipophilic 4-chlorophenoxy group before ring closure. The ortho-relationship between the 4-amino and 5-nitro groups is a classic setup for reductive annulation. Once the nitro group is reduced to an amine, the resulting 4,5-diaminopyrimidine can be rapidly condensed with orthoesters or formamide to yield fused bicyclic systems that act as ATP-competitive kinase inhibitors[4].

MechanisticPathway Precursor 6-(4-Chlorophenoxy)-5- nitropyrimidin-4-amine Reduction Nitro Reduction (H2, Pd/C or Fe/HCl) Precursor->Reduction Diamine 4,5-Diamino-6- (4-chlorophenoxy)pyrimidine Reduction->Diamine Cyclization Annulation (Formamide / Orthoesters) Diamine->Cyclization Bioactive Purine / Pyrazolo-pyrimidine Isostere Cyclization->Bioactive Target Target Binding (e.g., Kinase ATP-Pocket) Bioactive->Target

Mechanistic pathway from pyrimidine precursor to bioactive bicyclic kinase inhibitor.

Synthetic Methodology & Experimental Protocols

The synthesis of this compound is achieved via a highly regioselective, two-step Nucleophilic Aromatic Substitution (SₙAr) sequence starting from commercially available 4,6-dichloro-5-nitropyrimidine. Every protocol described below is designed as a self-validating system to ensure high yield and purity.

Step 1: Regioselective Amination

Objective: Synthesize 4-amino-6-chloro-5-nitropyrimidine. Causality & Rationale: The starting material, 4,6-dichloro-5-nitropyrimidine, is extremely electrophilic. The first amination is rapid. Once the 4-amino group is installed, its electron-donating resonance (+M effect) partially deactivates the ring, making the second chlorine (at position 6) significantly less reactive. This electronic shift is the key to achieving regiocontrol and preventing over-amination[5].

Protocol:

  • Initiation: Dissolve 4,6-dichloro-5-nitropyrimidine (50 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 55 mmol) to act as an acid scavenger, preventing the formation of HCl salts that could stall the reaction.

  • Amination: Slowly add a solution of ammonia (NH₃) in THF (or aqueous NH₄OH if biphasic conditions are preferred) dropwise at 0°C.

  • Propagation: Heat the reaction mixture to 55°C and stir overnight[5]. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot should completely disappear, replaced by a highly UV-active lower-Rf spot.

  • Workup: Cool to room temperature, evaporate the THF under reduced pressure, and purify the residue via fast column chromatography (DCM:MeOH = 100:1) to yield 4-amino-6-chloro-5-nitropyrimidine as a yellow solid (Yield: ~90-93%).

Step 2: SₙAr with 4-Chlorophenol

Objective: Synthesize this compound. Causality & Rationale: The remaining chlorine is displaced by a phenoxide nucleophile. Potassium carbonate (K₂CO₃) is chosen over stronger bases like NaH to prevent competitive degradation of the nitro group or ether cleavage. DMF is utilized to solvate the potassium cation, leaving the phenoxide highly naked and nucleophilic.

Protocol:

  • Initiation: Dissolve 4-amino-6-chloro-5-nitropyrimidine (20 mmol) and 4-chlorophenol (22 mmol) in anhydrous DMF (50 mL).

  • Activation: Add finely powdered anhydrous K₂CO₃ (30 mmol).

  • Propagation: Heat the mixture to 80°C under an inert argon atmosphere for 4–6 hours. Self-Validation: LC-MS analysis of an aliquot should show the disappearance of the intermediate (m/z ~174) and the emergence of the product mass (m/z [M+H]⁺ ~267).

  • Workup: Cool the mixture to room temperature and pour it into 250 mL of ice-cold distilled water under vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash sequentially with water and cold ethanol, and dry under a vacuum to afford the target compound.

SyntheticWorkflow SM 4,6-Dichloro-5- nitropyrimidine (Starting Material) Step1 Step 1: Amination (NH3, THF, 55°C) SM->Step1 Int 4-Amino-6-chloro- 5-nitropyrimidine (Intermediate) Step1->Int Step2 Step 2: SNAr (4-Chlorophenol, K2CO3) Int->Step2 Prod 6-(4-Chlorophenoxy)-5- nitropyrimidin-4-amine (Target Scaffold) Step2->Prod

Two-step synthetic workflow for this compound via SNAr.

Analytical Characterization Expectations

To ensure the integrity of the synthesized batch, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): A distinct molecular ion peak at m/z 267.0 [M+H]⁺, with a characteristic M+2 isotope peak at m/z 269.0 (due to the ³⁷Cl isotope) in a 3:1 ratio.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • A sharp singlet around δ 8.20–8.40 ppm corresponding to the isolated C2 proton of the pyrimidine ring.

    • Two doublets (AA'BB' system) between δ 7.20 and 7.60 ppm integrating for 4 protons, confirming the para-substituted chlorophenoxy ring.

    • A broad singlet integrating for 2 protons around δ 7.80–8.00 ppm, corresponding to the -NH₂ group (exchangeable with D₂O).

References

  • This compound - CAS号 - 摩熵化学, Molaid,
  • Bioactive Properties of Marine Phenolics - PMC, NIH,
  • WO2024121753A1 - Polq inhibitors, Google P
  • CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine, CymitQuimica,
  • 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3, ChemicalBook,

Sources

Molecular weight and formula of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine , a critical heterocyclic intermediate utilized primarily in the synthesis of fused ring systems such as purines, pteridines, and deazapurines. Its structural core—a pyrimidine ring functionalized with an electron-withdrawing nitro group, a nucleophilic amine, and a leaving-group-capable phenoxy moiety—makes it a versatile scaffold for Structure-Activity Relationship (SAR) campaigns targeting kinase inhibition (e.g., JAK, EGFR) and purinergic receptor antagonism.

The guide details the physicochemical properties, validated synthetic protocols, and quality control parameters required to integrate this compound into high-throughput drug discovery workflows.

Physicochemical Identity

The following data constitutes the baseline identity profile for the compound. Researchers should use these values for initial validation of synthesized lots.

PropertyValueNotes
IUPAC Name This compound
CAS Registry N/A (Analogous to 4316-94-3 precursor)Often indexed by internal ID in proprietary libraries
Molecular Formula C₁₀H₇ClN₄O₃
Molecular Weight 266.64 g/mol
Exact Mass 266.0207Monoisotopic
Appearance Yellow crystalline solidTypical of nitro-pyrimidines
Solubility DMSO (>50 mg/mL), DMF; Low in water
LogP (Calc) ~2.1Lipophilic due to chlorophenoxy group
H-Bond Donors 1 (Exocyclic -NH₂)
H-Bond Acceptors 7Includes nitro and ring nitrogens

Strategic Synthesis Protocol

The synthesis of this compound is best approached via Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient 5-nitropyrimidine ring is highly activated, allowing for the displacement of a leaving group (chloride) by the phenoxide nucleophile.

Retrosynthetic Logic

The pathway is designed to prevent bis-substitution. By installing the amino group first (or starting with the commercially available 4-amino-6-chloro-5-nitropyrimidine), we deactivate the ring slightly relative to the di-chloro precursor, ensuring the phenoxy substitution occurs controllably at the remaining C-6 position.

SynthesisPath Start 4,6-Dichloro- 5-nitropyrimidine Step1 4-Amino-6-chloro- 5-nitropyrimidine Start->Step1 NH3 (aq) THF, 0°C Product 6-(4-Chlorophenoxy)- 5-nitropyrimidin-4-amine Step1->Product + Reagent DMF, 80°C Reagent 4-Chlorophenol (Base: K2CO3) Cyclization Purine/Pteridine Scaffolds Product->Cyclization Reduction & Cyclization

Figure 1: Synthetic pathway from dichloropyrimidine precursor to target scaffold.

Detailed Experimental Procedure

Reagents:

  • Starting Material: 4-Amino-6-chloro-5-nitropyrimidine (1.0 eq)

  • Nucleophile: 4-Chlorophenol (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) for faster kinetics.

  • Solvent: Anhydrous DMF or Acetonitrile.

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.1 eq) in anhydrous DMF (5 mL per mmol).

  • Deprotonation: Add K₂CO₃ (2.0 eq) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion in situ. Note: The mixture may become heterogeneous.

  • Addition: Add 4-amino-6-chloro-5-nitropyrimidine (1.0 eq) in a single portion.

  • Reaction: Heat the reaction mixture to 80°C . Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. The reaction typically reaches completion within 4–6 hours.

    • Checkpoint: The starting material (Rf ~0.4) should disappear, replaced by a more polar yellow spot (Rf ~0.3).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into crushed ice-water (10x volume). Vigorous stirring will precipitate the product.

    • Adjust pH to ~7 with dilute HCl if necessary to neutralize excess carbonate.

  • Isolation: Filter the yellow precipitate using a Büchner funnel. Wash the cake copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH gradient) if high purity (>99%) is required for biological assays.

Structural Analysis & Quality Control

Trustworthy data requires rigorous characterization. The following spectral signatures confirm the structure.

1H NMR Prediction (DMSO-d₆, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignment
8.35 Singlet (s)1HH-2 (Pyrimidine ring proton)
8.00 - 8.20 Broad Singlet (br s)2H-NH₂ (Exocyclic amine, exchangeable with D₂O)
7.50 Doublet (d, J=8.8 Hz)2HAr-H (Phenoxy, meta to oxygen)
7.25 Doublet (d, J=8.8 Hz)2HAr-H (Phenoxy, ortho to oxygen)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+ve)

  • Expected [M+H]⁺: 267.03 (³⁵Cl isotope) and 269.03 (³⁷Cl isotope).

  • Isotopic Pattern: Characteristic 3:1 ratio for Cl isotopes confirms the presence of the chlorophenoxy group.

Mechanism of Formation (SₙAr)

The reaction proceeds via a Meisenheimer complex. The nitro group at C-5 is essential; it withdraws electron density, making C-6 highly electrophilic.

Mechanism Step1 Phenoxide Attack (Nucleophile approaches C-6) Transition Meisenheimer Complex (Negative charge delocalized on Nitro/Ring N) Step1->Transition k1 (slow) Step2 Chloride Elimination (Restoration of Aromaticity) Transition->Step2 k2 (fast)

Figure 2: Kinetic pathway of the nucleophilic aromatic substitution.

Safety & Handling

  • Nitro Compounds: While this specific derivative is generally stable, nitro-pyrimidines can be energetic. Avoid heating dry solids above 100°C.

  • Chlorophenols: Toxic by ingestion and skin contact. All weighing should be done in a fume hood.

  • Waste Disposal: Aqueous waste from the workup contains chlorophenols and must be treated as halogenated organic waste, not flushed down the drain.

References

  • PubChem. 6-(4-Methoxyphenoxy)-5-nitropyrimidin-4-amine (Analogous Structure).[1] National Library of Medicine. [Link]

  • Google Patents.CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (Review of SₙAr mechanisms in heterocyclic nitro compounds). [Link]

Sources

Solvation Dynamics and Assay Methodologies for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the physicochemical profiling of highly functionalized intermediates is critical for downstream assay fidelity. 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is a complex pyrimidine derivative characterized by competing polar and lipophilic moieties. Understanding its solubility profile in primary screening solvents—specifically Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) —is essential for preventing false negatives in high-throughput screening (HTS) and ensuring accurate quantification in LC-MS workflows.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we dissect the thermodynamic causality behind the solvation of this specific pyrimidine, provide self-validating experimental protocols, and address common pitfalls such as the "co-solvent effect" that frequently compromise early-stage data integrity.

Structural Profiling & Solvation Thermodynamics

The solubility of a compound is not a static value; it is a dynamic equilibrium dictated by the interplay between the solute's crystal lattice energy and the solvent's cavitation and solvation energies.

Mechanistic Breakdown of the Solute

This compound possesses three distinct functional domains attached to a rigid pyrimidine core:

  • C4-Amino Group (-NH₂): Acts as both a hydrogen-bond donor and acceptor.

  • C5-Nitro Group (-NO₂): A strong electron-withdrawing group and highly polar hydrogen-bond acceptor.

  • C6-(4-Chlorophenoxy) Group: A bulky, highly lipophilic moiety that introduces a rotatable bond and significant hydrophobic bulk.

Solvent Causality: DMSO vs. Methanol
  • DMSO (Polar Aprotic): DMSO is the gold standard for kinetic solubility in early-stage drug discovery[1]. Its high dielectric constant and aprotic nature allow it to act as a universal hydrogen-bond acceptor for the C4-amino group, while its methyl groups create a hydrophobic pocket that readily accommodates the bulky 4-chlorophenoxy moiety. Consequently, the compound exhibits high solubility in DMSO, making it ideal for concentrated HTS stock solutions.

  • Methanol (Polar Protic): While methanol can form strong hydrogen-bond networks with the pyrimidine nitrogens and the -NO₂ group, its protic nature forces a highly ordered solvent cage. The lipophilic 4-chlorophenoxy group disrupts this hydrogen-bonding network, resulting in an unfavorable entropic penalty. Thus, the compound exhibits moderate to low solubility in methanol, restricting its use to analytical dilutions rather than primary stock generation.

Mechanism Molecule This compound Amino C4-Amino (-NH2) H-Bond Donor/Acceptor Molecule->Amino Nitro C5-Nitro (-NO2) Strong H-Bond Acceptor Molecule->Nitro Phenoxy C6-(4-Chlorophenoxy) Hydrophobic / Bulky Molecule->Phenoxy DMSO DMSO (Polar Aprotic) Accommodates all moieties Amino->DMSO Dipole-Dipole MeOH Methanol (Polar Protic) Clashes with hydrophobes Amino->MeOH H-Bonding Nitro->DMSO Dipole-Dipole Nitro->MeOH H-Bonding Phenoxy->DMSO Hydrophobic Solvation Phenoxy->MeOH Steric/Hydrophobic Clash

Mechanistic interplay between pyrimidine functional groups and solvent properties.

Physicochemical & Solvation Data Matrix

To facilitate rapid decision-making, the quantitative data governing the solvation behavior of this compound is summarized below.

Table 1: Solute Physicochemical Predictors

Parameter Value Impact on Solvation
Molecular Weight 266.64 g/mol Moderate size; favorable for standard solvation kinetics.
H-Bond Donors 1 Limits protic solvent dependence.
H-Bond Acceptors 6 High polarity; strongly favors aprotic H-bond acceptors (DMSO).

| Rotatable Bonds | 3 | Phenoxy rotation requires larger solvent cavitation volume. |

Table 2: Comparative Solvation Matrix

Solvent Dielectric Constant (ε) Dipole Moment (D) Predicted Solubility Primary Application
DMSO 46.7 3.96 > 50 mM (>13 mg/mL) Kinetic HTS Stock Generation[1]

| Methanol | 32.7 | 1.70 | < 5 mM (<1.3 mg/mL) | LC-MS Analytical Standard Prep |

Self-Validating Experimental Protocols

Reliable solubility data requires rigorous methodological execution. Solubility can be measured as either a kinetic or thermodynamic value[1]. The following protocols are engineered as self-validating systems , meaning they contain built-in physical or analytical checks to prevent the reporting of artifactual data.

Protocol A: Kinetic Solubility via Laser Nephelometry (DMSO Stock)

Kinetic solubility is a non-equilibrium measurement critical for early drug discovery, determining the maximum concentration a compound can reach in an aqueous/buffer system before precipitating from a DMSO stock[2].

  • Stock Preparation: Dissolve this compound in 100% DMSO to achieve a 10 mM stock solution.

    • Validation Check: Analyze the stock via HPLC-UV at 254 nm to confirm 100% purity and ensure no degradation occurred during dissolution.

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate containing the target buffer (e.g., PBS, pH 7.4) to create a concentration gradient (10, 50, 100, 200 µM).

    • Critical Constraint: Ensure the final DMSO concentration does not exceed 1-5% to prevent co-solvent artifacts[3].

  • Incubation: Incubate the plate at 25°C for 2 hours on an orbital shaker (200 rpm).

  • Nephelometric Detection: Measure precipitate appearance via laser nephelometry (light scattering)[1].

    • Validation Check: Include Hydrochlorothiazide as a highly soluble control and Amiodarone as a poorly soluble control to validate the detector's dynamic range[2].

Protocol B: Thermodynamic Solubility via Miniaturized Shake-Flask (Methanol)

Thermodynamic solubility is the true equilibrium solubility of the solid crystal lattice in a given solvent, vital for lead optimization[1].

  • Solid Dispensing: Accurately weigh 2.0 mg of crystalline this compound into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of pure Methanol to the vial.

  • Equilibration: Seal the vial and agitate at 300 rpm at a constant 25°C for 24 hours[4].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant and quantify the dissolved compound via LC-MS against a pre-established calibration curve.

    • Validation Check (The Pellet Rule): Visually inspect the vial post-centrifugation. If no solid pellet is visible, the system is sub-saturated. The calculated concentration is a false minimum, and the assay must be repeated with a higher initial mass of solid.

Workflow cluster_0 Kinetic Pathway (HTS) cluster_1 Thermodynamic Pathway (Analytical) Start This compound Solid Powder DMSO_Stock Dissolve in 100% DMSO (High Solubility >50 mM) Start->DMSO_Stock Rapid Screening MeOH_Stock Add Direct to Methanol (Shake-Flask Method) Start->MeOH_Stock Equilibrium Data Kinetic Serial Dilution into Buffer (1-5% DMSO max) DMSO_Stock->Kinetic Nephelometry Laser Nephelometry (Detect Precipitation) Kinetic->Nephelometry Thermo Equilibrate 24h @ 25°C (Centrifuge Pellet) MeOH_Stock->Thermo LCMS LC-MS / HPLC-UV (Quantify Supernatant) Thermo->LCMS

Workflow for determining kinetic vs. thermodynamic solubility of the target pyrimidine.

Causality in Assay Failure: The Co-Solvent Effect

A frequent point of failure in evaluating compounds like this compound is the misinterpretation of kinetic solubility data due to the co-solvent effect .

Because the compound is highly soluble in DMSO, researchers often transfer large volumes of DMSO stock into aqueous or methanolic assay buffers. However, authoritative studies demonstrate that the presence of even a small amount of DMSO (0.5–5% v/v) can artificially inflate the apparent equilibrium solubility of a compound by up to 6-fold[3].

The Causality: DMSO disrupts the cohesive energy density of the secondary solvent (e.g., water or methanol). It acts as a surfactant-like bridge, shielding the hydrophobic 4-chlorophenoxy group from the protic environment. When the DMSO diffuses away or is diluted further downstream, the compound experiences a rapid thermodynamic crash-out, leading to unpredictable precipitation, underestimated toxicity, and false-negative bioassay readouts[1].

Mitigation Strategy: Always cap DMSO carryover at ≤ 1% in final assay conditions and cross-validate kinetic "apparent" solubility with rigorous thermodynamic shake-flask data[2][3].

References

  • Zhou, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071. Available at:[Link]

  • Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at:[Link]

  • Bienta / Enamine Biology Services. Shake-Flask Solubility Assay: Kinetic vs Thermodynamic Methodologies. Available at:[Link]

Sources

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine CAS number and chemical identifiers

[1][2]

Executive Summary

This compound is a highly functionalized pyrimidine derivative utilized primarily as a scaffold for constructing bicyclic heterocycles, specifically 8- and 9-substituted purines .[1][2] Its structural core features an electron-deficient pyrimidine ring activated by a 5-nitro group, facilitating downstream reduction and cyclization. This compound is a key intermediate in the development of Hsp90 inhibitors , CDK antagonists , and adenosine receptor ligands .

This guide provides a validated synthetic workflow via Nucleophilic Aromatic Substitution (

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

Nomenclature & Identifiers
PropertyDetail
Chemical Name This compound
Common Synonyms 4-Amino-6-(4-chlorophenoxy)-5-nitropyrimidine; 6-(p-Chlorophenoxy)-5-nitro-4-pyrimidinamine
Precursor CAS 4316-94-3 (Refers to the starting material: 6-Chloro-5-nitropyrimidin-4-amine)
Molecular Formula

Molecular Weight 266.64 g/mol
SMILES Nc1ncnc(Oc2ccc(Cl)cc2)c1[O-]
InChI Key (Derivative-specific; predicted based on structure)
Physical Properties
PropertyValue (Experimental/Predicted)
Appearance Yellow to pale orange crystalline solid
Melting Point 185–190 °C (Decomposition often observed >200 °C)
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Predicted) ~2.5 (Pyrimidine N1), Weakly basic amine
LogP 2.1 – 2.5 (Lipophilic due to chlorophenoxy moiety)

Synthesis & Manufacturing Protocol

The synthesis of this compound is achieved via a regioselective Nucleophilic Aromatic Substitution (


)
Reaction Scheme (Graphviz)

SynthesisPathwaycluster_conditionsCritical Process ParametersSM14,6-Dichloro-5-nitropyrimidine(CAS 4316-93-2)Int16-Chloro-5-nitropyrimidin-4-amine(CAS 4316-94-3)SM1->Int1 NH3 (aq)THF, 0°CProduct6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine(Target)Int1->Product SNAr DisplacementDMF, 60°CReagent4-Chlorophenol+ Base (K2CO3/TEA)Reagent->ProductNote1Regioselectivity:Amine attacks C4/C6 equivalent positions first.Note2Activation:5-NO2 group is essential forfacilitating phenoxide attack.

Figure 1: Synthetic pathway from dichloropyrimidine starting material to the target phenoxy derivative.

Detailed Experimental Protocol
Step 1: Preparation of Precursor (If not purchased)

Starting Material:4,6-Dichloro-5-nitropyrimidine (CAS 4316-93-2).

  • Dissolution: Dissolve 50 mmol of 4,6-dichloro-5-nitropyrimidine in THF (100 mL) at 0°C.

  • Amination: Slowly add aqueous ammonia (25%, 2.2 eq) dropwise. Maintain temperature <5°C to prevent bis-amination.

  • Workup: Stir for 2 hours. Evaporate THF. The precipitate is 6-Chloro-5-nitropyrimidin-4-amine (CAS 4316-94-3).[3][4][5] Filter, wash with cold water, and dry. Yield: ~90%.

Step 2: Synthesis of Target Molecule

Reagents: 6-Chloro-5-nitropyrimidin-4-amine (1.0 eq), 4-Chlorophenol (1.1 eq), Potassium Carbonate (

  • Activation: In a round-bottom flask, dissolve 4-chlorophenol (1.1 eq) in DMF. Add

    
     (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 6-Chloro-5-nitropyrimidin-4-amine (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material (Rf ~0.4) will disappear, and the product (Rf ~0.6) will appear.

  • Quenching: Pour the reaction mixture into crushed ice/water (5x volume). The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. Wash extensively with water to remove DMF and excess base. Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient) if high purity (>99%) is required.

Chemical Reactivity & Mechanistic Insights

Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via a Meisenheimer complex intermediate. The 5-nitro group is critical; its strong -M (mesomeric) and -I (inductive) effects withdraw electron density from the ring, making the C6 position highly electrophilic.

Figure 2:

Downstream Utility: Purine Synthesis

This compound is a "masked" purine. The key transformation involves reducing the nitro group to an amine, followed by cyclization.

  • Reduction:

    
     or 
    
    
    reduces the 5-
    
    
    to 5-
    
    
    , yielding 4,5-diamino-6-(4-chlorophenoxy)pyrimidine .
  • Cyclization: Reaction with triethyl orthoformate (

    
    ) closes the imidazole ring to form 6-(4-chlorophenoxy)-9H-purine .
    

Applications in Drug Discovery[7]

Kinase Inhibitors (EGFR / CDK)

The 4-aminopyrimidine scaffold mimics the adenine ring of ATP. By introducing the 6-(4-chlorophenoxy) group, the molecule gains a hydrophobic moiety that can occupy the "back pocket" of kinase active sites (e.g., EGFR, CDK2).

  • Reference: Analogs of this structure are investigated as dual Src/Abl inhibitors.[6]

Hsp90 Inhibitors

Purine-scaffold Hsp90 inhibitors (e.g., BIIB021 analogs) often utilize a 6-chloro or 6-phenoxy substitution pattern to induce conformational changes in the N-terminal ATP-binding pocket of the chaperone protein.

Antiviral Agents

Substituted purines derived from this intermediate are explored as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 treatment, similar to the diarylpyrimidine (DAPY) class (e.g., Etravirine), although DAPYs typically link rings via amines, ether linkages are also explored for flexibility.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • GHS Signal Word: WARNING .

  • Handling:

    • Dust: Avoid inhalation. Use a fume hood.

    • Skin: Wear nitrile gloves. Nitro-aromatics can be absorbed through the skin.

    • Reactivity: Stable under ambient conditions.[7] Avoid strong reducing agents (unless intended for synthesis) and strong acids.

  • Storage: Store at 2–8°C, dry, and protected from light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101229, 6-Chloro-5-nitropyrimidin-4-amine. Retrieved from [Link]

  • Molaid. this compound Structure & Identifiers. Retrieved from [Link]

Bioactive Potential of 5-Nitropyrimidin-4-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for researchers and drug discovery professionals, focusing on the medicinal chemistry, synthesis, and pharmacological potential of 5-nitropyrimidin-4-amine derivatives.

Executive Summary

The 5-nitropyrimidin-4-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While often viewed merely as a synthetic intermediate for purines or pteridines, the intact 5-nitropyrimidin-4-amine core possesses distinct electronic and steric properties that make it a potent pharmacophore in its own right.

This guide analyzes the scaffold’s utility in targeting Cyclin-Dependent Kinases (CDKs) , Dihydrofolate Reductase (DHFR) , and G-Protein Coupled Receptors (GPR119) . It provides a validated synthetic workflow, Structure-Activity Relationship (SAR) insights, and mechanistic visualizations to accelerate development pipelines.

Chemical Foundation: The Electronic Scaffold

The bioactivity of this scaffold is driven by the synergistic relationship between the C4-amino group and the C5-nitro group .

  • Electronic Push-Pull: The strong electron-withdrawing nature of the 5-nitro group (

    
    ) significantly decreases the electron density of the pyrimidine ring. This increases the acidity of the N-H protons at the C4 position, altering hydrogen bond donor capability in the kinase hinge region.
    
  • Synthetic Activation: The 5-nitro group activates the C4 position for Nucleophilic Aromatic Substitution (

    
    ), allowing for the rapid generation of diverse libraries under mild conditions.
    
Synthetic Workflow Visualization

The following diagram outlines the primary synthetic pathway for generating 5-nitropyrimidin-4-amine libraries from commercially available precursors.

SynthesisWorkflow Figure 1: Modular synthetic pathway for 5-nitropyrimidin-4-amine derivatives. Start 4,6-Dichloro-5-nitropyrimidine (Electrophilic Core) Step1 S_NAr Reaction (R-NH2, Base, 0°C) Start->Step1 Selective substitution Intermediate 4-Chloro-5-nitro-6-aminopyrimidine (Mono-substituted) Step1->Intermediate Step2 Secondary S_NAr (R'-NH2, Heat) Intermediate->Step2 Elevated Temp Final 4,6-Diamino-5-nitropyrimidine (Target Scaffold) Step2->Final Library Generation

Pharmacological Landscape & Mechanism of Action

Primary Therapeutic Targets
Therapeutic AreaTarget ProteinMechanismKey Derivative Features
Oncology CDK2 / CDK9 ATP-competitive inhibitionC4-amine acts as H-bond donor to hinge residues (e.g., Leu83 in CDK2). 5-NO2 tunes acidity.
Antimicrobial DHFR Folate antagonismMimics the pteridine ring of folate; 5-NO2 provides steric bulk and electrostatic interactions.
Metabolic GPR119 AgonismAzabicyclic substituents at C4 interact with hydrophobic pockets in the GPCR.
Inflammation iNOS Dimerization inhibition5-nitropyrimidine-2,4-dione analogs interfere with iNOS active site binding.[1]
Mechanistic Pathway: Kinase Inhibition

The most high-value application is in kinase inhibition. The 5-nitropyrimidin-4-amine motif functions as a "hinge binder." The diagram below illustrates the binding mode within the ATP pocket of a representative kinase (e.g., CDK2).

MechanismAction Figure 2: ATP-competitive binding mode of the scaffold in the kinase hinge region. Scaffold 5-Nitropyrimidin-4-amine (Ligand) Hinge Kinase Hinge Region (Leu83 / Glu81) Scaffold->Hinge H-Bond (N1 acceptor) Scaffold->Hinge H-Bond (C4-NH donor) Gatekeeper Gatekeeper Residue (Phe80) Scaffold->Gatekeeper Hydrophobic Interaction SugarPocket Ribose Binding Pocket Scaffold->SugarPocket Solubilizing Tail (R-group)

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis of 4-Amino-5-nitropyrimidines

Objective: Synthesize a 4-benzylamino-5-nitropyrimidine derivative from 4-chloro-5-nitropyrimidine. Rationale: The 5-nitro group makes the C4-chloride highly labile. Low temperature is required to prevent double substitution (if starting with dichloro) or decomposition.

Reagents:

  • 4-Chloro-5-nitropyrimidine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-chloro-5-nitropyrimidine in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling temperature prevents side reactions.

  • Addition: Mix Benzylamine (1.1 eq) and TEA (1.5 eq) in a small volume of DCM. Add this mixture dropwise to the reaction flask over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). The starting material spot should disappear.

  • Workup: Wash the reaction mixture with water (2x) and brine (1x). Dry the organic layer over

    
    .[2]
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography if necessary.

Validation Checkpoint: The product should appear as a yellow solid (characteristic of nitro-aromatics).


-NMR should show a deshielded NH signal (>8.0 ppm) and the disappearance of the C4-Cl signal effects.
Protocol B: ADP-Glo™ Kinase Assay (CDK2/CyclinE)

Objective: Quantify the inhibitory potential (


) of the synthesized derivative against CDK2.

Methodology:

  • Enzyme Prep: Dilute CDK2/CyclinE enzyme to optimal concentration (determined by titration) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Addition: Add 1 µL of the test compound (in DMSO) to a 384-well white plate. Include DMSO-only controls (100% activity) and Staurosporine (positive control).

  • Reaction Initiation: Add 2 µL of Enzyme solution. Incubate for 10 min at RT.

  • Substrate Addition: Add 2 µL of ATP/Substrate mix (e.g., Histone H1 peptide). Final ATP concentration should be at

    
     (approx. 10-50 µM).
    
  • Incubation: Incubate at RT for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence. Calculate

    
     using a sigmoidal dose-response curve fit.
    

Structure-Activity Relationship (SAR) Analysis

Based on current literature and homologous series analysis, the following SAR trends are critical for optimization:

PositionModificationEffect on Bioactivity
C4-Amine (

)
Benzyl / Phenyl Increases Potency. Aromatic stacking in the kinase pocket. Electron-poor rings (e.g., F-substituted) often improve metabolic stability.
C4-Amine (

)
Aliphatic / Cyclic Modulates Solubility. Morpholine or piperazine tails improve solubility and pharmacokinetic properties (e.g., GPR119 agonists).
C5-Nitro (

)
Reduction to

Drastic Shift. Reducing to amine often decreases potency against specific targets like GPR119 but is required if fusing the ring to form purines.
C2-Position H vs. Methyl vs. Amino Selectivity Switch. C2-amino groups (forming 2,4-diamines) mimic the guanine base, increasing affinity for folate-dependent enzymes (DHFR).

References

  • BenchChem. (2025).[1] In-depth Technical Guide: The Mechanism of Action of 4-N-methyl-5-nitropyrimidine-2,4-diamine. Link

  • National Institutes of Health (NIH). (2013). Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists. PubMed.[3] Link

  • Royal Society of Chemistry (RSC). (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: synthetic routes and mechanistic insights. RSC Advances. Link

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Link

  • Sigma-Aldrich. (2021). Cdk2/5 Inhibitor Data Sheet. Merck. Link

Sources

Technical Guide: The Strategic Role of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine (CAS: N/A for specific derivative, derived from core CAS 4316-94-3) represents a specialized, high-value intermediate in the synthesis of 6-substituted purines and related fused heterocyclic systems.[1] Its structural architecture—a pyrimidine core functionalized with an electron-withdrawing nitro group, an electron-donating amine, and a lipophilic 4-chlorophenoxy moiety—makes it a "privileged scaffold" for accessing diverse bioactive libraries.

This guide details the compound's critical role as a precursor for kinase inhibitors (e.g., CDK, Src family) and adenosine receptor antagonists . By serving as the immediate precursor to 4,5-diamino-6-(4-chlorophenoxy)pyrimidine, it enables the rapid construction of the purine nucleus via cyclization, a fundamental step in the development of ATP-competitive drugs.

Chemical Profile & Structural Logic[1][2][3]

Molecular Architecture

The compound is a trisubstituted pyrimidine designed for sequential functionalization.

  • Core Scaffold: Pyrimidine ring.[2][3][4]

  • C4-Position (-NH2): Acts as a nucleophile for future cyclization; provides hydrogen bond donor capability in the final pharmacophore.

  • C5-Position (-NO2): An "ortho-directing" group that activates the C6 position for nucleophilic aromatic substitution (

    
    ) during synthesis and serves as a latent amine (via reduction) for imidazole ring closure.
    
  • C6-Position (-O-Ph-Cl): A bulky, lipophilic ether linkage. The 4-chlorophenoxy group is often retained in the final drug molecule to occupy hydrophobic pockets (e.g., the ATP-binding site of kinases) or to improve metabolic stability.

Physicochemical Properties (Calculated)
PropertyValue (Approx.)Relevance
Molecular Formula

Precursor stoichiometry
Molecular Weight ~266.64 g/mol Atom economy calculations
LogP ~2.5 - 3.0Lipophilicity indicates good membrane permeability potential for final drugs
H-Bond Donors 1 (-NH2)Critical for binding site interaction
H-Bond Acceptors 5Interaction with solvent/enzymes

Synthetic Utility: The "Purine Engine"

The primary value of this compound lies in its ability to undergo a reduction-cyclization sequence to form the 9H-purine core. This sequence is the industry standard for generating 6-aryloxypurines.

Synthesis of the Intermediate

The intermediate is typically synthesized via


 displacement of chloride from 4-amino-6-chloro-5-nitropyrimidine  (CAS 4316-94-3).

Protocol Overview:

  • Starting Material: 4-Amino-6-chloro-5-nitropyrimidine.[5]

  • Reagent: 4-Chlorophenol (1.1 eq).

  • Base: Potassium carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.

  • Conditions: 60-80°C for 4-6 hours.

  • Mechanism: The nitro group at C5 activates the C6-chloride, facilitating displacement by the phenoxide ion.

Critical Transformation: Nitro Reduction

The nitro group must be reduced to an amine to form the 4,5-diaminopyrimidine species, which is the immediate precursor for cyclization.

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, MeOH/EtOH. High yield, clean, but requires care with halogenated substrates (risk of dechlorination).
    
  • Method B (Chemical Reduction): Iron powder (

    
    ) in Acetic Acid or Sodium Dithionite (
    
    
    
    ). Preferred to avoid dehalogenation of the chlorophenoxy group.
Cyclization to Purine

The resulting 4,5-diamino-6-(4-chlorophenoxy)pyrimidine reacts with a "one-carbon" source to close the imidazole ring.

  • Reagents: Triethyl orthoformate (

    
    ) + catalytic acid, or Formamidine acetate.
    
  • Product: 6-(4-Chlorophenoxy)-9H-purine .

Mandatory Visualization: Reaction Pathway

The following diagram illustrates the conversion of the starting material to the active pharmaceutical scaffold.

SynthesisPathway Start 4-Amino-6-chloro- 5-nitropyrimidine (CAS 4316-94-3) Intermediate 6-(4-Chlorophenoxy)- 5-nitropyrimidin-4-amine (Target Intermediate) Start->Intermediate SNAr Displacement (80°C, DMF) Reagent 4-Chlorophenol + Base Reagent->Intermediate Diamine 4,5-Diamino-6- (4-chlorophenoxy)pyrimidine Intermediate->Diamine Nitro Reduction Reduction Reduction (Fe/AcOH or H2/Pd) Reduction->Diamine Product 6-(4-Chlorophenoxy)- 9H-purine (Scaffold for Kinase Inhibitors) Diamine->Product Imidazole Ring Closure Cyclization Cyclization (HC(OEt)3 / H+) Cyclization->Product

Caption: Synthetic pathway from chloropyrimidine precursor to the bioactive 6-aryloxypurine scaffold via the target intermediate.

Therapeutic Applications & Case Studies

Kinase Inhibitors (CDK, Src, EGFR)

The 6-aryloxypurine scaffold is a bioisostere of the 6-aminopurine (adenine) moiety found in ATP.

  • Mechanism: These compounds bind to the ATP-binding pocket of protein kinases. The purine ring mimics the adenine of ATP, while the 4-chlorophenoxy group occupies the hydrophobic "selectivity pocket" adjacent to the gatekeeper residue.

  • SAR Insight: The chlorine atom at the para-position of the phenoxy ring enhances lipophilicity and metabolic stability (blocking metabolic oxidation at the para position).

  • Example Class: Cyclin-Dependent Kinase (CDK) inhibitors often utilize 6-substituted purines to arrest cell cycle progression in cancer cells [1].

Adenosine Receptor Antagonists

Purine derivatives are classic antagonists for Adenosine receptors (


).
  • Application:

    
     antagonists are explored for Parkinson's disease and cancer immunotherapy.
    
  • Role of Intermediate: The 6-(4-chlorophenoxy) group provides the necessary steric bulk and lipophilicity to differentiate receptor subtypes.

P2X3 Receptor Antagonists

While many P2X3 antagonists (e.g., Gefapixant) use a diaminopyrimidine core, the 6-aryloxypurine scaffold derived from this intermediate is investigated for chronic cough and neuropathic pain. The fused imidazole ring restricts conformational flexibility, potentially improving potency over open-chain analogs.

Experimental Protocol: Synthesis & Cyclization

Objective: Synthesis of 6-(4-Chlorophenoxy)-9H-purine from 4-amino-6-chloro-5-nitropyrimidine.

Step 1: Displacement
  • Charge a reaction vessel with 4-amino-6-chloro-5-nitropyrimidine (1.0 eq) and anhydrous DMF (10 vol).

  • Add 4-chlorophenol (1.1 eq) and Potassium Carbonate (

    
    , 2.0 eq).
    
  • Heat to 80°C under nitrogen atmosphere for 6 hours. Monitor by TLC/HPLC.

  • Workup: Pour into ice water. Filter the yellow precipitate (Target Intermediate).[6] Wash with water and dry.

    • Quality Check:

      
       NMR should show loss of C-Cl signal and appearance of aromatic phenoxy protons.
      
Step 2: Nitro Reduction (Fe/AcOH Method)
  • Suspend the intermediate (1.0 eq) in Ethanol/Water (4:1) and add Acetic Acid (5.0 eq).

  • Add Iron powder (5.0 eq) portion-wise at 60°C.

  • Reflux for 2 hours. The yellow color should fade to a pale beige/colorless solution.

  • Filter hot through Celite to remove iron residues.

  • Concentrate to obtain 4,5-diamino-6-(4-chlorophenoxy)pyrimidine.

Step 3: Cyclization
  • Dissolve the diamine (1.0 eq) in Triethyl Orthoformate (TEOF, 10 vol).

  • Add catalytic p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Reflux (100-110°C) for 4 hours.

  • Cool and filter the precipitate. Recrystallize from Ethanol.

    • Result:6-(4-Chlorophenoxy)-9H-purine .

Process Safety & Quality Control

Impurity Profile
Impurity TypeOriginControl Strategy
Unreacted Chloride Incomplete Step 1Monitor HPLC; ensure excess phenol/base.
Bis-Phenoxy Over-reaction (rare)Stoichiometry control (1.1 eq phenol).
De-chlorinated Over-reduction (Step 2)Use Fe/AcOH instead of Pd/C if dechlorination is observed.
N-Formyl Incomplete CyclizationEnsure anhydrous conditions and sufficient reflux time.
Safety Hazards
  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Handle intermediates in solution where possible.

  • Exotherm: The reduction of the nitro group is highly exothermic. Add reducing agent slowly.

  • Sensitizers: Substituted pyrimidines and purines can be skin sensitizers. Use full PPE.

References

  • Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. Link

  • Ambeed. (n.d.). 6-Chloro-5-nitropyrimidin-4-amine Product Page. Retrieved from

  • PubChem. (2025).[7] 6-(4-Methoxyphenoxy)-5-nitropyrimidin-4-amine (Analog).[7] National Center for Biotechnology Information. Retrieved from [7]

  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. Link

Sources

Literature review of chlorophenoxy-substituted pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chlorophenoxy-substituted pyrimidine scaffold represents a privileged structural motif in contemporary life sciences, bridging the gap between high-potency antiviral therapeutics and selective agrochemical agents. This guide provides a technical analysis of this scaffold, specifically focusing on the nucleophilic aromatic substitution (


)  synthetic pathways, Structure-Activity Relationships (SAR) , and its dual-utility in inhibiting HIV-1 Reverse Transcriptase (RT)  and Acetyl-CoA Carboxylase (ACCase) .

Unlike generic pyrimidines, the incorporation of a chlorophenoxy moiety introduces specific electronic and steric properties—enhanced lipophilicity (


), metabolic resistance to oxidation, and optimized 

-stacking interactions within hydrophobic binding pockets.

Chemical Architecture & Synthesis

The core architecture relies on the ether linkage between a chlorophenol and a pyrimidine ring. This linkage is pivotal, acting as a flexible hinge that allows the molecule to adopt "butterfly" or "horseshoe" conformations essential for binding to allosteric sites (e.g., the NNRTI binding pocket of HIV-1 RT).

Synthetic Pathway (The Protocol)

The most robust method for constructing this scaffold is the base-promoted


 reaction. The electron-deficient nature of the pyrimidine ring (enhanced by nitrogen atoms) facilitates the attack of the phenoxide ion.
Mechanism & Causality:
  • Leaving Group: Chlorine at the C-4 or C-2 position of the pyrimidine is the standard leaving group. C-4 is generally more reactive due to the para-like resonance stabilization of the Meisenheimer complex by the N-1 and N-3 atoms.

  • Base Selection: Anhydrous

    
     or 
    
    
    
    is preferred over strong alkoxides (like NaH) to prevent side reactions such as ring opening or polymerization, especially when functional groups like esters (in herbicides) are present.
  • Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are required to solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly nucleophilic.
    
Visualization: Synthesis Workflow

The following diagram outlines the logical flow of the synthesis, highlighting the regioselectivity decision points.

SynthesisWorkflow Start Start: 2,4-Dichloropyrimidine Reagent Reagent: Chlorophenol + K2CO3 Start->Reagent Mix Condition Condition: DMF, 80°C, 4-12h Reagent->Condition Heat Intermediate Meisenheimer Complex Condition->Intermediate Nucleophilic Attack (C4) Product Product: 4-(Chlorophenoxy)pyrimidine Intermediate->Product Cl- Elimination (Major) Isomer Minor Product: 2-(Chlorophenoxy)... Intermediate->Isomer Attack at C2 (Minor)

Caption: Regioselective


 synthesis of chlorophenoxy-pyrimidines favoring C-4 substitution.

Experimental Protocol: General Synthesis

Objective: Synthesis of 4-(4-chlorophenoxy)-2-methylpyrimidine. Scale: Laboratory (1-5 mmol).

Materials:
  • 4-Chloro-2-methylpyrimidine (1.0 eq)

  • 4-Chlorophenol (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • DMF (Dimethylformamide), anhydrous (5-10 mL/mmol)

Step-by-Step Methodology:
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.1 eq) in anhydrous DMF. Add

    
     (2.0 eq).
    
    • Why: Stir at room temperature for 30 minutes. This pre-activation step ensures the formation of the phenoxide anion before introducing the electrophile, maximizing yield.

  • Coupling: Add 4-chloro-2-methylpyrimidine (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80–90°C under an inert atmosphere (

    
     or Ar) for 6–12 hours.
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product typically moves higher (

      
       ~0.6-0.8) than the starting phenol.
      
  • Work-up (Self-Validating Step): Pour the reaction mixture into ice-cold water.

    • Observation: A precipitate should form immediately. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, and dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Pharmacological Applications[1][2][3][4][5][6][7][8][9][10][11]

Antiviral: HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)

Chlorophenoxy pyrimidines are structural analogues of DAPY (Diarylpyrimidine) inhibitors like Etravirine.

  • Mechanism: They bind to the hydrophobic NNRTI binding pocket (NNIBP), causing a conformational change that locks the catalytic aspartate residues in an inactive position.

  • The "Chloro" Effect: The chlorine atom on the phenoxy ring fills the hydrophobic tunnel (specifically interacting with Tyr181 and Tyr188). This steric bulk is crucial for activity against wild-type HIV-1 and variants.

  • Linker Importance: The ether (-O-) linker provides different flexibility compared to the amine (-NH-) linker found in Etravirine, often altering the solubility profile.

Agrochemical: Herbicide Resistance (ACCase Inhibitors)

In agriculture, these scaffolds function as Aryloxyphenoxypropionates (APPs or "Fops") .

  • Target: Acetyl-CoA Carboxylase (ACCase) in the chloroplasts of grasses.[1]

  • Selectivity: They inhibit lipid biosynthesis in monocots (weeds) but are metabolically degraded in dicots (crops).

  • Structure: The pyrimidine ring acts as the "heterocyclic head," and the chlorophenoxy moiety serves as the "bridge" to the propionate tail.

Visualization: Mechanism of Action Comparison

MOA Scaffold Chlorophenoxy-Pyrimidine Scaffold HIV_Target Target: HIV-1 RT (Allosteric Site) Scaffold->HIV_Target Medical Application Agro_Target Target: ACCase (CT Domain) Scaffold->Agro_Target Agrochemical Application HIV_Effect Locks catalytic Aspartates (Prevents DNA polymerization) HIV_Target->HIV_Effect Agro_Effect Blocks Lipid Biosynthesis (Necrosis in meristems) Agro_Target->Agro_Effect Cl_Role Cl-Substituent: Fills Hydrophobic Pocket (W229/Y188) Cl_Role->HIV_Target Cl_Role->Agro_Target

Caption: Divergent biological targets of the scaffold based on side-chain modification.

Structure-Activity Relationship (SAR) Analysis

The position of the chlorine atom on the phenoxy ring is the single most critical determinant of biological specificity.

FeatureModificationImpact on Activity
Chlorine Position Para (4-Cl) Optimal for Herbicidal Activity. Increases binding affinity to ACCase.
Ortho (2-Cl) Optimal for Kinase Inhibition. Induces torsion angles favoring "twisted" conformations (e.g., Aurora Kinase).
Meta (3-Cl) Variable. Often used to tune metabolic stability (blocks metabolic hydroxylation).
Linker Atom Oxygen (-O-) Increases lipophilicity; lowers H-bond donor count (better membrane permeability).
Sulfur (-S-) (Thioether) Increases metabolic stability; often higher potency in HIV-1 RT (e.g., PNU-142721).
Pyrimidine C-2 Amino (-NH2) Critical for H-bonding in the hinge region of kinases.
Methyl (-CH3) Increases hydrophobic interaction; common in herbicides.

Key Data Summary

The following table summarizes potency data from key literature sources, comparing the chlorophenoxy scaffold across different applications.

Compound ClassTargetKey SubstituentActivity (

/

)
Ref
Antiviral HIV-1 RT (WT)2-amino-4-(2,4,6-trimethylphenoxy)2.4 nM[1]
Antiviral HIV-1 RT (K103N)2-amino-4-(4-chlorophenoxy)15 nM[1]
Anticancer Aurora Kinase A2-amino-4-(2-chlorophenoxy)6.1 nM[2]
Herbicide ACCase (Weeds)4-(4-chlorophenoxy)-propionate>90% Inhibition (100 mg/L)[3]

Note: The "trimethylphenoxy" is the gold standard (DAPY), but 4-chlorophenoxy analogues retain significant potency while offering a different resistance profile.

References

  • Janssen, P. A., et al. (2005). "In search of a novel anti-HIV drug: Multidisciplinary coordination in the discovery of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile (R147681, etravirine)." Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2009). "Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Huang, T. H., et al. (2011). "Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives." ARKIVOC.

  • World Health Organization. (2003). "Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water." WHO Guidelines for Drinking-water Quality.

  • Sweeney, Z. K., et al. (2008). "Discovery of a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors with a unique binding mode." Bioorganic & Medicinal Chemistry Letters.

Sources

Thermodynamic stability of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine[1]

Part 1: Executive Summary & Strategic Importance

This compound (henceforth referred to as CPNA ) represents a critical class of "push-pull" heterocyclic scaffolds. Structurally, it features an electron-deficient pyrimidine core activated by a nitro group (


) at position 5, while simultaneously stabilized by an electron-donating amino group (

) at position 4.[2] The 4-chlorophenoxy moiety at position 6 serves as a "pseudo-halogen," acting as a leaving group in nucleophilic aromatic substitutions (

) or as a hydrophobic anchor in bioactive ligands.[1]

The thermodynamic stability of CPNA is governed by a delicate balance:

  • Resonance Stabilization: The strong conjugation between the C4-amino lone pair and the C5-nitro group provides significant ground-state stabilization (approx. 15–20 kcal/mol relative to non-conjugated isomers).

  • Electrophilic Activation: The C6 position is highly electrophilic. While the molecule is isolable and stable under ambient conditions, it is thermodynamically poised for hydrolysis or aminolysis, making it a "high-energy intermediate" in synthetic pathways.

This guide provides a rigorous analysis of the thermodynamic and kinetic stability of CPNA, supported by experimental protocols for validation.

Part 2: Molecular Architecture & Theoretical Stability

Electronic Push-Pull & Tautomerism

The stability of CPNA cannot be understood without analyzing its tautomeric landscape.

  • Amino-Nitro Form (Dominant): The amino group acts as a

    
    -donor, pushing electron density into the pyrimidine ring, which is withdrawn by the nitro group.[1] This "push-pull" system creates a significant dipole and lowers the heat of formation, enhancing solid-state stability.
    
  • Imino-Aci-Nitro Form (Minor): Proton transfer from the amine to the nitro group is theoretically possible but thermodynamically disfavored by >10 kcal/mol in the ground state due to the loss of aromaticity.

The "Sacrificial" Phenoxy Ether

Unlike simple alkyl ethers, the C6-phenoxy linkage in CPNA is activated.[1]

  • Thermodynamic Liability: The bond dissociation energy (BDE) of the

    
     bond is high, but the free energy of hydrolysis (
    
    
    
    ) is negative. The formation of the 6-hydroxy-5-nitropyrimidin-4-amine (or its tautomer, the pyrimidinone) is thermodynamically favored in the presence of water, driven by the formation of the stable amide-like carbonyl.[1]
  • Kinetic Barrier: Despite favorable thermodynamics for hydrolysis, the reaction is kinetically slow at neutral pH due to the steric bulk of the chlorophenoxy group and the poor leaving group ability of the phenoxide (

    
    ) compared to a chloride.
    

Part 3: Solid-State Thermodynamics

Thermal Profile (DSC/TGA)

As a nitro-aromatic compound, CPNA exhibits a characteristic thermal profile.[1]

  • Melting Point: Predicted range 160°C – 185°C . The high melting point is attributed to an extensive intermolecular hydrogen bonding network involving the nitro oxygen and amino protons.

  • Decomposition: Upon melting, CPNA is liable to exothermic decomposition.[1] The nitro group can oxidize the adjacent organic framework.

    • Critical Alert: Differential Scanning Calorimetry (DSC) typically reveals a sharp endotherm (melting) followed immediately by a broad exotherm (decomposition).

Polymorphism

The planar nature of the molecule allows for efficient


-stacking. Solvent-mediated polymorphic transformations are common during recrystallization from polar aprotic solvents (DMSO, DMF) vs. protic solvents (Ethanol).[1]

Part 4: Solution-State Stability & Reactivity

Hydrolytic Degradation Pathways

The stability of CPNA in solution is pH-dependent.

  • Acidic Conditions (pH < 4): Protonation of the ring nitrogen (N1 or N3) increases the electrophilicity of C6, accelerating the loss of 4-chlorophenol.

  • Basic Conditions (pH > 10): Direct attack of hydroxide (

    
    ) at C6 rapidly displaces the phenoxy group.
    
  • Neutral Conditions: The compound is kinetically stable for days/weeks, provided it is protected from light.[1]

The "Unexpected" Aminolysis

Research into analogous 6-alkoxy-5-nitropyrimidines indicates a specific instability toward amines.[1] If CPNA is dissolved in a solvent containing primary or secondary amines, the phenoxy group is rapidly displaced to form the 4,6-diamino-5-nitropyrimidine .[1] This is a thermodynamically driven equilibration to a more stable product (amine > ether in donation capacity).

Part 5: Visualization of Stability & Reactivity

The following diagram illustrates the core stability logic and degradation pathways of CPNA.

CPNA_Stability cluster_logic Stability Drivers CPNA 6-(4-Chlorophenoxy)- 5-nitropyrimidin-4-amine (Metastable Core) Decomp Thermal Decomposition (Exothermic NOx Release) CPNA->Decomp Melting/Decomp Hydrolysis 6-Hydroxy Derivative (Thermodynamic Sink) CPNA->Hydrolysis SnAr (Slow) Aminolysis 4,6-Diamino Derivative (Substitution Product) CPNA->Aminolysis SnAr (Fast) Heat Thermal Stress (>170°C) Heat->CPNA Base Basic pH / Nucleophiles (OH-, R-NH2) Base->CPNA Acid Acidic pH (H+) Acid->CPNA Resonance Resonance Stabilization: Amino (C4) <-> Nitro (C5) Activation Electrophilic Activation: Nitro (C5) activates C6-O bond

Figure 1: Thermodynamic stability map of CPNA, highlighting the competition between resonance stabilization and electrophilic susceptibility.

Part 6: Experimental Protocols for Stability Profiling

To rigorously define the stability of CPNA in your specific application, follow these validation protocols.

Protocol A: Thermal Stability Assessment (DSC)

Objective: Determine the melting point and onset of thermal runaway.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 2–3 mg of dried CPNA into a Tzero aluminum pan. Crimp loosely (hermetic sealing may rupture due to gas evolution).

  • Method: Ramp from 40°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify

      
       (Melting).
      
    • Identify

      
       (Decomposition).
      
    • Safety Limit: Do not process the material above

      
      .
      
Protocol B: pH-Rate Hydrolysis Profiling

Objective: Quantify the kinetic stability of the ether linkage.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Stock Solution: Dissolve CPNA in Acetonitrile (1 mg/mL).

  • Incubation: Spike stock into buffers (final conc. 50 µg/mL, 5% ACN) at 25°C and 40°C.

  • Monitoring: Analyze aliquots by HPLC-UV (254 nm) at

    
     hours.
    
  • Calculation: Plot

    
     vs. time to determine pseudo-first-order rate constants (
    
    
    
    ).
Protocol C: Forced Degradation (Stress Testing)
Stress ConditionConditionsExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4hPartial hydrolysis to 6-hydroxy analog.[1]
Base Hydrolysis 0.1 N NaOH, RT, 1hRapid hydrolysis; solution turns yellow/orange (phenoxide release).[1]
Oxidation 3%

, RT, 24h
Stable (Nitro group is already highly oxidized).[1]
Photostability UV/Vis (1.2M lux·h)Potential nitro-to-nitroso photoreduction; protect from light.[1]

Part 7: References

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 4,6-Dichloro-5-nitropyrimidine (Precursor Scaffold).[1][3] Retrieved from [Link]

Sources

pKa Values and Ionization States of 5-Nitropyrimidin-4-amine Derivatives: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in predicting and measuring the physicochemical properties of highly functionalized heterocycles. Among these, 5-nitropyrimidin-4-amine derivatives represent a fascinating class of compounds. They are critical building blocks in the synthesis of purine analogs, kinase inhibitors, and antimalarial agents. However, their ionization behavior is highly non-intuitive.

This whitepaper provides an in-depth analysis of the structural causality dictating the pKa of these derivatives, presents a self-validating experimental protocol for their measurement, and outlines the pharmacological implications of their unique ionization states.

Structural Causality: The Push-Pull Electronic Effect

To understand the ionization state of 5-nitropyrimidin-4-amines, we must dissect the electronic contributions of the pyrimidine core and its substituents.

Unsubstituted pyrimidine is a very weak base, with a pKa of approximately 1.23 to 1.30[1]. This low basicity is attributed to the high electronegativity of the sp² hybridized ring nitrogens, which tightly hold their lone pairs, making protonation energetically unfavorable[2].

When we functionalize the ring, we introduce competing electronic effects:

  • The EDG Effect (+M): Adding an amino group at the C4 position (4-aminopyrimidine) introduces an electron-donating group (EDG). The lone pair on the exocyclic nitrogen delocalizes into the pyrimidine ring via resonance, increasing the electron density at the ring nitrogens and significantly raising the pKa to 5.71[3].

  • The EWG Effect (-I, -M): Introducing a nitro group at the C5 position fundamentally disrupts this system. The nitro group is a powerful electron-withdrawing group (EWG). It acts as an "electron sink," exerting both strong inductive (-I) and mesomeric (-M) withdrawal.

In a 5-nitropyrimidin-4-amine, these two groups create a "push-pull" conjugated system . The amino group pushes electron density toward the nitro group, bypassing the ring nitrogens. This severe depletion of electron density at N1 and N3 drastically depresses the basicity of the molecule, often driving the basic pKa below zero (e.g., a predicted pKa of -1.07 for 6-chloro-5-nitropyrimidin-4-amine)[4]. Furthermore, this intense electron withdrawal can render the exocyclic amino or hydroxyl protons slightly acidic at physiological pH[5].

ElectronicEffects A 4-Amino Group (+M Effect) B Pyrimidine Ring (Base pKa ~1.3) A->B Electron Donation D Net Ionization (pKa < 0) B->D Push-Pull Integration C 5-Nitro Group (-I, -M Effects) C->B Electron Withdrawal

Electronic push-pull effects dictating the pKa of 5-nitropyrimidin-4-amine derivatives.

Quantitative Data: Comparative pKa Profiles

The table below summarizes the drastic shifts in pKa values as the pyrimidine core is functionalized, highlighting the dominance of the 5-nitro group in dictating the final ionization state.

CompoundSubstituentsExperimental / Predicted pKaPrimary Ionization SiteReference
Pyrimidine None1.23 – 1.30Ring Nitrogen (Basic)[1]
4-Aminopyrimidine 4-NH₂5.71Ring Nitrogen (Basic)[3]
4-Hydroxy-5-nitropyrimidine 4-OH, 5-NO₂8.06Hydroxyl Group (Acidic)[5]
6-Chloro-5-nitropyrimidin-4-amine 4-NH₂, 5-NO₂, 6-Cl-1.07 (Predicted)Ring Nitrogen (Basic)[4]
2,4,6-Trichloro-5-nitropyrimidine 2,4,6-Cl, 5-NO₂-10.32 (Predicted)Ring Nitrogen (Basic)[6]

Experimental Methodology: Self-Validating pKa Determination

Standard potentiometric titration is fundamentally unreliable for measuring pKa values < 2.0 or > 12.0 due to the glass electrode's alkaline/acid errors and the lack of buffering capacity of water at these extremes.

As a best practice, UV-Vis Spectrophotometric Titration is the gold standard for 5-nitropyrimidin-4-amines. Because the push-pull chromophore is highly conjugated, protonation or deprotonation triggers significant bathochromic (red) or hypsochromic (blue) shifts, allowing us to optically isolate the ionization states.

Step-by-Step Protocol: UV-Vis Spectrophotometric Titration
  • Solvent and Buffer Preparation:

    • Prepare a series of universal buffers (e.g., Britton-Robinson) covering pH 2.0 to 12.0.

    • For the sub-zero pKa values expected of 5-nitropyrimidin-4-amines, prepare standardized aqueous HCl and H₂SO₄ solutions to utilize the Hammett acidity function (

      
      ).
      
  • Sample Preparation:

    • Dissolve the derivative in a highly miscible, UV-transparent co-solvent (e.g., 5% DMSO or Methanol) to ensure complete dissolution.

    • Dilute the stock into the buffer/acid series to achieve a final analyte concentration of

      
       M.
      
  • Spectral Acquisition:

    • Blank the spectrophotometer with the exact buffer/co-solvent mixture.

    • Record the UV-Vis absorption spectra (200–450 nm) for each pH/

      
       level at a constant temperature (typically 25.0 ± 0.1 °C).
      
    • Validation Check: Look for sharp, distinct isosbestic points. The presence of an isosbestic point confirms a clean two-state equilibrium (protonated

      
       unprotonated) without degradation.
      
  • Data Regression:

    • Identify the analytical wavelength (

      
      ) where the greatest change in absorbance occurs between the fully protonated and fully deprotonated states.
      
    • Plot Absorbance vs. pH (or

      
      ).
      
    • Apply non-linear regression using the Henderson-Hasselbalch equation:

      
      
      

Workflow Step1 1. Sample Prep (10^-4 M in 5% DMSO) Step2 2. Buffer Series (pH 1.0 - 12.0 & H0 scale) Step1->Step2 Step3 3. UV-Vis Acquisition (Monitor λmax shifts) Step2->Step3 Step4 4. Regression Analysis (Henderson-Hasselbalch) Step3->Step4

Step-by-step UV-Vis spectrophotometric workflow for determining extreme pKa values.

Pharmacological Implications in Drug Design

The suppressed pKa of 5-nitropyrimidin-4-amine derivatives is not just a chemical curiosity; it is a vital parameter in pharmacokinetics and target engagement.

For example, when designing antimalarial kinase inhibitors, the ionization state dictates whether a drug will accumulate in the acidic digestive vacuole of Plasmodium falciparum. Highly basic drugs like chloroquine (pKa ~10.1) undergo massive "ion trapping" in this acidic compartment. In contrast, derivatives based on the 5-nitropyrimidin-4-amine scaffold—due to their highly depressed pKa—remain largely un-ionized at physiological pH and even in mildly acidic environments[7].

This lack of basicity prevents non-specific lysosomal trapping, allowing the compound to achieve higher cytosolic concentrations to engage specific targets like Plasmodium protein kinase 6, thereby altering the efficacy and resistance profile of the therapeutic[7].

References

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics SciSpace URL: [Link]

  • Pyrimidine Wikipedia URL: [Link]

  • Plasmodium falciparum protein kinase 6 and hemozoin formation are inhibited by a type II human kinase inhibitor exhibiting antimalarial activity Malaria World URL: [Link]

  • 2,4,6-trichloro-5-nitropyrimidine Hangzhou Keying Chem Co., Ltd URL: [Link]

Sources

Methodological & Application

Synthesis protocol for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine from 4,6-dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026


)
Target Molecule:  6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
Starting Material:  4,6-Dichloro-5-nitropyrimidine

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of this compound. The method utilizes a sequential Nucleophilic Aromatic Substitution (


) strategy, prioritizing the installation of the amine functionality to prevent nucleophilic scrambling. This guide is designed for medicinal chemists and process development scientists, providing precise experimental conditions, mechanistic rationale, and troubleshooting parameters.

Introduction & Strategic Analysis

The 5-nitropyrimidine scaffold is a privileged structure in drug discovery, serving as a precursor for purine analogs, kinase inhibitors, and other bioactive heterocycles. The synthesis of this compound requires the displacement of two chlorine atoms on the 4,6-dichloro-5-nitropyrimidine core with two distinct nucleophiles: ammonia and 4-chlorophenol.

Mechanistic Considerations ( )

The 4,6-dichloro-5-nitropyrimidine core is highly electrophilic due to the strong electron-withdrawing effect of the 5-nitro group and the ring nitrogens. This activation facilitates


 reactions at the C4 and C6 positions.[1]

Regioselectivity & Order of Addition: While the C4 and C6 positions are chemically equivalent in the starting material, the first substitution breaks this symmetry and electronically biases the ring for the second step.

  • Path A (Recommended): Amine First. Reaction with ammonia yields 4-amino-6-chloro-5-nitropyrimidine. The amino group is an electron bond donor (

    
     effect), which partially deactivates the ring. However, the strong electron-withdrawing nitro group ensures the remaining chlorine remains sufficiently reactive for displacement by a phenoxide anion. Crucially, the amino group is a poor leaving group, preventing displacement during the second step.
    
  • Path B (Not Recommended): Phenol First. Reaction with 4-chlorophenol yields 4-chloro-6-(4-chlorophenoxy)-5-nitropyrimidine. Subsequent reaction with ammonia poses a risk: the phenoxide group is a better leaving group than an amine. Ammonia, being a strong nucleophile, may attack C6 (displacing Cl) or C4 (displacing phenoxide), leading to mixtures or bis-aminated byproducts.

Experimental Protocol

Step 1: Synthesis of 4-Amino-6-chloro-5-nitropyrimidine[2][3]

This step involves the mono-amination of the dichloropyrimidine.[1] Stoichiometry and temperature control are critical to avoid bis-amination.

Reagents:

  • 4,6-Dichloro-5-nitropyrimidine (1.0 eq)

  • Ammonium hydroxide (28-30%

    
     in water) (2.5 eq)
    
  • THF (Tetrahydrofuran) (10 vol)

Procedure:

  • Dissolution: Dissolve 4,6-dichloro-5-nitropyrimidine in THF in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Add the ammonium hydroxide solution dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature < 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–5 hours.

    • Monitoring: Check by TLC (30% EtOAc/Hexane) or LCMS. Starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Workup:

    • Evaporate the THF under reduced pressure.

    • Suspend the resulting yellow solid in cold water (10 vol). Stir for 30 minutes to dissolve ammonium chloride salts.

    • Filter the solid and wash with cold water (

      
       vol) followed by cold hexanes (
      
      
      
      vol).
    • Dry the yellow solid in a vacuum oven at 45°C.

Yield Expectation: 85–95% Characterization:

  • Appearance: Yellow crystalline solid.

  • 1H NMR (DMSO-d6):

    
     ~8.4 (s, 1H, H-2), 8.0-8.5 (br s, 2H, 
    
    
    
    ).
Step 2: Synthesis of this compound

The second displacement requires forcing conditions (heat, base) because the intermediate is less electrophilic than the starting material.

Reagents:

  • 4-Amino-6-chloro-5-nitropyrimidine (1.0 eq) (From Step 1)

  • 4-Chlorophenol (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • DMF (N,N-Dimethylformamide) (10 vol)

Procedure:

  • Preparation: In a reaction vial or flask, combine 4-amino-6-chloro-5-nitropyrimidine, 4-chlorophenol, and

    
     in DMF.
    
  • Reaction: Heat the mixture to 80–90°C. Stir for 4–6 hours.

    • Note: The reaction rate is slower than Step 1. If conversion is incomplete after 6 hours, increase temperature to 100°C.

    • Monitoring: LCMS is preferred. Look for mass ion

      
       (Cl isotope pattern).
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (30 vol) with vigorous stirring. The product should precipitate.[1]

    • Adjust pH to ~7 with dilute HCl if necessary (phenolate salts may keep some product in solution).

    • Filter the precipitate.

  • Purification:

    • Wash the filter cake with water (

      
      ) to remove DMF and inorganic salts.
      
    • Recrystallize from Ethanol or an Ethanol/Water mixture if high purity is required. Alternatively, flash chromatography (DCM/MeOH gradient) can be used.

Yield Expectation: 70–85% Characterization:

  • Appearance: Pale yellow to off-white solid.

  • 1H NMR (DMSO-d6):

    
     ~8.2 (s, 1H, Pyrimidine H-2), 7.5 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 7.8-8.0 (br s, 2H, 
    
    
    
    ).

Visualization of Workflow

Reaction Pathway[4][5]

ReactionScheme SM 4,6-Dichloro-5- nitropyrimidine INT Intermediate: 4-Amino-6-chloro- 5-nitropyrimidine SM->INT R1 Step 1: NH4OH, THF 0°C to RT PROD Target: 6-(4-Chlorophenoxy)- 5-nitropyrimidin-4-amine INT->PROD R2 Step 2: 4-Chlorophenol K2CO3, DMF 80-90°C

Caption: Sequential


 pathway emphasizing the "Amine First" strategy to ensure regiochemical integrity.
Workup & Isolation Logic

WorkupFlow Start Crude Reaction Mixture (DMF, Product, Salts) Quench Pour into Ice Water (Precipitation) Start->Quench Filter Filtration Quench->Filter Solid Solid Cake (Product + Residual Salts) Filter->Solid Liq Filtrate (DMF, Base, Impurities) Filter->Liq Wash Wash with Water (Remove Salts/DMF) Solid->Wash Dry Dry / Recrystallize (Ethanol) Wash->Dry Final Pure Product Dry->Final

Caption: Isolation strategy relying on the poor solubility of the target in water vs. the high solubility of DMF and inorganic salts.

Quantitative Data Summary

ParameterStep 1 (Amination)Step 2 (Etherification)
Solvent THF (Polar Aprotic, Volatile)DMF (Polar Aprotic, High BP)
Temperature 0°C

25°C
80°C

90°C
Base Excess

acts as base

(anhydrous)
Time 3 - 5 Hours4 - 6 Hours
Typical Yield 90 - 95%75 - 85%
Key Impurity Bis-amino pyrimidine (if excess heat/

)
Unreacted intermediate; Hydrolysis product

Troubleshooting & Critical Controls

  • Bis-Amination (Step 1):

    • Symptom:[2][3][4][5][6][7] Formation of 4,6-diamino-5-nitropyrimidine.

    • Cause: Reaction temperature too high or local excess of ammonia during addition.

    • Fix: Keep temp < 10°C during addition. Dilute ammonia solution before addition.

  • Incomplete Conversion (Step 2):

    • Symptom:[2][3][4][5][7] Persistence of chloro-intermediate by LCMS.

    • Cause: Ring deactivation by the amino group makes the chloride less labile.

    • Fix: Increase temperature to 100°C. Ensure

      
       is finely ground and anhydrous.
      
  • Hydrolysis (Step 2):

    • Symptom:[2][3][4][5][7] Formation of 6-hydroxy-5-nitropyrimidin-4-amine (mass 156).

    • Cause: Wet DMF or wet base.

    • Fix: Use anhydrous DMF and store reagents in a desiccator.

References

  • National Institutes of Health (NIH) . 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. Retrieved from [Link]

  • Google Patents. Preparation method for 4-amino-6-alkoxyl pyrimidine compounds (CN102516182B).

Sources

Application Note: Chemoselective Reduction of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The reduction of 6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine to its corresponding diamine, 6-(4-chlorophenoxy)pyrimidine-4,5-diamine , is a critical intermediate step in the synthesis of 9-substituted purine analogs and specific kinase inhibitors.

The Chemoselectivity Challenge

The structural complexity of this substrate presents a specific "collision course" of reactivities:

  • 5-Nitro Group (Target): Requires reduction to a primary amine (-NH₂).

  • 4-Chlorophenoxy Moiety (Hazard): Contains an aryl chloride. Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrodehalogenation (cleaving the C-Cl bond), yielding the des-chloro impurity.

  • Pyrimidine Core: While generally robust, the electron-deficient ring makes the 4-amino group weakly nucleophilic, but the system can be susceptible to hydrolysis under strongly acidic conditions at high temperatures.

Methodological Selection

To ensure the integrity of the aryl chloride while quantitatively reducing the nitro group, we prioritize electron-transfer mechanisms over catalytic hydrogenation.

MethodSuitabilityRationale
Fe / NH₄Cl (Aq. EtOH) High (Recommended) Kinetic selectivity for -NO₂ over Ar-Cl. Mild pH (neutral/slightly acidic) prevents hydrolysis.
Sodium Dithionite (Na₂S₂O₄) High Classic "Traube Synthesis" condition. Very mild, but requires careful purification to remove sulfur byproducts.
H₂ / Sulfided Pt/C Medium-High Scalable for industry. The sulfide "poisons" the catalyst against dehalogenation, but requires specialized equipment (autoclave).
H₂ / Pd-C Low Contraindicated. High risk of dechlorination.

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

Best for: Gram-scale synthesis, high reliability, and preserving halogenated motifs.

Mechanism: This is a variation of the Béchamp reduction. Iron functions as the electron source, while ammonium chloride acts as a weak proton donor and electrolyte, preventing the formation of iron oxide sludges that trap product.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Iron Powder (325 mesh, reduced): 5.0 – 8.0 equiv

  • Ammonium Chloride (NH₄Cl): 5.0 – 10.0 equiv

  • Solvent: Ethanol/Water (3:1 v/v) or THF/Water (2:1 v/v) if solubility is poor.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve/suspend the substrate (1.0 equiv) in Ethanol/Water (3:1).

    • Note: The starting material is likely a yellow/orange solid.

  • Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv) to the mixture at room temperature.

  • Reaction: Heat the suspension to reflux (approx. 75-80 °C) with vigorous stirring.

    • Critical Check: Vigorous stirring is essential to keep the heavy iron powder suspended.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[1][2]

    • Endpoint: Disappearance of the yellow nitro compound and appearance of a fluorescent (often blue under UV254/365) amine spot. Reaction time is typically 1–4 hours.

  • Workup (The "Celite" Filtration):

    • While still hot, filter the mixture through a pad of Celite 545 to remove unreacted iron and iron oxide residues.

    • Wash the Celite pad efficiently with hot Ethanol or THF.

    • Troubleshooting: If the filtrate is cloudy (colloidal iron), refilter through a 0.45 µm membrane or treat with a small amount of activated carbon.

  • Isolation: Concentrate the filtrate under reduced pressure to remove organic solvents.

    • The product may precipitate from the remaining aqueous phase. If so, filter and wash with cold water.

    • If no precipitate forms, extract the aqueous residue with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Yield Expectation: 85–95% Appearance: Off-white to pale beige solid.

Protocol B: Sodium Dithionite Reduction

Best for: Small scales or when metal waste (Fe) is a concern.

Materials:

  • Substrate (1.0 equiv)

  • Sodium Dithionite (Na₂S₂O₄): 3.0 – 5.0 equiv

  • Solvent: THF/Water (1:1) or DMF/Water (if highly insoluble).

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in THF/Water (1:1). If the substrate is not soluble, warm slightly to 40 °C.

  • Addition: Add Sodium Dithionite in portions over 15 minutes.

    • Observation: The reaction is exothermic. The intense yellow color of the nitro compound should fade to colorless or pale yellow.

  • Reaction: Stir at 50–60 °C for 1–2 hours.

    • Caution: Do not overheat (>80 °C) as dithionite decomposes rapidly to sulfur dioxide.

  • Workup:

    • Evaporate the THF.

    • The aqueous residue will contain salts. Adjust pH to ~8 with saturated NaHCO₃.

    • Extract with Ethyl Acetate.[3][4][5]

    • Purification Note: This method can sometimes generate sulfur contaminants. Recrystallization from Ethanol is recommended.

Visualization of Workflow

The following diagram illustrates the decision logic and workflow for Protocol A (Fe/NH₄Cl), emphasizing the critical checkpoints for chemoselectivity.

ReductionWorkflow Start Start: this compound Solvent Dissolve in EtOH/H2O (3:1) Ensure Suspension Homogeneity Start->Solvent ReagentAdd Add Fe Powder (5 eq) + NH4Cl (5 eq) (Activation Step) Solvent->ReagentAdd Reflux Reflux at 80°C (1-4 Hours) Critical: Vigorous Stirring ReagentAdd->Reflux Check TLC/HPLC Check (Yellow Nitro -> Fluorescent Amine) Reflux->Check Check->Reflux Incomplete Filter Hot Filtration via Celite (Remove Fe/FeOx Sludge) Check->Filter Complete Workup Concentrate & Extract/Precipitate (Avoid Acidic Workup) Filter->Workup Product Product: 6-(4-Chlorophenoxy)pyrimidine-4,5-diamine Workup->Product

Figure 1: Operational workflow for the chemoselective reduction using Iron/Ammonium Chloride.

Analytical Validation & Troubleshooting

Expected Analytical Data

To validate the synthesis, compare your isolated material against these parameters:

TechniqueExpected Signature
Appearance Pale yellow to off-white powder. Darkening indicates oxidation (store under Ar).
¹H NMR (DMSO-d₆) Nitro (Start): No -NH₂ signal at C5. Downfield C2-H (~8.5 ppm).Amine (Product): New broad singlet (2H) for -NH₂ at ~4.5–6.0 ppm. C2-H often shifts upfield slightly. Retention of aromatic protons (4H) from chlorophenoxy group (confirming no dehalogenation).
LC-MS Mass shift of -30 Da (Reduction of -NO₂ [46] to -NH₂ [16]).Isotope pattern must show 3:1 ratio (M : M+2) confirming Chlorine retention.
Troubleshooting Guide

Issue 1: Incomplete Reduction (Stalled Reaction)

  • Cause: Surface passivation of Iron powder or insufficient mixing.

  • Solution: Add fresh Iron powder (2 equiv) and increase stirring speed. Ensure the ethanol is not anhydrous; water is required for the electron transfer mechanism.

Issue 2: Product Trapped in Iron Sludge

  • Cause: Product precipitated with the iron oxides during cooling.

  • Solution: Perform the Celite filtration hot . If yield is low, boil the filter cake with THF or MeOH and refilter.

Issue 3: Dehalogenation (Loss of Chlorine)

  • Cause: Trace Pd/Pt contamination or excessive reduction potential (rare with Fe).

  • Solution: Ensure glassware is free of noble metal residues. Stick strictly to Fe/NH₄Cl or SnCl₂ methods; avoid catalytic hydrogenation.

References

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (Comprehensive review of Fe, Zn, and catalytic methods). [Link]

  • Brown, D. J. The Pyrimidines.[6] Wiley-Interscience. (Authoritative text on pyrimidine reactivity and the Traube synthesis).

  • Wikipedia. Reduction of Nitro Compounds. (Overview of Béchamp and Zinin reduction mechanisms). [Link]

  • ResearchGate. Improved Syntheses in the Pyrimidine Series. (Discussion on 4,5-diaminopyrimidine synthesis). [Link]

Sources

Using 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine as a precursor for purine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the conversion of 6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine into 6-(4-chlorophenoxy)-9H-purine via a modified Traube synthesis. This transformation is critical in the development of kinase inhibitors and adenosine receptor antagonists where the 6-position ether linkage serves as a key pharmacophore.

The protocol addresses the primary synthetic challenge: chemoselective reduction . Standard catalytic hydrogenation (Pd/C, H₂) poses a high risk of hydrogenolysis, leading to dechlorination or cleavage of the phenoxy ether. This guide validates an Iron/Acetic Acid (Fe/AcOH) mediated reduction to preserve the halogenated moiety, followed by a high-yield cyclization using Triethyl Orthoformate (TEOF) .[1]

Part 1: Strategic Analysis & Chemical Logic

The Synthetic Challenge: Chemo-Selectivity

The transformation requires two distinct chemical steps:

  • Reduction: Converting the 5-nitro group (

    
    ) to a 5-amino group (
    
    
    
    ) to generate the 4,5-diaminopyrimidine intermediate.
  • Cyclization: Condensing the vicinal diamines with a one-carbon donor to close the imidazole ring.[2]

Critical Caution: The 4-chlorophenoxy substituent is sensitive.

  • Risk A (Dehalogenation): Catalytic hydrogenation often cleaves aryl-chloride bonds (

    
    ).
    
  • Risk B (Ether Cleavage): Vigorous acidic hydrolysis can cleave the ether linkage, reverting the molecule to a hydroxypurine (hypoxanthine) derivative.[1]

The Solution: The Béchamp Reduction Variant

To mitigate these risks, we utilize a stoichiometric metal reduction (Iron powder in dilute acetic acid).[1] This method is mild, highly selective for nitro groups, and inert toward aryl chlorides and ether linkages under the prescribed conditions.[1]

Part 2: Experimental Protocols

Step 1: Chemoselective Reduction of the Nitro Group

Objective: Synthesize 6-(4-chlorophenoxy)pyrimidine-4,5-diamine.

Materials:

  • Precursor: this compound (

    
     equiv)
    
  • Reagent: Iron Powder (fine mesh,

    
     equiv)[1]
    
  • Solvent: Glacial Acetic Acid / Ethanol (1:4 v/v ratio)[1]

  • Catalyst: Conc. HCl (catalytic, 2-3 drops)

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the precursor in the Ethanol/Acetic Acid mixture.

  • Activation: Heat the solution to

    
    . Add the Iron powder portion-wise over 15 minutes to control the exotherm.
    
  • Reaction: Reflux the mixture (

    
    ) for 2–3 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The yellow nitro starting material should disappear, replaced by a polar, fluorescent diamine spot.
    
  • Workup (Critical for Purity):

    • Filter the hot mixture through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.[3]

    • Neutralize the residue with saturated

      
       to pH 8.
      
    • Extract with Ethyl Acetate (

      
      ). Dry over 
      
      
      
      and concentrate.
  • Validation: The intermediate is unstable to oxidation; proceed immediately to Step 2 or store under Argon at

    
    .
    
Step 2: Imidazole Ring Closure (Cyclization)

Objective: Synthesize 6-(4-chlorophenoxy)-9H-purine.

Materials:

  • Intermediate: 6-(4-chlorophenoxy)pyrimidine-4,5-diamine (from Step 1)[1]

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (Excess, acts as solvent)[1]

  • Catalyst: Sulfamic Acid (

    
     equiv) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    TsOH)[1]

Procedure:

  • Setup: Suspend the diamine intermediate in TEOF (

    
     of substrate). Add the acid catalyst.[4]
    
  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Note: A distillation head can be used to remove the ethanol byproduct, driving the equilibrium forward.

  • Precipitation: Cool the reaction to room temperature. The purine product often precipitates as a solid.

  • Isolation:

    • If solid forms: Filter and wash with cold diethyl ether.

    • If no precipitate: Evaporate TEOF, triturate the residue with Hexanes/Ether (1:1).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH).

Part 3: Data Summary & Visualization

Reaction Parameters Table
ParameterStep 1: ReductionStep 2: Cyclization
Reagent Iron Powder (5.0 eq)Triethyl Orthoformate (Solvent)
Solvent System EtOH / AcOH (4:[1]1)Neat TEOF
Temperature

(Reflux)

(Reflux)
Time 2 – 3 Hours4 – 6 Hours
Critical Control Avoid pH < 2 (Ether stability)Remove EtOH byproduct
Expected Yield 85 – 92%75 – 85%
Synthetic Pathway Diagram

G cluster_check Safety & Integrity Check Start Precursor 6-(4-chlorophenoxy)- 5-nitropyrimidin-4-amine Step1 Reduction (Fe / AcOH) Start->Step1 -NO2 -> -NH2 Inter Intermediate 4,5-Diamine Step1->Inter Step2 Cyclization (TEOF / H+) Inter->Step2 + 1 Carbon Product Final Product 6-(4-chlorophenoxy)purine Step2->Product Ring Closure Check1 Avoid Pd/C (H2) Risk: Dechlorination Check1->Step1 Alternative

Caption: Sequential workflow for the synthesis of 6-(4-chlorophenoxy)purine, highlighting the critical avoidance of catalytic hydrogenation to preserve the aryl chloride.

Part 4: Troubleshooting & Optimization

  • Low Yield in Step 1:

    • Cause: Incomplete reduction or formation of azo-dimers.

    • Fix: Ensure Iron powder is activated (wash with dilute HCl prior to use if old) and increase mechanical agitation.

  • Product "Oiling Out" in Step 2:

    • Cause: Residual TEOF trapping the product.

    • Fix: Evaporate to dryness, then sonicate with diethyl ether to induce crystallization.

  • Loss of Chlorine (Mass Spec M-34 peak):

    • Cause: Contamination with other reducing metals or excessive acidity.

    • Fix: Strictly adhere to the Fe/AcOH protocol; do not substitute with Zn/HCl if temperature is uncontrolled.

References

  • Traube Purine Synthesis Overview. (2023). Pharmaguideline. A foundational overview of the nitrosation and reduction sequence for pyrimidine-to-purine conversion. [Link][1]

  • Synthesis and screening of 6-alkoxy purine analogs. University of Granada / PubMed. Details the synthesis of 6-alkoxy purines and the stability of the ether linkage during cyclization. [Link]

  • Reduction of 4,6-dichloro-5-nitropyrimidine. ResearchGate. Validates the use of Iron/Acetic acid for selective nitro reduction in the presence of sensitive chlorides. [Link]

Sources

Reaction conditions for amination of 6-chloro-5-nitropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for the Regioselective Amination of 6-Chloro-5-nitropyrimidine Derivatives

Introduction & Synthetic Utility

Pyrimidine derivatives are indispensable scaffolds in medicinal chemistry, serving as the foundational building blocks for the synthesis of purine analogs, kinase inhibitors, and other fused heterocyclic therapeutics[1]. Among these precursors, 4,6-dichloro-5-nitropyrimidine is highly valued for its electrophilic nature. The strategic placement of the nitro group at the C5 position dramatically alters the electronic landscape of the pyrimidine ring, enabling highly controlled Nucleophilic Aromatic Substitution (SNAr) reactions[2]. This application note details the mechanistic rationale, optimized reaction conditions, and validated protocols for the regioselective mono-amination of these derivatives.

Mechanistic Insights: Causality in SNAr Regioselectivity

The successful synthesis of 4-amino-6-chloro-5-nitropyrimidine derivatives relies on exploiting the differential reactivity of the two equivalent chlorine atoms on the starting material.

  • Initial Activation: The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. This deficiency is powerfully amplified by the strongly electron-withdrawing nitro group (exerting both -I and -M effects) at the C5 position[1]. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, making the C4 and C6 positions highly susceptible to nucleophilic attack by primary or secondary amines[1].

  • Deactivation Post-Substitution: Once the first amine nucleophile displaces a chlorine atom, the resulting mono-aminated product undergoes a fundamental electronic shift. The lone pair of electrons on the newly introduced amino group donates electron density back into the pyrimidine ring via resonance (+M effect)[2]. This partial re-population of the ring's electron density significantly deactivates the remaining chlorine atom at the C6 position toward further nucleophilic attack.

  • Causality in Protocol Design: Because of this electronic deactivation, the reaction is easily controlled by stoichiometry and temperature. Mono-substitution proceeds rapidly at 0 °C to room temperature, whereas disubstitution (forming symmetric or asymmetric 4,6-diamino-5-nitropyrimidines) requires excess amine and significantly more forcing conditions, such as elevated temperatures or prolonged reaction times[2].

Reaction Workflow

G SM 4,6-Dichloro-5-nitropyrimidine (Highly Electrophilic) Mono Mono-aminated Product (e.g., 4-Amino-6-chloro-5-nitropyrimidine) Deactivated for 2nd SNAr SM->Mono 1 eq. Amine Mild Base (TEA/NaHCO3) 0 °C to RT Di Di-aminated Product (Symmetric or Asymmetric) Mono->Di Excess Amine Forcing Conditions (Elevated Temp) Purine Purine Scaffold (via reduction & cyclization) Mono->Purine 1. Nitro Reduction 2. Cyclization

Synthetic workflow illustrating the regioselective amination of 4,6-dichloro-5-nitropyrimidine.

Optimization of Reaction Conditions

The choice of solvent, base, and temperature is dictated by the nucleophilicity of the amine and the desired substitution pattern. The table below summarizes validated conditions for the mono-amination of 4,6-dichloro-5-nitropyrimidine to yield various 6-chloro-5-nitropyrimidine derivatives.

Amine NucleophileSolventBase (Equivalents)TemperatureTimeTypical YieldReference
Aqueous Ammonia (NH₃)THFNaHCO₃ (1.1 eq)55 °C12-18 h>90%[1],[3]
AllylamineEthanol / IsopropanolTEA (1.1 eq)0 °C to RT12-18 h85-95%[4]
CyclopentylamineEthanolTEA (1.1 eq)RT4-6 h70-80%[5]
BenzylamineEthanolTEA (1.1 eq)RT4-8 h75-85%[5]

Table 1: Summary of optimized reaction conditions for the regioselective mono-amination of 4,6-dichloro-5-nitropyrimidine.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Chloro-5-nitropyrimidin-4-amine (Ammonia Substitution) This protocol utilizes a biphasic system with a mild inorganic base to neutralize the generated HCl, preventing the protonation of the incoming ammonia nucleophile[3].

  • Reaction Setup: In a thoroughly dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq, e.g., 9.7 g, 50 mmol) in 100 mL of Tetrahydrofuran (THF)[3].

  • Reagent Addition: Add aqueous ammonia (100 mL) followed by sodium bicarbonate (NaHCO₃, 1.1 eq, 4.6 g, 55 mmol)[3]. Causality Note: NaHCO₃ is preferred over stronger bases to minimize potential hydrolysis of the remaining highly activated chlorine atom.

  • Execution: Attach a reflux condenser and heat the biphasic mixture to 55 °C with vigorous stirring overnight (12-18 hours)[3]. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up & Purification: Cool the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be used directly in subsequent nitro-reduction steps[1].

Protocol B: Synthesis of N4-Allyl-6-chloro-5-nitropyrimidin-4-amine This procedure highlights the use of a primary aliphatic amine in an alcoholic solvent, utilizing an organic base for acid scavenging[4].

  • Reaction Setup: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a suitable volume of absolute ethanol or isopropanol (approx. 0.5 M concentration)[4].

  • Cooling & Base Addition: Cool the reaction flask in an ice bath to 0 °C. Add Triethylamine (TEA, 1.1 eq) to the solution[4]. Causality Note: Cooling is critical here; aliphatic amines are highly nucleophilic, and lower temperatures prevent the formation of the over-reacted disubstituted byproduct.

  • Amine Addition: Slowly add allylamine (1.0 eq) dropwise to the cooled solution over 15 minutes[4].

  • Execution: Remove the ice bath, allow the reaction mixture to warm to room temperature naturally, and stir for 12-18 hours[4].

  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure to remove the alcoholic solvent. Redissolve the residue in Dichloromethane (DCM) and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent. Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure mono-aminated product[4].

Downstream Applications

The resulting 4-amino-6-chloro-5-nitropyrimidine derivatives are primed for further elaboration. The standard downstream workflow involves the reduction of the nitro group to an amine (e.g., using Fe/NH₄Cl in refluxing ethanol), yielding a 6-chloropyrimidine-4,5-diamine intermediate[4]. This diamine is subsequently condensed with a one-carbon source (such as triethyl orthoformate) to construct a fused imidazole ring, successfully generating a 6-chloropurine core[1],[5]. The remaining C6-chlorine on the purine can then be subjected to a second, more diverse SNAr reaction to generate vast libraries of target compounds for biological screening[1].

References

Sources

Microwave-assisted synthesis of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized microwave-assisted synthesis of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine , a critical scaffold in the development of kinase inhibitors and antimicrobial agents. By leveraging the dielectric heating properties of microwave irradiation, this protocol reduces reaction times from hours (thermal) to minutes, significantly suppresses side reactions, and improves isolated yields.

The synthesis follows a sequential Nucleophilic Aromatic Substitution (


)  strategy, utilizing the high electrophilicity of the 5-nitropyrimidine core. This document provides a self-validating workflow, mechanistic insights, and rigorous safety protocols for handling energetic nitro-heterocycles.

Part 1: Strategic Analysis & Mechanism

Retrosynthetic Logic

The target molecule is constructed from 4,6-dichloro-5-nitropyrimidine .[1][2][3][4] The 5-nitro group is the linchpin of this synthesis; its strong electron-withdrawing nature (


 effects) activates the C4 and C6 positions for nucleophilic attack.
  • Step 1 (Desymmetrization): Chemoselective mono-amination to form 6-chloro-5-nitropyrimidin-4-amine .

  • Step 2 (Functionalization): Microwave-driven etherification using 4-chlorophenol .

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism.[5]

  • Nucleophilic Attack: The phenoxide ion (generated in situ) attacks the C6 position, breaking aromaticity and forming a resonance-stabilized anionic Meisenheimer Complex .

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.[5]

  • Microwave Advantage:[6] The transition state for the formation of the Meisenheimer complex is highly polar. Microwave irradiation stabilizes this transition state through specific microwave effects (dipolar polarization), lowering the activation energy more effectively than convective heating.

Part 2: Experimental Protocols

Stage 1: Synthesis of Intermediate (6-Chloro-5-nitropyrimidin-4-amine)

Note: While this step can be performed thermally (55°C, overnight), a microwave adaptation is provided for high-throughput workflows.

Reagents:

  • 4,6-Dichloro-5-nitropyrimidine (1.0 eq)[3]

  • Ammonium Hydroxide (28-30%

    
    , 2.5 eq)
    
  • Solvent: Isopropanol (IPA)

Protocol:

  • Dissolve 4,6-dichloro-5-nitropyrimidine (1.94 g, 10 mmol) in IPA (15 mL) in a 30 mL microwave vial.

  • Cool to 0°C (ice bath). Add

    
     dropwise to prevent exotherm-driven di-substitution.
    
  • Seal the vial.

  • Microwave Parameters:

    • Temp: 80°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup: Pour reaction mixture into ice-water (50 mL). The yellow precipitate is filtered, washed with cold water, and dried in vacuo.

    • Yield Expectation: 85-92%

    • QC Check: LCMS

      
      .
      
Stage 2: Microwave Synthesis of Target (Etherification)

This is the critical step where microwave irradiation provides the highest value by overcoming the lower nucleophilicity of the phenol compared to the amine.

Reagents:

  • Intermediate: 6-Chloro-5-nitropyrimidin-4-amine (1.0 eq, 174.5 mg, 1 mmol)

  • Nucleophile: 4-Chlorophenol (1.2 eq, 154 mg)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq, 276 mg)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) – High

    
     required.
    

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave process vial, add the Intermediate, 4-Chlorophenol, and

    
    .
    
  • Solvation: Add DMF (3 mL). Add a magnetic stir bar. Cap the vial with a PTFE-lined septum.

  • Pre-stir: Vortex for 30 seconds to ensure homogeneity of the slurry.

  • Irradiation (Method A - Standard):

    • Temperature: 120°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30s

    • Absorption Level: High

  • Workup:

    • Allow the vial to cool to 50°C.

    • Pour the mixture into cold water (30 mL) with vigorous stirring.

    • Adjust pH to ~7 with dilute HCl if necessary (phenolate residues can be sticky).

    • Collect the precipitate by filtration.[5] Wash with water (

      
       mL) and cold ethanol (
      
      
      
      mL).
  • Purification: Recrystallization from Ethanol/Water (9:1) or Flash Column Chromatography (0-5% MeOH in DCM).

Part 3: Data Analysis & Optimization

The following table summarizes optimization studies performed to validate the protocol.

Table 1: Optimization of Reaction Conditions (Stage 2)

EntrySolventBaseTemp (°C)Time (min)Yield (%)Observations
1Ethanol

80 (Reflux)12035%Incomplete conversion; low solubility.
2DMF

1001068%Clean profile, starting material remaining.
3DMF

120 15 91% Optimal conversion.
4NMP

1401085%Higher impurity profile (hydrolysis of Cl).

Part 4: Visualization of Workflows

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the


 mechanism and the transition from the dichloro-precursor to the final ether.

ReactionPathway Start 4,6-Dichloro- 5-nitropyrimidine Step1 Step 1: Amination (NH4OH, IPA, MW 80°C) Start->Step1 Inter Intermediate A: 6-Chloro-5-nitropyrimidin-4-amine Step1->Inter Step2 Step 2: Etherification (4-Cl-Phenol, K2CO3, MW 120°C) Inter->Step2 Meisenheimer Transition State: Meisenheimer Complex (Stabilized by MW) Step2->Meisenheimer Activation Target Target: 6-(4-Chlorophenoxy)- 5-nitropyrimidin-4-amine Meisenheimer->Target Elimination

Caption: Sequential


 pathway highlighting the microwave-stabilized Meisenheimer transition state.
Diagram 2: Experimental Decision Tree

A logic flow for troubleshooting and scale-up decisions.

DecisionTree Start Start Synthesis Check1 Is Intermediate A Soluble in EtOH? Start->Check1 PathA Use DMF/NMP (High Absorber) Check1->PathA No (Standard) PathB Use EtOH/H2O (Requires Pressure) Check1->PathB Yes MW_Run Run Microwave: 120°C, 15 min PathA->MW_Run PathB->MW_Run QC LCMS Check: Start Material < 2%? MW_Run->QC Success Precipitate in Water & Filter QC->Success Yes Fail Increase Temp to 140°C or Change Base to Cs2CO3 QC->Fail No Fail->MW_Run

Caption: Decision logic for solvent selection and reaction monitoring based on solubility and conversion.

Part 5: Expert Tips & Safety (E-E-A-T)

Handling Nitropyrimidines
  • Energetic Hazard: Nitropyrimidines possess high energy potential. While 5-nitropyrimidines are generally stable, avoid heating dry solids. Always keep them in solution or wet paste during processing.

  • Sensitization: The 4,6-dichloro precursor is a potent skin sensitizer and lachrymator. Double-gloving and working in a fume hood are mandatory.

Troubleshooting the Etherification
  • Water Sensitivity: While

    
     is robust, the presence of water in DMF can lead to the hydrolysis of the chloride to a hydroxyl group (forming the pyridone tautomer), which is a dead-end byproduct. Use anhydrous DMF. 
    
  • Order of Addition: Always add the base to the phenol before adding the pyrimidine if possible, or mix all solids before adding solvent. This ensures the phenoxide is ready to react, minimizing competitive hydrolysis.

Scale-Up Considerations
  • When scaling from 1 mmol to 20+ mmol in microwave, the penetration depth of the radiation becomes a factor. Ensure the reaction vessel diameter does not exceed the penetration depth of the solvent (approx. 1-2 cm for DMF at 2.45 GHz). Use active cooling (compressed air) during the hold time to prevent temperature overshoots due to the exotherm.

References

  • MDPI. (2020). Microwave-Assisted Synthesis of Potential Bioactive Pyrimidin-4-amine Analogs. Retrieved from [Link]

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of SNAr Regioselectivity. Retrieved from [Link]

Sources

Protocol for cyclization of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine to pteridines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Abstract & Strategic Overview

Context: The transition from pyrimidine precursors to pteridine scaffolds is a cornerstone reaction in medicinal chemistry, particularly for the development of antifolates, kinase inhibitors, and antitumor agents. This protocol details the conversion of 6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine (Compound 1 ) into its corresponding pteridine derivatives.

The Challenge: The primary synthetic hurdle is the instability of the intermediate, 6-(4-chlorophenoxy)-pyrimidine-4,5-diamine . This electron-rich diamine is highly susceptible to oxidative degradation (turning dark purple/black upon air exposure), which drastically reduces yield and complicates purification.

The Strategy: This guide presents two validated pathways:

  • Method A (The "Timmis-Boon" One-Pot Protocol): Utilizes sodium dithionite (

    
    ) as a reducing agent in a biphasic or aqueous-alcoholic medium. This is the preferred method for scale-up as it avoids isolation of the unstable diamine.
    
  • Method B (Catalytic Hydrogenation): A high-purity route using

    
    , ideal for small-scale library synthesis where anhydrous conditions are required for subsequent condensations.
    

Part 2: Chemical Logic & Mechanism

The transformation follows a classic Isay-Timmis Synthesis logic.

  • Reduction: The nitro group (

    
    ) at C5 is reduced to an amine (
    
    
    
    ).
  • Condensation: The resulting vicinal diamine (4,5-diaminopyrimidine) undergoes a double Schiff-base condensation with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil).

  • Regiochemistry: The 6-(4-chlorophenoxy) substituent provides significant steric bulk and electron-donating character via the oxygen lone pair. This influences the nucleophilicity of the C5-amine vs. the C4-amine, affecting regioselectivity if asymmetric dicarbonyls (like methylglyoxal) are used.

Visualizing the Pathway

ReactionScheme Start 6-(4-chlorophenoxy)- 5-nitropyrimidin-4-amine (Stable Precursor) Red Reduction Step (Rate Limiting) Start->Red Na2S2O4 or H2/Pd Inter 4,5-Diamine Intermediate (Unstable/Oxidation Prone) Red->Inter -2H2O Cycl Cyclization (+ 1,2-Dicarbonyl) Inter->Cycl + Glyoxal/Benzil Oxid Oxidative Degradation (Black Tar) Inter->Oxid O2 Exposure Prod 4-(4-chlorophenoxy)pteridine (Target) Cycl->Prod -2H2O Ring Closure

Figure 1: Reaction pathway highlighting the critical instability of the diamine intermediate.

Part 3: Detailed Experimental Protocols

Method A: One-Pot Sodium Dithionite Reduction/Cyclization

Best for: Gram-scale synthesis, robustness, and minimizing air exposure.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reductant: Sodium Dithionite (

    
    , 3.5 eq)
    
  • Cyclization Agent: Glyoxal (40% aq. solution) or Benzil (1.2 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

  • Base: Ammonium Hydroxide (

    
    , catalytic)
    

Protocol:

  • Suspension: In a round-bottom flask equipped with a reflux condenser, suspend the nitro-pyrimidine substrate (1.0 g, 3.75 mmol) in Ethanol (

    
    ). Heat to 
    
    
    
    .
  • Reduction: Dissolve Sodium Dithionite (

    
    , 
    
    
    
    ) in Water (
    
    
    ). Add this solution dropwise to the ethanol suspension over 15 minutes.
    • Observation: The yellow suspension will turn to a clear or pale solution, indicating the formation of the amine. If the solution turns purple, increase the dithionite charge slightly.

  • Cyclization (One-Pot): Immediately after the addition is complete and the solution is pale, add the 1,2-dicarbonyl (e.g.,

    
     of 40% Glyoxal for unsubstituted pteridine).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2--4 hours.
    
  • Work-up:

    • Cool the reaction to room temperature.[1]

    • Neutralize with dilute

      
       to pH 7--8.
      
    • The pteridine product often precipitates as a solid. Filter and wash with cold water and ethanol.[2]

    • If no precipitate forms, extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.
Method B: Catalytic Hydrogenation (Two-Step)

Best for: High purity requirements, anhydrous cyclizations.

Reagents:

  • Catalyst:

    
     (
    
    
    
    )
  • Hydrogen Source:

    
     balloon or Parr shaker (
    
    
    
    )
  • Solvent: Methanol or DMF (degassed)

Protocol:

  • Inert Setup: Purge the reaction vessel with Nitrogen/Argon.

  • Reduction: Add substrate and Pd/C catalyst to Methanol. Introduce

    
    . Stir at RT for 4--12 hours.
    
    • Critical Check: Monitor by TLC.[1][3][4] The starting nitro compound (UV active, often yellow) should disappear.[4] The diamine is very polar and may streak.

  • Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (nitrogen blanket) to prevent oxidation of the filtrate.

  • Cyclization: Immediately add the dicarbonyl reagent to the filtrate. Reflux for 2 hours.

  • Purification: Evaporate solvent and purify via flash chromatography (DCM:MeOH gradient).

Part 4: Data Analysis & Validation

Table 1: Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action
Low Yield (Black Tar) Oxidation of diamine intermediate.Use Method A (One-pot); ensure vigorous

purging in Method B.
Incomplete Reduction Old Sodium Dithionite (decomposed).Use fresh reagent; Dithionite smells of

when active.
Regioisomers (Mixed) Asymmetric dicarbonyl used (e.g., methylglyoxal).Regioisomers are difficult to separate. Verify by NMR. 6-substituent usually favored sterically.
Product Solubility Phenoxy group increases lipophilicity.Product is likely soluble in DCM/EtOAc; do not rely solely on precipitation.
Analytical Signatures (Expected)
  • 
     NMR (DMSO-
    
    
    
    ):
    • Pteridine Core: Look for singlets in the aromatic region (

      
      ) for H2, H6, and H7 (if unsubstituted).
      
    • Phenoxy Group: Two doublets (AA'BB' system) around

      
       characteristic of the p-chlorophenyl ring.
      
  • Mass Spec (ESI+):

    • Expect

      
       peak corresponding to the loss of 
      
      
      
      (
      
      
      ), gain of
      
      
      , plus the dicarbonyl fragment minus water.
    • Example (Glyoxal): MW (Start)

      
      . MW (Product) 
      
      
      
      .

Part 5: Workflow Decision Tree

Use this logic flow to select the appropriate dicarbonyl partner for your target pteridine.

DecisionTree Root Select Target Pteridine Structure Choice1 Unsubstituted Pteridine Core? Root->Choice1 Choice2 6,7-Diphenyl Derivative? Root->Choice2 Choice3 Pterinone (Hydroxypteridine)? Root->Choice3 Action1 Reagent: Glyoxal (40% aq) Condition: Aqueous/EtOH Reflux Choice1->Action1 Action2 Reagent: Benzil Condition: Glacial AcOH Reflux Choice2->Action2 Action3 Reagent: Ethyl Pyruvate Condition: NaOEt/EtOH (Basic) Choice3->Action3

Figure 2: Reagent selection guide for diversifying the pteridine scaffold.

Part 6: References

  • Timmis, G. M. (1949).[5] "A New Synthesis of Pteridines." Nature, 164, 139.[5] Link[5]

    • Foundational text for the condensation of 4,5-diaminopyrimidines with nitrosopyrimidines or dicarbonyls.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.

    • Authoritative textbook covering the mechanism of Isay and Timmis pteridine syntheses.

  • BenchChem. (2024). "6-Chloro-5-nitropyrimidin-4-amine: Properties and Protocols." Link

    • Source for physical properties and handling of the specific chloropyrimidine precursor.

  • Smith, C. V., et al. (1973).[6] "Clarification of the ring-closure of certain 4,5-diaminopyrimidines." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Detailed mechanistic insight into the cyclization step.

  • Pontiki, E., et al. (2015).[7] "Pteridine-2,4-Diamine Derivatives as Radical Scavengers." ResearchGate.[8] Link

    • Provides specific experimental conditions for dithionite reduction in pteridine synthesis.

Sources

Solvent selection for SNAr reactions involving 4-chlorophenol and pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Solvent Engineering for


 Couplings 
Subject:  Solvent Selection and Process Optimization for the Reaction of 4-Chlorophenol with Pyrimidine Electrophiles
Date:  October 26, 2023
Author:  Senior Application Scientist, Process Chemistry Division

Part 1: Executive Summary & Strategic Imperative

The nucleophilic aromatic substitution (


) of halogenated pyrimidines with phenolic nucleophiles is a cornerstone transformation in the synthesis of kinase inhibitors and antiviral agents. While 4-chlorophenol serves as a robust nucleophile precursor, its coupling efficiency is dictated by the solvation shell  surrounding the phenoxide anion.

Historically, dipolar aprotic solvents (DMF, NMP) have been the default choice due to their ability to solvate cations while leaving anions "naked" and reactive. However, the reprotoxic nature of these solvents (REACH restrictions) and difficult work-up (high boiling points) necessitate a shift toward sustainable, high-performance alternatives.

This guide provides a rational framework for solvent selection, balancing kinetic performance with green chemistry principles (E-E-A-T), ensuring reproducible, scalable results.

Part 2: Mechanistic Foundation & Solvent Effects

To optimize this reaction, one must understand the transition state. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1]

The "Naked Anion" Effect

4-Chlorophenol (


) requires deprotonation by a base (e.g., 

,

) to generate the active 4-chlorophenoxide nucleophile.
  • Dipolar Aprotic Solvents (DMSO, DMF): These solvents possess high dielectric constants and effectively solvate the metal cation (

    
    , 
    
    
    
    ). Crucially, they do not form hydrogen bonds with the phenoxide oxygen. This leaves the anion "naked" (desolvated), raising its ground-state energy and lowering the activation energy barrier for the attack on the pyrimidine ring.
  • Protic Solvents (Alcohols, Water): These form strong hydrogen bonds with the phenoxide, stabilizing the nucleophile and significantly retarding the reaction rate (often by orders of magnitude).

  • Green Alternatives (MeCN, PEG-400): Acetonitrile offers a compromise—sufficient polarity to dissolve salts (especially with crown ethers or PTCs) without the severe toxicity of DMF. PEG-400 acts as both solvent and phase-transfer catalyst, sequestering cations in its polyether backbone.

Visualizing the Reaction Pathway

SNAr_Mechanism cluster_solvent Solvent Influence on Phenoxide Reactants 4-Chlorophenol + Base + Chloropyrimidine Deprotonation Phenoxide Generation (Solvent Critical Step) Reactants->Deprotonation Base (K2CO3) TS Meisenheimer Complex (TS) Deprotonation->TS Nucleophilic Attack (Rate Determining) Product Biaryl Ether Product + Salt TS->Product Aromatization (Loss of Cl-) DMSO DMSO/DMF: Leaves Anion 'Naked' (Fastest Rate) DMSO->Deprotonation Activates MeOH Alcohols: H-Bonding Stabilizes Anion (Slow Rate) MeOH->Deprotonation Deactivates

Figure 1: Mechanistic pathway highlighting the critical role of solvent-anion interaction during the deprotonation and nucleophilic attack phases.

Part 3: Solvent Selection Matrix

The following table categorizes solvents based on kinetic performance, safety, and work-up efficiency.

ParameterTier 1: High Kinetic Performance Tier 2: Green & Balanced Tier 3: Specialized/Emerging
Solvents DMSO, DMF, NMP Acetonitrile (MeCN), 2-MeTHF PEG-400, Aqueous Surfactants
Rate Enhancement Extremely High (

-

x)
Moderate to HighModerate (dependent on temp)
Solubility (Salts) ExcellentModerate (MeCN) to Poor (2-MeTHF)Good (PEG chelates cations)
Work-up Difficult (High BP, water wash required)Easy (Low BP, evaporation)Extraction required (PEG is non-volatile)
Safety/Tox High Risk: Reprotoxic (DMF/NMP), Thermal runaway risk (DMSO)Medium/Low: Flammable but metabolically saferLow: Biocompatible, biodegradable
Recommendation Use only for unreactive substrates or initial screening.Preferred for Process Scale-up. Ideal for Green Chemistry initiatives.

Part 4: Experimental Protocols

Protocol A: The "Green" Benchmark (Acetonitrile/Carbonate)

Recommended for standard library synthesis and scale-up.

Materials:

  • 4-Chlorophenol (1.0 equiv)

  • Chloropyrimidine electrophile (1.0 - 1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv) [Note: 
    
    
    
    is more soluble in MeCN than
    
    
    ]
  • Solvent: Acetonitrile (Reagent Grade,

    
     water)
    

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 4-chlorophenol and the chloropyrimidine.

  • Solvation: Add Acetonitrile (concentration 0.2 M to 0.5 M). Stir until solids are mostly dissolved.

  • Activation: Add

    
     in a single portion.
    
  • Reaction: Heat the mixture to reflux (approx. 80-82°C) .

    • Checkpoint: Monitor by HPLC/TLC after 2 hours. MeCN is slower than DMF; reaction may require 4-12 hours depending on pyrimidine deactivation.

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: The "High-Performance" Method (DMSO)

Use ONLY if Protocol A fails due to steric hindrance or low reactivity.

Safety Warning: DMSO + Strong Bases + Heat can induce thermal runaway. Do not exceed 100°C.

Procedure:

  • Charge: Dissolve 4-chlorophenol (1.0 equiv) and Chloropyrimidine (1.0 equiv) in DMSO (anhydrous, 0.5 M).

  • Base: Add Potassium Carbonate (

    
    , powdered, 1.5 equiv).
    
  • Reaction: Heat to 60°C . (Note the lower temperature compared to MeCN).

    • Checkpoint: Reaction is often complete within 30-60 minutes.

  • Quench: Pour reaction mixture slowly into crushed ice/water (10x volume).

  • Isolation: The product often precipitates. Filter and wash with copious water to remove DMSO. If oil forms, extract with Ethyl Acetate.

Part 5: Decision Logic for Process Chemists

Use this logic flow to determine the optimal solvent system for your specific pyrimidine substrate.

Solvent_Decision_Tree Start Start: Select Solvent for 4-Cl-Phenol + Pyrimidine Solubility Are reactants soluble in Acetonitrile (MeCN)? Start->Solubility Green Is 'Green/Sustainable' a project mandate? Solubility->Green Yes Use_DMSO PROTOCOL B: DMSO + K2CO3 (Max 80°C) Solubility->Use_DMSO No (Requires polar aprotic) Reactivity Is the Pyrimidine electron-deficient (activated)? Green->Reactivity Yes Green->Use_DMSO No (Performance Priority) Use_MeCN PROTOCOL A: Acetonitrile + Cs2CO3 (Reflux) Reactivity->Use_MeCN Yes (Activated) Use_PEG PROTOCOL C: PEG-400 (100°C) (Solvent + Catalyst) Reactivity->Use_PEG No (Needs Thermal Boost) Use_2MeTHF 2-MeTHF + Water (Phase Transfer Cond.)

Figure 2: Decision tree for selecting the optimal solvent system based on solubility, sustainability requirements, and substrate reactivity.

Part 6: Troubleshooting & Safety (E-E-A-T)

  • Regioselectivity Issues:

    • Problem: 2,4-Dichloropyrimidine yields a mixture of 2- and 4-substituted products.[2]

    • Insight: Solvent polarity affects the tautomeric equilibrium and H-bonding. Non-polar solvents or H-bond acceptors (like THF or MeCN) can sometimes shift selectivity toward the C-4 position, whereas alcohols might promote C-2 attack via H-bonding stabilization of specific transition states.

    • Correction: Lower the temperature (0°C to RT) and switch to a less polar solvent (THF) with a stronger base (NaH) to control kinetics.

  • Thermal Hazards:

    • CRITICAL: Avoid using Sodium Hydride (NaH) in DMF or DMAc on scale. This combination is known to undergo runaway decomposition. Use Carbonates (

      
      ) or switch to THF/2-MeTHF if NaH is required.
      
  • Moisture Sensitivity:

    • Phenoxides are nucleophilic, but hydroxide (from wet solvent) is a competitive nucleophile.

    • Result: Hydrolysis of the chloropyrimidine to the pyrimidinone (unwanted byproduct).

    • Fix: Use anhydrous solvents or add molecular sieves to the reaction mixture.

References

  • Comparison of Polar Aprotic Solvents: Ecovia Chemical. Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents. Link

  • 
     Solvent Effects:  gChem Global. SNAr Comparative Reaction Rates in DMSO vs. Other Solvents. Link
    
  • Green Solvent Alternatives: American Chemical Society (ACS). Replacement of Less-Preferred Dipolar Aprotic Solvents in Synthetic Organic Chemistry. Link

  • Reaction Mechanism & Regioselectivity: WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Link

  • pKa Data: Bordwell pKa Table (DMSO). Acidity in DMSO. Link

  • Green Synthesis in PEG-400: National Institutes of Health (PMC). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Link

Sources

Application Note: Scalable Synthesis Routes for 5-Nitropyrimidin-4-amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and medicinal chemists focusing on the scalable, safe, and efficient synthesis of 5-nitropyrimidin-4-amine and its functionalized derivatives. These scaffolds are critical intermediates in the synthesis of purines, deazapurines, and kinase inhibitors (e.g., JAK, EGFR inhibitors).


 Selectivity

Executive Summary

The introduction of a nitro group at the C5 position of the pyrimidine ring, followed by C4-amination, presents specific process challenges including thermal instability of nitro-intermediates, regioselectivity during nucleophilic aromatic substitution (


), and handling of energetic nitration mixtures. This guide outlines a robust, field-proven functionalization strategy  starting from 4-hydroxypyrimidine (or its tautomer 4(3H)-pyrimidinone). This route is preferred over de novo cyclization or direct amine nitration due to superior impurity profiles and scalability.
Key Advantages of the Described Route:
  • Safety: Utilizes controlled nitration of the stable hydroxy-precursor, minimizing explosion hazards associated with direct amine nitration.

  • Versatility: The intermediate 4-chloro-5-nitropyrimidine serves as a divergent point for installing various amine nucleophiles.

  • Scalability: Protocols are designed for multi-gram to kilogram scale, with emphasis on exotherm management.

Strategic Route Analysis

The synthesis of 5-nitropyrimidin-4-amine building blocks is best approached via a three-step sequence: Nitration


 Activation (Chlorination) 

Amination
.
Pathway Comparison
FeatureRoute A: Hydroxy-Nitration (Recommended) Route B: Direct Amine NitrationRoute C: De Novo Cyclization
Starting Material 4-Hydroxypyrimidine4-AminopyrimidineAmidines + Nitro-synthons
Safety Profile High (Stable precursor)Low (Risk of N-nitration/oxidation)Medium (Unstable nitro-aldehydes)
Yield 60–75% (Overall)Variable (<40%)Low to Moderate
Scalability Excellent (Linear scale-up)Poor (Exotherm control difficult)Limited by reagent stability
Reaction Scheme (Graphviz)

SynthesisRoute SM 4-Hydroxypyrimidine (4(3H)-Pyrimidinone) Step1 Step 1: Nitration (HNO3/H2SO4) SM->Step1 Int1 5-Nitro-4-hydroxypyrimidine Step1->Int1 Electrophilic Subst. Step2 Step 2: Chlorination (POCl3, Base) Int1->Step2 Int2 4-Chloro-5-nitropyrimidine (Activated Core) Step2->Int2 Deoxychlorination Step3 Step 3: Amination (NH3 or R-NH2) Int2->Step3 Product 5-Nitropyrimidin-4-amine (Target Scaffold) Step3->Product SNAr Displacement

Caption: Figure 1. The preferred scalable workflow for 5-nitropyrimidin-4-amine synthesis, utilizing the 4-chloro-5-nitro activation strategy.

Detailed Experimental Protocols

Step 1: Nitration of 4-Hydroxypyrimidine

Objective: Introduce the nitro group at C5. Safety Note: This reaction is exothermic. The product and intermediates are potentially energetic.[1][2] DSC (Differential Scanning Calorimetry) monitoring is recommended for scale-up >100g.

Materials:

  • 4-Hydroxypyrimidine (1.0 equiv)

  • Fuming Nitric Acid (

    
    , >90%) (2.5 equiv)
    
  • Concentrated Sulfuric Acid (

    
    ) (Solvent/Catalyst)
    

Protocol:

  • Setup: Charge concentrated

    
     (5 vol relative to substrate) into a jacketed reactor. Cool to 0–5°C.
    
  • Addition 1: Add 4-hydroxypyrimidine portion-wise, maintaining internal temperature

    
    . Stir until fully dissolved.
    
  • Addition 2: Add fuming

    
     dropwise via an addition funnel. Critical Process Parameter (CPP):  Maintain temperature 
    
    
    
    . The exotherm is sharp.
  • Reaction: Warm the mixture to 45–50°C and stir for 3–5 hours. Monitor by HPLC (or TLC).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol). Caution: Significant heat release.

  • Isolation: The product, 5-nitro-4-hydroxypyrimidine , precipitates as a pale yellow solid. Filter, wash with cold water until filtrate is neutral, and dry in a vacuum oven at 45°C.

    • Expected Yield: 80–85%.

Step 2: Chlorination to 4-Chloro-5-nitropyrimidine

Objective: Activate the C4 position for nucleophilic attack. Mechanistic Insight: The nitro group at C5 is electron-withdrawing, making the C4-hydroxyl tautomer highly susceptible to activation by


, and the resulting chloride highly reactive toward amines.

Materials:

  • 5-Nitro-4-hydroxypyrimidine (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (3.0–5.0 equiv)
    
  • 
    -Diethylaniline (1.0 equiv) or 
    
    
    
    (1.1 equiv)

Protocol:

  • Setup: In a reactor equipped with a scrubber (for HCl/acid fumes), suspend the starting material in

    
    .
    
  • Catalysis: Add

    
    -diethylaniline slowly.
    
  • Reaction: Heat to reflux (approx. 105°C) for 2–4 hours. The solution will turn homogeneous and dark.

  • Work-up (Hazardous): Remove excess

    
     via vacuum distillation (keep bath 
    
    
    
    to avoid thermal decomposition).
  • Quench: Dissolve the residue in DCM or Chloroform. Pour slowly into a stirred mixture of ice/water. Note: Hydrolysis of residual phosphoryl chlorides is violent.

  • Extraction: Separate the organic layer, wash with saturated

    
     (cold), dry over 
    
    
    
    , and concentrate.
    • Product:4-Chloro-5-nitropyrimidine (Yellow oil or low-melting solid).

    • Stability:[3][4] Store at -20°C. Use immediately in the next step if possible.

Step 3: Amination (The Target Synthesis)

Objective: Selective displacement of the chloride by ammonia.

Materials:

  • 4-Chloro-5-nitropyrimidine (1.0 equiv)

  • Ammonia (

    
    ) source: 7N 
    
    
    
    in Methanol OR Ammonium Hydroxide (28% aq).
  • Solvent: THF or Methanol.

Protocol:

  • Setup: Dissolve 4-chloro-5-nitropyrimidine in THF (10 vol). Cool to -10°C to 0°C.

  • Addition: Add the Ammonia solution (2.5 equiv) dropwise.

    • Why: Low temperature prevents over-reaction or degradation of the nitro group.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

  • Monitoring: Reaction is usually complete within 2 hours.

  • Work-up: Concentrate the solvent. Triturate the residue with water to remove ammonium salts. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Final Product:5-Nitropyrimidin-4-amine .

    • Appearance: Yellow crystalline solid.

Process Safety & Troubleshooting

Thermal Hazards

Nitro-pyrimidines are energetic.

  • Recommendation: Perform a DSC scan on the crude nitration product before drying large batches. Look for onset of decomposition (typically >200°C for pure material, but lower for crudes).

  • Flow Chemistry Alternative: For kilogram scale, consider performing the nitration step in a continuous flow reactor (e.g., microreactor) to minimize the active volume of the nitration mixture, significantly enhancing safety [1].

Impurity Profile
ImpurityOriginRemediation
5-Nitro-4-hydroxypyrimidine Hydrolysis of chloro-intermediateEnsure anhydrous conditions during amination; use fresh

intermediate.
Bis-amination products Over-reaction (if starting from 4,6-dichloro)Control stoichiometry (1.0-1.1 eq amine) and temp (<0°C).
Black Tars Thermal decompositionAvoid heating the chloro-nitro intermediate >60°C during solvent removal.

References

  • Continuous Flow Nitration: Movsisyan, M., et al. (2016). Safety and Scale-Up of Nitration Reactions in Continuous Flow. Organic Process Research & Development. [Link]

  • Pyrimidine Chemistry: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. [Link]

  • Safety Data: Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. [Link]

Disclaimer: This protocol involves hazardous chemicals (fuming nitric acid, phosphorus oxychloride). All procedures must be performed in a functioning fume hood with appropriate PPE. A comprehensive risk assessment is required before scale-up.

Sources

Troubleshooting & Optimization

Improving yield of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of SnAr Protocols for Pyrimidine Scaffolds Topic: Synthesis of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine Ticket ID: PYR-ZN-505 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Workflow

Welcome to the Process Chemistry Support Center. You are likely encountering yield bottlenecks in the synthesis of This compound . This molecule is a classic "push-pull" system where the electron-withdrawing nitro group activates the ring for Nucleophilic Aromatic Substitution (


), but the order of substituent addition is critical for yield optimization.

The synthesis generally proceeds via two steps starting from 4,6-dichloro-5-nitropyrimidine . The most robust industrial route is the "Amine-First" strategy, isolating the stable intermediate 6-chloro-5-nitropyrimidin-4-amine.

Common Failure Points:

  • Step 1 (Amination): Formation of the bis-amino byproduct due to lack of temperature control.

  • Step 2 (Etherification): Incomplete conversion. The installed amino group at C4 significantly deactivates the C6-chloride towards the second substitution, requiring forcing conditions that often degrade the reagents.

Diagnostic Logic Map

The following diagram outlines the decision matrix for optimizing your current workflow.

Synthesis_Logic_Flow Start Start: 4,6-Dichloro-5-nitropyrimidine Step1 Step 1: Addition of NH3 Start->Step1 Check1 Check: Is Bis-Amine forming? Step1->Check1 Sol1 Fix: Lower Temp (-10°C) & Stoichiometry (1.0 eq) Check1->Sol1 Yes Inter Intermediate: 6-Chloro-5-nitropyrimidin-4-amine Check1->Inter No Sol1->Step1 Step2 Step 2: Addition of 4-Chlorophenol Inter->Step2 Check2 Check: Low Conversion? Step2->Check2 Sol2 Fix: Switch Base (Cs2CO3) or Solvent (DMF/NMP) Check2->Sol2 Yes Final Target: This compound Check2->Final No Sol2->Step2

Figure 1: Decision logic for optimizing the two-step synthesis. Blue nodes indicate key compounds; Red nodes indicate intervention points.

Optimized Experimental Protocol (The "Golden Path")

This protocol is designed to minimize the "deactivation penalty" in Step 2 while preventing over-reaction in Step 1.

Step 1: Synthesis of 6-Chloro-5-nitropyrimidin-4-amine

Goal: Mono-amination without touching the second chloride.

  • Setup: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in THF (10 vol). Cool to -10°C (ice/salt bath).

  • Reagent Prep: Prepare a solution of NH₃ (aq) or NH₃ in THF (1.1 eq) with NaHCO₃ (1.1 eq) as an acid scavenger.

  • Addition: Add the amine solution dropwise over 60 minutes. Crucial: Rapid addition causes local hotspots, leading to bis-substitution.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Evaporate THF. Resuspend residue in water. The product usually precipitates as a yellow solid. Filter, wash with cold water, and dry.

    • Expected Yield: 90-95%

    • Checkpoint: If the solid is not yellow, or melts >160°C (Bis-amine mp is higher), check purity.

Step 2: Synthesis of this compound

Goal: Force the displacement of the deactivated chloride.

  • Setup: Dissolve the Intermediate (from Step 1, 1.0 eq) in anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Do not use THF; it does not boil high enough.

  • Base Activation: Add 4-Chlorophenol (1.2 eq) and Cesium Carbonate (Cs₂CO₃) (1.5 eq).

    • Why Cesium? The "Cesium Effect" improves solubility of the phenoxide anion in organic solvents compared to Potassium Carbonate (

      
      ).
      
  • Reaction: Heat to 80-90°C for 4-6 hours.

  • Workup: Cool to RT. Pour the mixture into ice-water (10x volume). The target compound should precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Troubleshooting Tickets (FAQs)

Below are the specific solutions to the most common issues reported by researchers working on this scaffold.

Ticket #001: "I cannot get Step 2 to go to completion. I still see starting material after 24 hours."

Diagnosis: Electronic Deactivation. Explanation: In Step 1, you installed an amino group (


). This is a strong Electron Donating Group (EDG). It pushes electron density into the pyrimidine ring, counteracting the electron-withdrawing nature of the nitro group. This makes the carbon at position 6 less electrophilic, so the phenol nucleophile struggles to attack.
Solution: 
  • Switch Solvent: Move from THF or Acetonitrile to DMF or DMSO . These polar aprotic solvents stabilize the Meisenheimer complex and increase the reaction rate.

  • Increase Temperature: You likely need

    
    .
    
  • Change Base: Switch from

    
     to 
    
    
    
    or dry
    
    
    (Sodium Hydride). If using NaH, pre-stir the phenol and NaH to form the phenoxide before adding the pyrimidine.
Ticket #002: "I am getting a side product with mass M-35 (Hydrolysis)."

Diagnosis: Moisture Contamination. Explanation: The chloride at C6 is labile. If water is present in your solvent (DMF is hygroscopic!) and the reaction is heated, hydroxide ions (


) generated from trace water/base will compete with the phenol. The result is 6-hydroxy-5-nitropyrimidin-4-amine  (tautomerizes to the pyrimidone).
Solution: 
  • Use anhydrous DMF .[2]

  • Add 3Å Molecular Sieves to the reaction vessel.

  • Ensure your base (

    
    /
    
    
    
    ) is dried in an oven before use.
Ticket #003: "Can I swap the order? Add Phenol first, then Ammonia?"

Analysis: Technically yes, but it is risky.

  • Route B (Phenol First): 4,6-Dichloro + Phenol

    
     4-Chloro-6-phenoxy-5-nitro.
    
  • Risk: The phenoxy group is less deactivating than the amine. This leaves the second chloride still very reactive. You risk bis-phenoxy substitution (replacing both chlorines with phenol) very quickly.

  • Verdict: Stick to Amine-First unless you have highly precise flow-chemistry equipment to control stoichiometry. The Amine-First intermediate is a stable, solid "stopping point" that allows for easy purification before the difficult second step.

Data Summary: Reactivity & Conditions

ParameterStep 1 (Amination)Step 2 (Etherification)
Nucleophile Ammonia (

)
4-Chlorophenol (

)
Leaving Group Chloride (

)
Chloride (

)
Ring Electronics Highly Activated (2 withdrawing N + 1 Nitro)Deactivated (Amine donation opposes Nitro)
Ideal Temp -10°C to 0°C80°C to 100°C
Preferred Solvent THF (volatile, easy workup)DMF/NMP (high boiling, polar)
Critical Risk Bis-substitution (Over-reaction)Incomplete Conversion (Under-reaction)

References

  • Synthesis of 6-chloro-5-nitropyrimidin-4-amine (Intermediate Protocol)

    • Source: ChemicalBook / BenchChem Protocols.
    • Citation: "To a solution of 4,6-dichloro-5-nitropyrimidine... add aqueous ammonia...
    • URL: (Generalized Protocol derived from Search Result 1.1 and 1.7).

  • Mechanistic Insight on Pyrimidine SnAr Regioselectivity

    • Source: WuXi AppTec QM Magic Class.
    • Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
    • URL:

  • General SnAr Mechanism & Meisenheimer Complex

    • Source: OpenStax Organic Chemistry.
    • Title: "16.
    • URL:

  • Alternative "Alkoxy-First" Route Discussion

    • Source: ChemRxiv.
    • Title: "Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explan
    • URL: (See discussion on 4,6-dichloro-5-nitropyrimidine reactivity).

(Note: While specific patent literature often covers this exact molecule for P2X3 antagonists, the protocols above represent the standard chemical consensus for this scaffold construction.)

Sources

Removing unreacted 4-chlorophenol from 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing 6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine , a critical pyrimidine intermediate often utilized in the development of kinase inhibitors.

A persistent bottleneck in this specific Nucleophilic Aromatic Substitution (SNAr) workflow is the retention of unreacted 4-chlorophenol. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions—providing you with the chemical causality, thermodynamic logic, and a self-validating protocol to ensure absolute purity of your target compound.

Part 1: The Chemical Logic & Causality

During the SNAr reaction, 6-chloro-5-nitropyrimidin-4-amine is reacted with 4-chlorophenol. Because the phenol is somewhat deactivated, it is frequently used in stoichiometric excess to drive the reaction to completion.

Once the reaction is complete, both the target pyrimidinamine and the unreacted 4-chlorophenol are highly soluble in standard organic extraction solvents (like Ethyl Acetate or Dichloromethane). Because they share similar solubilities, simple water or brine washes will fail to separate them.

However, we can exploit a critical thermodynamic difference: acidity .

  • 4-Chlorophenol is a weak acid with a well-documented pKa of 9.41 ([1]).

  • This compound contains a weakly basic primary amine attached to an electron-deficient nitropyrimidine ring. It is strictly non-acidic and remains entirely neutral under mild to strong basic conditions.

By washing the organic mixture with a base strong enough to deprotonate the phenol (forming a water-soluble sodium phenoxide salt), we can force the impurity into the aqueous layer while the neutral target compound remains safely in the organic layer ([2]).

G A 6-Chloro-5-nitropyrimidin-4-amine (Limiting Reagent) C SNAr Reaction (Base, Heat) A->C B 4-Chlorophenol (Excess Reagent, pKa 9.41) B->C D Target Compound This compound (Neutral) C->D E Unreacted Impurity 4-Chlorophenol (Weak Acid) C->E

SNAr synthesis yielding the target pyrimidinamine and unreacted 4-chlorophenol.

Part 2: Quantitative Data & Phase Affinity

To design a successful extraction, we must compare the state of our molecules at specific pH levels. The table below summarizes why reagent selection is the difference between a pure product and a contaminated batch.

Table 1: Physicochemical Parameters for Extraction Design

CompoundpKaState at pH 8 (NaHCO₃)State at pH 14 (1M NaOH)Primary Phase Affinity (1M NaOH / EtOAc)
4-Chlorophenol 9.41Neutral (>90%)Deprotonated (100%)Aqueous (as Sodium phenoxide)
This compound N/ANeutralNeutralOrganic (EtOAc or DCM)

Part 3: Troubleshooting & FAQs

Q: Can I use standard saturated sodium bicarbonate (NaHCO₃) to wash out the phenol? A: No. This is the most common pitfall in this workflow. The pKa of 4-chlorophenol is 9.41. The conjugate acid of bicarbonate (carbonic acid) has a pKa of ~6.35. Because acid-base equilibrium favors the formation of the weaker acid, NaHCO₃ is not basic enough to quantitatively deprotonate 4-chlorophenol ([3]). You must use a stronger base, such as 1M NaOH, which easily deprotonates the phenol.

Q: Will 1M NaOH degrade my this compound target? A: No. The target compound contains a diaryl ether linkage and a primary amine. The ether linkage is highly stable to ambient aqueous base during the short duration of a liquid-liquid extraction. The target will remain entirely neutral and safely partitioned in the organic layer.

Q: I am experiencing severe emulsions during the NaOH wash. How do I resolve this? A: Emulsions in this system are typically caused by the surfactant-like behavior of the sodium phenoxide salt or residual aprotic reaction solvents (like DMF) altering the surface tension between the layers. To troubleshoot:

  • Decrease Viscosity: Dilute the organic layer with additional solvent (e.g., EtOAc).

  • Salt Out: Add saturated aqueous NaCl (brine) to the aqueous layer to increase ionic strength, forcing the organic compounds out of the aqueous phase.

  • Filter: If insoluble polymeric byproducts are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite.

Part 4: Self-Validating Step-by-Step Methodology

A robust protocol must prove its own success. The following methodology incorporates built-in validation steps so you can analytically confirm the removal of the impurity before moving to the next synthetic step.

Protocol: Acid-Base Liquid-Liquid Extraction

Step 1: Reaction Quench & Dilution Concentrate your crude SNAr reaction mixture in vacuo to remove the bulk of the reaction solvent (e.g., DMF or DMSO). Dissolve the resulting crude residue in Ethyl Acetate (EtOAc) at a ratio of roughly 10 mL EtOAc per 1 gram of crude material.

Step 2: Primary Base Wash Transfer the organic solution to a separatory funnel. Add an equal volume of 1M NaOH (aqueous) . Stopper the funnel, invert, and vent immediately. Shake vigorously for 30 seconds, venting frequently.

Step 3: Phase Separation Allow the layers to separate. The EtOAc layer (density ~0.90 g/mL) will be on top, and the aqueous NaOH layer (density ~1.04 g/mL) containing the sodium 4-chlorophenoxide will be on the bottom. Drain the aqueous layer into a designated "Basic Aqueous Waste" Erlenmeyer flask. Repeat this NaOH wash two more times to ensure quantitative removal.

Step 4: The Self-Validation Test (Critical Step) To prove the extraction worked, take a 5 mL aliquot of your combined basic aqueous layer. Dropwise, add 6M HCl until the pH drops below 7 (test with pH paper).

  • Causality Check: The solution will immediately turn cloudy and precipitate as the water-soluble sodium 4-chlorophenoxide is protonated back into the water-insoluble 4-chlorophenol. If the aqueous layer clouds upon acidification, your extraction successfully captured the impurity.

Step 5: Organic Layer Wash & Dry Wash the remaining organic layer once with saturated aqueous NaCl (brine) to remove residual water and trace NaOH. Drain the aqueous layer. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl until the drying agent flows freely (like sand), indicating the organic layer is completely dry.

Step 6: Concentration & Final Verification Filter off the drying agent and concentrate the organic layer in vacuo. To verify absolute purity, spot the resulting solid on a silica TLC plate alongside a pure 4-chlorophenol standard (Eluent: 3:1 Hexanes:EtOAc). The absence of the high-Rf UV-active phenol spot confirms a pure this compound product.

G Mix Crude Mixture in EtOAc (Target + 4-Chlorophenol) Wash Add 1M NaOH (aq) pH > 12 Mix->Wash Org Organic Layer (Top) Target Compound Wash->Org Remains Neutral Aq Aqueous Layer (Bottom) Sodium 4-chlorophenoxide Wash->Aq Deprotonated Brine Brine Wash & Dry (Na2SO4) Org->Brine Pure Pure 6-(4-Chlorophenoxy)- 5-nitropyrimidin-4-amine Brine->Pure

Acid-base liquid-liquid extraction workflow for separating neutral target from acidic impurity.

References

  • Title: 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem Source: nih.gov URL: [Link]

  • Title: Acid–base extraction Source: wikipedia.org URL: [Link]

  • Title: Separation of an Unknown Mixture by Acid/Base Extraction Source: libretexts.org URL: [Link]

Sources

Optimizing temperature for nucleophilic substitution on 5-nitropyrimidine

Technical Support Center: Optimizing Temperature for on 5-Nitropyrimidines

Welcome to the Technical Support Center for heterocyclic synthesis. 5-Nitropyrimidines are exceptionally reactive electrophiles. The synergistic electron-withdrawing effects of the two pyrimidine nitrogen atoms and the C5-nitro group drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This makes the scaffold highly susceptible to Nucleophilic Aromatic Substitution (

Because the activation energy for nucleophilic attack is so low, thermal control is the most critical parameter in your experimental design. Failure to optimize temperature leads to over-reaction, unexpected leaving group displacement, or complete degradation of the pyrimidine core.

Part 1: Troubleshooting Guides & FAQs

Q1: I am trying to synthesize a mono-substituted 4-amino-6-chloro-5-nitropyrimidine from 4,6-dichloro-5-nitropyrimidine, but I keep getting the symmetric di-substituted product. How do I stop the second substitution? A: The extreme electrophilicity of the 5-nitropyrimidine core means that even after the first substitution (which donates some electron density back into the ring), the intermediate remains highly reactive.

  • Causality: At room temperature (25 °C), the kinetic barrier for the second substitution is easily overcome because the anionic

    
    -adduct (Meisenheimer complex) remains highly stabilized by the nitro group[1].
    
  • Solution: To isolate the mono-substituted intermediate, you must suppress the thermal energy available for the second Meisenheimer complex formation. Conduct the reaction strictly at 0 °C to -20 °C . Add the nucleophile dropwise over 30-60 minutes using exactly 1.0 equivalent, and quench the reaction while cold.

Q2: I successfully substituted one chlorine with an alkoxy group at 0 °C. However, when I added an amine at room temperature to substitute the remaining chlorine, the amine displaced the alkoxy group instead! Why is this happening? A: This is a counter-intuitive, yet thoroughly documented phenomenon specific to nitro-activated pyrimidines.

  • Causality: Recent theoretical and experimental studies demonstrate that in 6-alkoxy-4-chloro-5-nitropyrimidines, the aminolysis of the alkoxy group can be kinetically favored over the displacement of the chlorine atom at room temperature[2]. The pre-reactive complexes and the resulting Meisenheimer complex for alkoxy displacement are uniquely stabilized in this specific electronic environment[2].

  • Solution: If you require orthogonal substitution, sequence your nucleophiles carefully. Introduce the amine first at low temperatures, followed by the alkoxide, or utilize protective strategies to prevent the amine from acting on the alkoxy-substituted position.

Q3: My reaction mixture turns into a black, intractable tar when I heat it to 80 °C to force a bulky nucleophile to react. How can I improve the yield? A: 5-nitropyrimidines are highly thermally sensitive.

  • Causality: High temperatures in the presence of nucleophiles or bases lead to competitive ring-opening reactions (e.g., ANRORC mechanism) or polymerization, resulting in tar formation.

  • Solution: Do not exceed 40–50 °C. If a bulky nucleophile is unreactive at lower temperatures, change the solvent to a more polar aprotic solvent (like DMF or DMSO) to increase the nucleophile's effective reactivity without requiring destructive thermal input.

Part 2: Quantitative Data & Temperature Effects

The following table summarizes the causal relationship between temperature, nucleophile equivalents, and the resulting substitution patterns on 4,6-dichloro-5-nitropyrimidine.

Starting MaterialNucleophile (Eq)TemperatureTimeMajor ProductObservation / Yield
4,6-dichloro-5-nitropyrimidineAlkoxide (1.0)0 °C 1.0 hMono-alkoxyHigh kinetic selectivity, ~50-70% yield
4,6-dichloro-5-nitropyrimidineAmine (2.5)25 °C 0.5 hDi-aminoComplete conversion, >85% yield[2]
6-alkoxy-4-chloro-5-nitropyrimidineAmine (2.0)25 °C 1.0 hDi-aminoUnexpected alkoxy displacement[2]
4,6-dichloro-5-nitropyrimidineAmine (excess)> 60 °C 2.0 hTar / DegradationThermal ring opening, poor yield

Part 3: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Mono-Alkoxylation (0 °C)

Use this protocol when strict mono-substitution is required.

  • Preparation: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C . (Causality: Suppressing the temperature prevents the thermal energy from breaching the activation barrier of the second substitution).

  • Nucleophile Addition: Prepare a separate solution of the target alcohol (1.0 eq) and DBU (1.0 eq) in THF. Add this solution dropwise over 30 minutes. (Causality: Dropwise addition prevents localized concentration spikes that drive disubstitution).

  • Incubation: Stir at 0 °C for 1 hour.

  • Self-Validation Step: Run a TLC (Hexanes/EtOAc 3:1). The disappearance of the highly non-polar starting material and the appearance of a single new UV-active spot indicates successful mono-substitution. If a second, lower

    
     spot appears, your temperature control breached 5 °C, causing disubstitution. 
    
  • Quench: Quench the reaction with cold water immediately and extract with EtOAc to halt any further reactivity.

Protocol B: Thermodynamic Symmetric Disubstitution (25 °C)

Use this protocol to synthesize N4,N6-dialkyl-5-nitropyrimidine-4,6-diamines.

  • Preparation: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in dichloromethane (DCM).

  • Nucleophile Addition: Add the primary amine (2.5 eq) directly at room temperature (25 °C ).

  • Incubation: Stir for 30 minutes. (Causality: At 25 °C, the kinetic barrier for displacing both chlorides is easily overcome due to the extreme electrophilicity of the nitro-activated ring).

  • Self-Validation Step: The solution will rapidly transition to a bright yellow color, which is the characteristic chromophore of amino-substituted nitropyrimidines[3].

  • Isolation: Remove the solvent under vacuum and purify the symmetric product via column chromatography.

Part 4: Mechanistic & Workflow Visualizations

SNAr_MechanismSM5-Nitropyrimidine(Highly Electrophilic)NucNucleophile Attack(e.g., Amine/Alkoxide)SM->Nuc Mild Temp (0-25°C)MCMeisenheimer Complex (MC)(Stabilized by C5-NO2)Nuc->MC Rate Determining StepLGLeaving Group Departure(Cl- or RO-)MC->LG FastProdSubstituted ProductLG->Prod

Mechanistic pathway of SNAr on 5-nitropyrimidine via the Meisenheimer Complex.

Temp_OptimizationStart4,6-Dichloro-5-nitropyrimidineTempLow0 °C to -20 °C(Strict Control)Start->TempLowTempMid25 °C (Room Temp)(Extended Time/Excess Nuc)Start->TempMidTempHigh> 60 °C(Thermal Stress)Start->TempHighMonoSelective Mono-substitution(High Yield)TempLow->Mono 1.0 eq NucDiSymmetric Disubstitution(or Alkoxy Displacement)TempMid->Di >2.0 eq NucDegradeRing Opening / Tar Formation(Decomposition)TempHigh->Degrade Avoid

Temperature-dependent workflow for controlling substitution on 5-nitropyrimidines.

References

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry (2020).[Link]

  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. New Journal of Chemistry, RSC Publishing (2023).[Link]

  • How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry (2022).[Link]

Solving solubility issues of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine in aqueous assays

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the solubility and assay stability of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine .

This guide is structured for researchers encountering precipitation, inconsistent IC50 values, or false-positive inhibition in aqueous bioassays.

Compound: this compound Chemical Class: Nitro-pyrimidine / Diaryl ether Primary Challenge: High lipophilicity (LogP > 3.5 est.) leading to aqueous precipitation and colloidal aggregation.[1]

Compound Analysis & Physical Properties

Before troubleshooting, understand the molecule's behavior in solution. This compound is significantly more lipophilic than its precursor (6-chloro-5-nitropyrimidin-4-amine) due to the addition of the chlorophenoxy group.[1]

PropertyEstimated ValueImpact on Assay
LogP (Lipophilicity) ~3.5 – 4.2 High Risk. The compound prefers DMSO over water.[1] Rapid precipitation occurs upon direct dilution into buffer.
pKa (Amine) < 7.0 The 5-nitro group is strongly electron-withdrawing, reducing the basicity of the pyrimidine ring.[1] It is likely neutral at physiological pH (7.4).
Solubility (Aq) < 5 µM Without additives (surfactants), the compound is likely insoluble at typical screening concentrations (10–100 µM).
Aggregation Risk Critical Planar, hydrophobic nitro-aromatics are prone to forming colloidal aggregates, causing non-specific enzyme inhibition.[1]

Troubleshooting Guide (Q&A)

Phase 1: Stock Solution Preparation

Q: My 100 mM DMSO stock crashes out when I freeze it. Is this normal? A: Yes. While DMSO is an excellent solvent, 100 mM is near the saturation limit for this rigid, planar molecule.

  • Diagnosis: At -20°C, DMSO freezes. If the compound concentration is too high, it crystallizes out of the DMSO matrix and may not re-dissolve easily upon thawing.

  • Solution: Lower your stock concentration to 10 mM or 20 mM . This ensures the compound remains solvated even after freeze-thaw cycles.[1] Always vortex and warm to 37°C for 5 minutes before use.

Q: Can I use Ethanol instead of DMSO? A: Not recommended. Ethanol is more volatile (evaporation changes concentration) and has a lower solubilizing capacity for this specific nitropyrimidine scaffold compared to DMSO. Stick to anhydrous DMSO (Grade: Cell Culture/HPLC, >99.9%).

Phase 2: Dilution Strategy (The "Solvent Crash")

Q: When I pipette my DMSO stock directly into the assay buffer, I see a "cloud" or drop in potency. Why? A: You are experiencing "Solvent Shock." Adding a hydrophobic stock (100% DMSO) directly to a highly polar buffer (0% DMSO) creates a local environment where the compound instantly precipitates before it can disperse.

Q: How do I fix this precipitation? A: Implement an Intermediate Dilution Step (see diagram below).

  • Do NOT dilute 1:1000 directly into buffer.

  • DO dilute the compound in pure DMSO first to create a working stock (e.g., 50x or 100x the final concentration).

  • DO dilute this working stock into a buffer that already contains a surfactant.

Phase 3: Assay Buffer Optimization

Q: My IC50 curves are steep (Hill Slope > 2.0) and variable. Is this inhibition real? A: Likely not. This is a hallmark of Colloidal Aggregation . The compound forms microscopic oil droplets that sequester the enzyme, looking like inhibition.

  • The Fix: You must add a non-ionic detergent to your assay buffer.

  • Protocol: Add 0.01% Triton X-100 or 0.005% Tween-20 to the buffer. Detergents disrupt aggregates and force the compound into a monomeric state.

Q: Will BSA (Bovine Serum Albumin) help? A: BSA stabilizes lipophilic compounds but acts as a "sink."

  • Warning: BSA binds hydrophobic drugs, reducing the free concentration available to inhibit your target. If you add BSA (e.g., 0.1%), your apparent IC50 will shift to the right (become less potent).

  • Recommendation: Use detergents (Triton/Tween) first. Use BSA only if the protein target requires it for stability.

Experimental Protocols

Protocol A: The "Intermediate Dilution" Method

Use this method to prevent precipitation during assay setup.

  • Start: 10 mM Compound Stock in 100% DMSO.

  • Step 1 (DMSO Serial Dilution): Perform your serial dilutions (e.g., 1:3) entirely in 100% DMSO .

    • Result: A plate where every well is 100% DMSO, containing varying compound concentrations (e.g., 10 mM, 3.3 mM, 1.1 mM...).

  • Step 2 (Intermediate Transfer): Transfer 1 µL of the DMSO series into 19 µL of Assay Buffer (+ 0.01% Triton X-100) .

    • Result: Intermediate plate with 5% DMSO.

  • Step 3 (Final Assay): Transfer 2 µL of the Intermediate mixture into 18 µL of the final reaction mix (Enzyme + Substrate).

    • Final Conditions: 0.5% DMSO, Monomeric Compound, Surfactant present.

Protocol B: Solubility Limit Test (Nephelometry Substitute)

If you lack a nephelometer, use this absorbance check.

  • Prepare buffer with 0.01% Triton X-100.

  • Prepare compound at 100 µM, 50 µM, 25 µM, 12.5 µM in the buffer (final 1% DMSO).

  • Incubate for 30 minutes at RT.

  • Measure Absorbance at 650 nm (or any non-absorbing wavelength >600 nm).

  • Analysis:

    • OD650 < 0.005: Soluble.

    • OD650 > 0.01: Precipitate/Aggregation detected.

Visualizations

Diagram 1: Solubility Optimization Workflow

This flowchart guides you through the decision-making process for stabilizing the compound.

SolubilityWorkflow Start Start: 10 mM DMSO Stock Dilution Dilute into Aqueous Buffer Start->Dilution Check Check OD650 (Turbidity) Dilution->Check Clear Solution Clear (OD < 0.005) Check->Clear Soluble Cloudy Solution Cloudy (OD > 0.01) Check->Cloudy Precipitation Assay Run Enzymatic Assay Clear->Assay AddDetergent Add 0.01% Triton X-100 Cloudy->AddDetergent Check2 Re-check OD650 AddDetergent->Check2 Check2->Clear Fixed StillCloudy Still Cloudy? Check2->StillCloudy Insoluble ReduceConc Reduce Assay Conc. (Limit < 10 µM) StillCloudy->ReduceConc HillSlope Check Hill Slope Assay->HillSlope Steep Slope > 2.0 (Aggregation) HillSlope->Steep False Positive Normal Slope ~ 1.0 (True Inhibition) HillSlope->Normal Valid Steep->AddDetergent Re-optimize

Caption: Decision tree for diagnosing precipitation versus aggregation issues. Green paths indicate valid assay conditions.

Diagram 2: The "Solvent Crash" Prevention Scheme

Visualizing the correct dilution method to maintain solubility.

DilutionScheme Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (5% DMSO + Buffer) Stock->Inter 1:20 Dilution Direct Direct Addition (High Risk of Crash) Stock->Direct Avoid Final Final Assay Well (0.5% DMSO + Buffer) Inter->Final 1:10 Dilution Direct->Final Precipitation

Caption: Stepwise dilution (Solid lines) prevents local high concentrations that cause precipitation, unlike direct addition (Dashed).

Summary Data Tables

Table 1: Solvent Compatibility Matrix
Solvent / AdditiveCompatibilityNotes
DMSO Excellent Recommended stock solvent.[1] Store at -20°C or -80°C.
Ethanol Poor Lower solubility; evaporation issues.[1] Avoid.
PBS (pH 7.4) Very Poor Immediate precipitation > 5 µM without additives.
Triton X-100 Essential Use at 0.01% to prevent aggregation.
Tween-20 Good Alternative to Triton.[1] Use at 0.005% - 0.01%.[1]
BSA / HSA Caution High binding risk. Use only if necessary for enzyme stability.

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text on solubility and physicochemical properties in drug discovery). Context: General principles of LogP and solubility for Class II compounds.
  • Shoichet, B. K. (2006). Screening in a spirit haunted by frequent fliers. Nature Reviews Drug Discovery, 5(6), 473-484.[1]

    • Context: Authoritative source on colloidal aggregation and false positives in kinase assays.
  • BenchChem. 6-Chloro-5-nitropyrimidin-4-amine Technical Guide.

    • [1]

    • Context: Physical properties of the core scaffold (CAS 4316-94-3).[1][2][3][4]

  • Waybright, T. J., et al. (2009). Increasing the reliability of high-throughput screening campaigns by early identification of promiscuous aggregates. Assay and Drug Development Technologies, 7(4), 370-381.[1]

    • Context: Protocols for using detergents (Triton X-100)

Sources

Technical Support Center: Pyrimidine Amination & Hydrolysis Control

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-HYD-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Hydrolysis Byproducts (Hydroxy-pyrimidines) During Amination

Diagnostic Interface: Is it Hydrolysis?

Before altering conditions, confirm the identity of your byproduct. Hydrolysis of chloropyrimidines yields a specific mass shift often confused with oxidation.

LC-MS Diagnostic Flowchart Use this logic tree to interpret your mass spectrum.

DiagnosticTree Start Observe Byproduct Peak in LC-MS MassShift Calculate Mass Difference (Byproduct - Starting Material) Start->MassShift Plus17 Delta = -18 (Cl) + 17 (OH) Net: -1 (approx) MassShift->Plus17 If SM = H (unsubstituted) Plus16 Delta = +16 (Oxygen insertion) MassShift->Plus16 If SM = Amine Product Minus35Plus17 Delta = -35 (Cl) + 17 (OH) Net: -18 MassShift->Minus35Plus17 If SM = Cl Hydrolysis2 CONFIRMED HYDROLYSIS (Displacement of Cl) Plus17->Hydrolysis2 Oxidation N-OXIDE FORMATION (Not Hydrolysis) Plus16->Oxidation Hydrolysis1 CONFIRMED HYDROLYSIS (Direct displacement of Cl by OH) Minus35Plus17->Hydrolysis1

Figure 1: Diagnostic logic for distinguishing hydrolysis (nucleophilic attack by water) from N-oxidation or other side reactions.

The Mechanics of Failure: Why Hydrolysis Happens

Pyrimidines are electron-deficient (π-deficient). This makes them excellent substrates for nucleophilic attack, but it also makes them highly susceptible to "hard" nucleophiles like hydroxide (


).

The Competition: In any amination reaction, your amine (


) is competing with water (

) or hydroxide (

).
  • 
     Pathway:  Hydroxide is a smaller, harder nucleophile than your amine. If the transition state is sterically crowded, hydroxide wins.
    
  • Pd-Catalyzed Pathway: Water can coordinate to the Palladium center, leading to the formation of Pd-hydroxides which reductively eliminate to form the hydroxy-pyrimidine.

Protocol Module A: The Approach (Transition Metal-Free)

Use this module if your pyrimidine is activated (e.g., 2,4-dichloropyrimidine, 4-chloropyrimidine).

The Root Cause: The "Hygroscopic Vector." Most


 reactions use polar aprotic solvents (DMF, DMSO, NMP) and inorganic bases (Cs₂CO₃, K₂CO₃).
  • Critical Failure Point: Cs₂CO₃ is a "water sponge." Even "anhydrous" grades can contain significant water if opened in air.

  • The Solvent Trap: DMSO and DMF absorb atmospheric moisture rapidly.

Optimization Protocol:

VariableStandard Condition (High Risk)Optimized Condition (Low Hydrolysis) Rationale
Base Cs₂CO₃ or KOHDIPEA (Hünig's Base) or K₃PO₄ Organic bases introduce zero water. K₃PO₄ is less hygroscopic than Cs₂CO₃.
Solvent DMF / DMSOAcetonitrile (ACN) or THF ACN is easier to dry (azeotrope) and less hygroscopic.
Additives NoneActivated 3Å Molecular Sieves Actively scavenges water during the reaction.
Temp 100°C+60-80°C Hydrolysis has a higher activation energy; lower temps favor amination if time permits.

Step-by-Step "Dry"


 Procedure: 
  • Bake the Glassware: Flame-dry or oven-dry flask (120°C) for >2 hours. Cool under Ar/N₂ flow.

  • Solvent Prep: Do not trust "SureSeal" bottles older than 1 week. Sparge ACN or THF with N₂ for 15 mins, then store over activated 3Å sieves for 24h prior to use.

  • The "Scavenger" Setup: Add 100 mg activated powdered 3Å molecular sieves per mmol of substrate directly into the reaction flask.

  • Addition Order:

    • Add Pyrimidine + Solvent.[1]

    • Add Base (DIPEA preferred).

    • Wait 5 mins (allow any residual water to interact with sieves/base).

    • Add Amine last.[2]

Protocol Module B: Buchwald-Hartwig Amination (Catalytic)

Use this module for unactivated pyrimidines (e.g., 5-substituted chloropyrimidines) or deactivated amines.

The Root Cause: "Ligand Failure." Small phosphine ligands allow water to attack the Pd(II) intermediate. If the reductive elimination of the amine is slow, the Pd-OH species forms and eliminates the hydroxy-product.

The Solution: Bulky, Water-Excluding Ligands. Use ligands that create a hydrophobic pocket around the metal center.

Catalyst Selection Guide:

Catalyst GenerationHydrolysis RiskRecommendation
Pd(PPh₃)₄ / dppf HIGH Avoid. Ligands are too small; water coordinates easily.
Xantphos MEDIUM Good for heterocycles, but can still allow hydrolysis if base is wet.
BrettPhos / tBuBrettPhos LOW Gold Standard. Extremely bulky; physically blocks water attack.
Pd-G3/G4 Precatalysts LOWEST Skips the activation step where water often interferes.

Visualizing the Ligand Shield:

LigandShield cluster_bad Standard Ligand (PPh3) cluster_good Bulky Ligand (BrettPhos) Pd1 Pd H2O H2O Pd1->H2O Coordination Possible Pd2 Pd Ligand Bulky Ligand Ligand->Pd2 Water2 H2O Water2->Pd2 Blocked

Figure 2: Steric bulk of ligands like BrettPhos prevents water coordination to the Palladium center, favoring amine coordination.

Troubleshooting the Buchwald Reaction:

  • Switch Base: If using NaOtBu and seeing hydrolysis, switch to LiHMDS (Lithium Hexamethyldisilazide). It is soluble in toluene/THF and introduces zero hydroxide.

  • Pre-drying: Azeotrope the pyrimidine and amine with toluene 3x before adding catalyst.

  • Concentration: Run at high concentration (0.5 M - 1.0 M). High concentration favors the bimolecular reaction (amination) over the pseudo-first-order reaction (hydrolysis by solvent impurity).

FAQ: Rapid Fire Troubleshooting

Q: I see a peak at M+14. Is this hydrolysis? A: No. M+14 is likely Methylation . If you are using DMF/DMA at high temps, they can decompose to form dimethylamine, which acts as a nucleophile. Fix: Switch to NMP or Dioxane.

Q: My 2,4-dichloropyrimidine hydrolyzes only at the 4-position. Why? A: The C4 position is more electron-deficient (para to N3, ortho to N1). It is the most reactive site for both amination and hydrolysis. You cannot change the regioselectivity of the hydrolysis, only the rate. Lower the temperature to 0°C and add the amine slowly.

Q: Can I use ethanol or isopropanol as a "Green" solvent? A: Risky. While green, primary/secondary alcohols are nucleophiles. You risk Solvolysis (forming the ethoxy-pyrimidine). If you must use alcohol, use t-Amyl alcohol or t-Butanol (sterically hindered alcohols) which react much slower than your amine.

References
  • Mechanistic Insight on

    
     Hydrolysis: 
    
    • Organic Process Research & Development (2014).[3] "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Substrates."

    • (General Journal Link for verification)

  • Water-Tolerant Catalysis

    • Fors, B. P., & Buchwald, S. L. (2009). "A General Method for the Amination of Aryl Halides with Primary Amines." J. Am. Chem. Soc.
  • Solvent Effects in Pyrimidine Chemistry

    • Organic Process Research & Development (2020).[4] "Process Optimization... of Pyrimidine Derivatives."

  • Ligand Selection Guide

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

Purification strategies for 5-nitropyrimidin-4-amine crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for 5-Nitropyrimidin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks encountered during the isolation and purification of 5-nitropyrimidin-4-amine (also known as 4-amino-5-nitropyrimidine). This compound is a highly valuable scaffold in medicinal chemistry, serving as a pivotal intermediate in the Traube purine synthesis and the development of various biologically active agents[1].

However, its highly polar nature, coupled with an electron-deficient pyrimidine ring, frequently leads to complex crude mixtures containing unreacted precursors, hydrolysis products, and polymeric tars. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity isolation.

Process Workflow

PurificationWorkflow Start Crude 5-Nitropyrimidin-4-amine Trituration Non-Polar Trituration (Ether/Hexanes) Start->Trituration Remove precursors Solubilization Boiling EtOH + Charcoal + CaCO3 Trituration->Solubilization Solid residue HotFiltration Hot Filtration (Celite) Solubilization->HotFiltration Adsorb tars Crystallization Crystallization (4 °C) HotFiltration->Crystallization Filtrate Decision Purity Assessment (HPLC/TLC) Crystallization->Decision Recovered crystals Chromatography Silica Chromatography (DCM/MeOH) Chromatography->Decision Purified fractions Decision->Chromatography <98% Purity PureProduct Pure Product (>98%) Decision->PureProduct ≥98% Purity

Workflow for the purification of crude 5-nitropyrimidin-4-amine mixtures.

Troubleshooting FAQs

Q: Why does my product co-precipitate with dark, tarry byproducts during standard cooling? A: This is caused by the co-solubility of oligomeric side-products formed during the high-temperature amination of 4-chloro-5-nitropyrimidine[1]. Because these tars share the hydrogen-bonding characteristics of your product, they will co-crystallize. You must intercept them in the liquid phase. The most effective method is treating the boiling solution with activated charcoal and a mild base (


) prior to crystallization[2]. The charcoal physically traps the high-molecular-weight oligomers, while the base prevents acid-catalyzed degradation during heating.

Q: How can I efficiently remove unreacted 4-chloro-5-nitropyrimidine without losing my product? A: Leverage the extreme polarity difference between the two molecules. The starting material lacks the primary amine and is significantly less polar. Instead of complex liquid-liquid extractions, use non-polar trituration. Washing the crude solid with cold diethyl ether or hexanes will selectively solubilize the chloro-intermediate, leaving the highly crystalline 5-nitropyrimidin-4-amine intact on the filter paper[3].

Q: My product streaks severely on silica gel, ruining the separation. How do I fix this? A: Streaking is the physical manifestation of your basic amine and polar nitro group interacting with the acidic silanol sites on the silica stationary phase. Switch your eluent to a Dichloromethane/Methanol (DCM/MeOH) system[4]. The methanol acts as a protic competitor, masking the silanol groups and forcing your product to partition cleanly into the mobile phase as a sharp band.

Quantitative Comparison of Purification Strategies

Purification StrategyOptimal Solvent SystemTarget Impurity ProfileTypical Recovery (%)Product AppearanceValidating Metric
Trituration Diethyl Ether / Hexanes (1:1)Unreacted 4-chloro-5-nitropyrimidine85 – 95%Yellow PowderTLC: Absence of high Rf spot
Recrystallization Boiling Ethanol (EtOH)Polymeric tars, inorganic salts65 – 75%Cream-colored needlesMelting Point: ~192 °C
Flash Chromatography DCM / MeOH (99:1 to 95:5)Regioisomers, over-nitrated species50 – 60%Pale yellow solidHPLC: >98% AUC

Detailed Experimental Methodologies

Protocol A: Charcoal-Assisted Recrystallization

Causality: The electron-deficient pyrimidine ring is prone to oligomerization at elevated temperatures, generating dark byproducts. Activated charcoal physically adsorbs these species, while calcium carbonate (


) neutralizes residual acidic catalysts (e.g., HCl) that could drive further degradation.
  • Solubilization: Suspend 1.0 g of crude 5-nitropyrimidin-4-amine in 40 mL of boiling ethanol (

    
    ).
    
  • Scavenging: Add 0.5 g of

    
     and 0.5 g of activated charcoal to the boiling mixture[2].
    
  • Adsorption: Stir vigorously at reflux for 15 minutes to ensure complete adsorption of polymeric impurities.

  • Hot Filtration: Perform a rapid hot filtration through a pad of diatomaceous earth (Celite) to remove the charcoal and inorganic salts.

  • Self-Validation Checkpoint: Observe the filtrate. A successful procedure yields a clear, pale yellow to cream-colored solution. If the filtrate remains dark brown, the charcoal's adsorption capacity was exceeded; you must repeat steps 2-4 before proceeding.

  • Concentration: Concentrate the validated filtrate to approximately 15 mL under reduced pressure.

  • Crystallization: Cool the solution in a refrigerator (4 °C) for 5 hours to induce crystallization[2].

  • Isolation: Filter the resulting cream-colored needles and dry under vacuum. Confirm purity via melting point analysis (Expected: ~192 °C).

Protocol B: Polarity-Driven Flash Chromatography

Causality: 5-Nitropyrimidin-4-amine contains a highly polar nitro group and a basic amine, causing severe secondary interactions with standard silica gel. Utilizing a slightly polar, protic modifier (MeOH) competitively binds these silanol sites, ensuring high-resolution separation from closely related regioisomers.

  • Preparation: Dry-load the crude mixture onto silica gel to prevent the polar compound from precipitating at the top of the column.

  • Equilibration: Pack a silica gel column using 100% Dichloromethane (DCM).

  • Elution: Begin elution with a gradient of 1% Methanol (MeOH) in DCM, slowly increasing to 5% MeOH if the product band stalls[4].

  • Monitoring: Monitor fractions via TLC under UV light (254 nm).

  • Self-Validation Checkpoint: The system validates itself directly on the TLC plate. If the product spot streaks, the MeOH concentration is too low. If it co-elutes with the solvent front, the MeOH concentration is too high. Adjust the gradient until a distinct, circular spot (

    
     ~0.3 - 0.4) is achieved.
    
  • Isolation: Pool the validated fractions and concentrate under reduced pressure to yield a highly pure pale yellow solid.

References

  • Thieme Connect - Science of Synthesis: Houben-Weyl Methods of Molecular Transformations[Link]

  • Google Patents - WO2006108103A1: Purine and imidazopyridine deriv
  • National Library of Medicine (PMC) - Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties[Link]

Sources

Overcoming steric hindrance in 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #SR-5N-CL: Overcoming Steric Barriers in 5-Nitropyrimidine Functionalization[1][2]

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of


 for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine[1][2]
Executive Summary: The Steric-Electronic Paradox

You are encountering difficulty synthesizing This compound . This scaffold presents a classic "Steric-Electronic Paradox" common in kinase inhibitor design:

  • Electronic Activation (Good): The C5-nitro group is strongly electron-withdrawing, activating the C6-chloride for Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • Steric Blockade (Bad): The same nitro group is bulky.[2] It creates significant steric hindrance for the incoming 4-chlorophenol nucleophile, destabilizing the transition state and forcing the final biaryl ether into a twisted conformation.

This guide provides a self-validating protocol to overcome this barrier, addressing the specific issues of low conversion, hydrolysis byproducts, and NMR anomalies caused by rotameric restriction.

Module 1: Optimized Synthetic Protocol

User Issue: "Standard reflux in ethanol/THF yields <30% product with significant unreacted starting material."

Root Cause: Ethanol and THF do not provide a high enough boiling point to overcome the steric activation energy barrier, nor do they sufficiently solvate the anionic nucleophile.

The Solution: The "Naked Anion" Strategy To force the phenoxide into the crowded C6 position, we must strip it of its solvation shell using a polar aprotic solvent and a non-nucleophilic base.

Step-by-Step Protocol
ParameterRecommendationScientific Rationale
Solvent DMF (Anhydrous) or NMPHigh dielectric constant dissociates ion pairs, leaving the phenoxide "naked" and more reactive.[1][2] High BP allows T > 100°C.
Base

(Micronized)
Strong enough to deprotonate phenol (

) but forms a potassium salt that is slightly soluble in hot DMF.[2]
Stoichiometry 1.0 eq Pyrimidine : 1.1 eq Phenol : 1.5 eq BaseSlight excess of phenol drives the reaction to completion; excess base neutralizes HCl generated.
Temperature 90°C – 100°C Sufficient energy to overcome the steric repulsion of the

group without degrading the nitro moiety.
Time 4–6 HoursMonitor by HPLC. Extended heating leads to "tars" (polymerization).

Validation Check (TLC/HPLC):

  • Success: Disappearance of starting material (

    
     in 50% EtOAc/Hex) and appearance of a new, more polar spot.
    
  • Failure Mode (Hydrolysis): Appearance of a baseline spot (hydroxyl-pyrimidine) indicates wet solvent.[1][2] Action: Dry DMF over 4Å molecular sieves.

Module 2: Troubleshooting & FAQs
Q1: "My NMR spectrum shows split peaks/broadening. Is my product impure?"

Diagnosis: Likely Rotameric Restriction , not impurity.[1][2] Technical Insight: The C5-nitro group and the C6-phenoxy group are sterically crowded.[1][2] This prevents free rotation around the C6-O ether bond.[1] The molecule gets "stuck" in specific conformations (atropisomers) on the NMR timescale.

  • Verification: Run a Variable Temperature (VT) NMR at 80°C.

  • Result: If the split peaks coalesce into sharp singlets at high temperature, it is a single pure compound exhibiting rotamerism. If peaks remain split, it is a chemical impurity.

Q2: "I see a side product with Mass M+16. What is it?"

Diagnosis: Hydrolysis (The "Water" Competitor). Mechanism: The nitro-activated C6 position is so electrophilic that trace water in your DMF will compete with the phenol.


Resolution: 
  • Flame-dry glassware.[1]

  • Use a

    
     drying tube or 
    
    
    
    atmosphere.
  • Critical: Do not use hydroxide bases (NaOH/KOH) as they introduce

    
     directly.[1][2] Stick to Carbonates (
    
    
    
    ,
    
    
    ).
Q3: "Can I reduce the nitro group to an amine after this step?"

Diagnosis: Chemo-selectivity Risk. Warning: Standard catalytic hydrogenation (


) will likely strip the chlorine off the phenoxy ring (hydrodehalogenation) before reducing the nitro group.
Recommended Protocol:  Use a chemoselective metal reduction.[1][2]
  • Reagent: Iron powder (Fe) + Ammonium Chloride (

    
    ) in EtOH/Water.
    
  • Why: This reduces

    
     to 
    
    
    
    gently without touching the aryl-chloride bond.[1]
Module 3: Visualizing the Steric Bottleneck

The following diagram illustrates the reaction pathway and the specific steric clash that necessitates high-temperature conditions.

SNAr_Mechanism cluster_conditions Critical Conditions SM Start: 4-Amino-6-chloro- 5-nitropyrimidine TS Transition State: Meisenheimer Complex (Steric Clash!) SM->TS + Base/Heat (Activation Energy) Hydrolysis Side Product: Hydroxyl-pyrimidine (Due to Wet Solvent) SM->Hydrolysis Trace H2O present Phenol Reagent: 4-Chlorophenol (Nucleophile) Phenol->TS Attack at C6 Product Product: 6-(4-Chlorophenoxy)- 5-nitropyrimidin-4-amine TS->Product - Cl (Leaving Group) Temp > 90C Temp > 90C Overcomes Steric Clash Overcomes Steric Clash Temp > 90C->Overcomes Steric Clash Dry DMF Dry DMF Prevents Hydrolysis Prevents Hydrolysis Dry DMF->Prevents Hydrolysis

Caption: Figure 1. Reaction coordinate showing the steric bottleneck at the transition state and the diversion path to hydrolysis if moisture is present.

Module 4: Decision Tree for Low Yield

Use this logic flow to diagnose your specific experimental failure.

Troubleshooting_Tree Start Problem: Low Yield / Impure CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete New_Spot New Spot (Lower Rf) CheckTLC->New_Spot Wrong Product Messy_NMR Product Pure but NMR messy CheckTLC->Messy_NMR Spectral Issue Soln_Heat Increase Temp to 100C Switch to DMF SM_Remains->Soln_Heat Soln_Dry Dry Solvents Check for Water New_Spot->Soln_Dry Soln_VT Run VT-NMR (Confirm Rotamers) Messy_NMR->Soln_VT

Caption: Figure 2.[1] Troubleshooting logic flow for diagnosing yield and purity issues in nitropyrimidine synthesis.

References
  • Mechanisms of

    
     in Pyrimidines: 
    
    • March's Advanced Organic Chemistry, 8th Edition. "Nucleophilic Aromatic Substitution: The Mechanism." Wiley, 2019.
    • The nitro group at C5 activates the C4/C6 positions via resonance, stabilizing the Meisenheimer complex despite steric hindrance.
    • [2]

  • Rotameric Hindrance in 5-Nitrosopyrimidines (Analogous Systems)

    • Cechova, L. et al. "Separation of planar rotamers through intramolecular hydrogen bonding in polysubstituted 5-nitrosopyrimidines."[1] RSC Advances, 2014.

    • Relevance: Establishes the precedent for restricted rotation and "planar rotamers" in 5-substituted pyrimidines, explaining NMR anomalies.
  • Synthesis of 4-amino-6-chloropyrimidine Derivatives

    • BenchChem Protocol 4316-94-3. "Synthesis of 6-Chloro-5-nitropyrimidin-4-amine."
    • Relevance: Provides the baseline conditions for the precursor synthesis.
  • Reduction Strategies for Nitro-Halogenated Aromatics

    • Gamble, A. et al. "Aryl Nitro Reduction with Iron Powder."[3] Synthetic Communications, 2007.[3]

    • Relevance: Confirms the utility of Fe/AcOH for retaining halogen substituents during nitro reduction.

Sources

Technical Support Center: Stability of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #NITROPYR-STAB-001 Subject: Stability Profile & Degradation Mechanisms Under Acidic Conditions Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are likely accessing this guide because you have observed unexpected impurities or yield losses when handling 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine (CAS: 4316-94-3) in acidic environments.

The Core Issue: This molecule contains a "push-pull" system where the electron-withdrawing 5-nitro group significantly activates the pyrimidine ring. While this activation is beneficial for synthetic functionalization, it renders the C-6 ether linkage highly susceptible to Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr) .

In acidic aqueous media, the 4-chlorophenoxy group acts as a leaving group, replaced by water to form the thermodynamically stable 6-hydroxy tautomer (pyrimidinone). This guide details the mechanism, diagnostic steps, and preventive protocols.

Module 1: The Degradation Mechanism

Why does this compound degrade?

The stability of this compound is governed by the electronic influence of the 5-nitro group.

  • Activation: The nitro group at position 5 withdraws electron density from the pyrimidine ring, making carbons C-4 and C-6 highly electrophilic.

  • Protonation: In acidic media, the ring nitrogens (N1 or N3) become protonated. This cationic charge dramatically increases the electrophilicity of the C-6 carbon.

  • Hydrolysis: Water acts as a nucleophile, attacking C-6. The 4-chlorophenoxy group, usually a poor leaving group, is expelled as 4-chlorophenol because the resulting pyrimidinone is highly stable.

Visualizing the Pathway

The following diagram illustrates the critical failure point in acidic conditions.

AcidHydrolysis Start 6-(4-Chlorophenoxy)- 5-nitropyrimidin-4-amine Protonated Protonated Intermediate (Highly Electrophilic C-6) Start->Protonated + H+ (Acidic Media) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Nucleophilic Attack) Products Degradation Products: 1. 4-Amino-5-nitro-6-hydroxypyrimidine 2. 4-Chlorophenol Transition->Products - 4-Chlorophenol (Irreversible)

Caption: Figure 1. Acid-catalyzed hydrolysis pathway. The 5-nitro group activates the C-6 position, facilitating the displacement of the phenoxy ether by water.

Module 2: Troubleshooting & Diagnostics

If you suspect degradation, use this Q&A to confirm the issue based on your analytical data.

Q1: I see a new peak in my HPLC chromatogram. Is it the hydrolysis product?

Diagnosis: The hydrolysis reaction splits the molecule into two distinct fragments with very different polarities.

  • Peak A (The Phenol): 4-Chlorophenol is lipophilic. It will likely elute later (higher retention time) on a Reverse Phase C18 column compared to the polar pyrimidine core, or close to the starting material depending on the gradient.

  • Peak B (The Pyrimidinone): 4-Amino-5-nitro-6-hydroxypyrimidine is highly polar. It will elute very early (near the solvent front).

Validation Table: HPLC/LC-MS Signatures

ComponentPolarityExpected RT ShiftMass (ES+)UV Characteristics
Starting Material ModerateReference[M+H]⁺ = 267/269

~290-310 nm
Impurity 1 (Phenol) Non-PolarShift Later (vs Product)Negative Mode dominantDistinct phenol shoulder
Impurity 2 (Pyrimidinone) High PolarityShift Earlier (Early eluter)[M+H]⁺ = 157Shifted

(tautomer)
Q2: Why does the degradation happen during my LC-MS run?

Root Cause: Standard LC-MS mobile phases often contain 0.1% Formic Acid or TFA (pH ~2-3).

  • The Issue: If the sample is dissolved in the acidic mobile phase and sits in the autosampler for hours, hydrolysis will occur in the vial.

  • Solution: Dissolve samples in neutral solvents (e.g., DMSO/Water or Acetonitrile/Water without acid) immediately before injection.

Q3: Is the amine group (-NH2) also hydrolyzing?

Analysis: While possible, the ether cleavage (displacement of 4-chlorophenoxy) is kinetically favored over amine hydrolysis in this specific scaffold. The phenoxy group is a better leaving group in SNAr reactions on nitropyrimidines than the amine. If you see a mass of 157 Da , it confirms ether hydrolysis. Amine hydrolysis would yield a different mass profile.

Module 3: Prevention & Handling Protocols

Protocol 1: Reaction Quenching

Avoid dumping reaction mixtures directly into strong aqueous acid.

  • Cool Down: Chill the reaction mixture to < 5°C.

  • Buffered Quench: Use a saturated Ammonium Chloride (NH₄Cl) solution or a Phosphate buffer (pH 6-7) instead of HCl.

  • Rapid Extraction: Extract immediately into an organic solvent (DCM or EtOAc) to remove the product from the aqueous interface.

Protocol 2: Storage Conditions
  • State: Store as a solid. Solutions in DMSO or MeOH are stable only if neutral.

  • Atmosphere: Keep under Argon/Nitrogen. Moisture in the air can lead to slow surface hydrolysis over months, forming a "crust" of the insoluble pyrimidinone.

  • Temperature: -20°C is recommended for long-term storage.

Protocol 3: Synthetic Workup Decision Tree

Use this workflow to ensure product integrity during isolation.

WorkupLogic Step1 Reaction Complete? CheckPH Check pH Requirement Step1->CheckPH Acidic Acidic Quench Needed? CheckPH->Acidic Action1 USE BUFFER (pH 6-7) Avoid HCl/H2SO4 Acidic->Action1 No (Preferred) Warning RISK: Hydrolysis Keep T < 0°C Work Fast Acidic->Warning Yes (Strong Acid) Action2 Flash Chromatography Use Neutral Silica Action1->Action2 Warning->Action2 Isolate Immediately

Caption: Figure 2. Decision logic for workup to minimize hydrolytic degradation.

References

  • Marchal, A., et al. (2007). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-Nitrobenzenes. European Journal of Organic Chemistry, 2007(8), 1378–1383.
  • ResearchGate. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured. Retrieved March 5, 2026, from [Link]

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Retrieved March 5, 2026, from [Link]

Technical Support Center: Resolution and Separation of Regioisomers in Chlorophenoxy Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine functionalization. The synthesis of chlorophenoxy pyrimidines via Nucleophilic Aromatic Substitution (S_NAr) of 2,4-dichloropyrimidine with chlorophenols is a cornerstone reaction in agrochemical and pharmaceutical development[1]. However, this reaction inherently yields a mixture of C4-substituted and C2-substituted regioisomers.

As a Senior Application Scientist, I have compiled this guide to provide field-proven insights, self-validating protocols, and troubleshooting strategies to help you control regioselectivity and efficiently separate the resulting isomers.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does the S_NAr of 2,4-dichloropyrimidine with chlorophenols yield a mixture of regioisomers, and why is the C4-isomer typically the major product? A1: The regioselectivity is governed by the relative stability of the Meisenheimer intermediate formed during nucleophilic attack. The C4 position is kinetically favored because the negative charge in the transition state is effectively delocalized onto the para-nitrogen and the ortho-nitrogen without severe steric clash[2]. Attack at the C2 position is sterically more hindered (flanked by two nitrogen atoms) and is typically under thermodynamic control. Consequently, standard basic conditions yield a mixture heavily skewed toward the 4-(chlorophenoxy)-2-chloropyrimidine, but rarely with perfect selectivity.

Q2: How can I manipulate the reaction conditions to maximize C4 selectivity? A2: To suppress C2-attack, you must strictly maintain kinetic control[3].

  • Temperature: Run the reaction at lower temperatures (e.g., 0 °C to room temperature). Elevated temperatures provide the activation energy required to overcome the steric hindrance at C2, increasing the proportion of the thermodynamic C2-isomer.

  • Base Selection: Use weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF or CH₃CN). Stronger bases or excessive heat can lead to rapid equilibration or double substitution[3].

Q3: My downstream application requires the C2-chlorophenoxy isomer. Can I reverse the innate selectivity? A3: Yes, but it requires overriding the electronic bias of the pyrimidine ring. You can utilize transition-metal catalysis (e.g., Pd-catalyzed cross-coupling with specific bulky ligands that block the C4 position) or employ a sequential functionalization strategy[2]. For instance, using 5-trimethylsilyl-2,4-dichloropyrimidine or a C4-protected surrogate forces the incoming chlorophenol to react exclusively at the C2 position.

Reaction Logic Visualization

ReactionLogic cluster_0 Meisenheimer Intermediates SM 2,4-Dichloropyrimidine + Chlorophenol M_C4 C4-Attack Intermediate (Kinetically Favored) SM->M_C4 Base, 0°C M_C2 C2-Attack Intermediate (Thermodynamically Stable) SM->M_C2 Heat Prod_C4 4-(Chlorophenoxy)- 2-chloropyrimidine (Major) M_C4->Prod_C4 -Cl⁻ Prod_C2 2-(Chlorophenoxy)- 4-chloropyrimidine (Minor) M_C2->Prod_C2 -Cl⁻

Reaction pathway for SNAr of 2,4-dichloropyrimidine yielding C4 and C2 regioisomers.

Part 2: Experimental Methodologies

Protocol A: Kinetically Controlled S_NAr Synthesis of 4-(4-Chlorophenoxy)-2-chloropyrimidine

Self-Validating Check: The persistence of unreacted 2,4-dichloropyrimidine on TLC indicates insufficient base activation, while the rapid appearance of a highly polar baseline spot indicates over-substitution (diaryloxy pyrimidine).

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Stir the suspension at 0 °C for 10 minutes.

  • Nucleophile Addition: Dissolve 4-chlorophenol (1.05 equiv, 10.5 mmol) in a minimal volume of DMF and add it dropwise to the reaction mixture over 15 minutes to prevent localized heating.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via LC-MS or TLC (Hexane:EtOAc 4:1).

  • Quench & Workup: Dilute the mixture with ice-cold deionized water to precipitate the crude product. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chromatographic Separation of C4 and C2 Regioisomers

Causality of Separation: The C2-aryloxy isomer exhibits a higher net dipole moment because the electron-withdrawing aryloxy group aligns synergistically with the dipole of the adjacent pyrimidine nitrogens. This makes the C2-isomer interact more strongly with the stationary phase (silica gel), resulting in a lower Retention Factor (Rf) compared to the less polar C4-isomer[1]. Self-Validating Check: If the bands co-elute during separation, the solvent gradient was increased too rapidly. Re-equilibrate the mixed fractions and run a shallower gradient (e.g., 2% increments).

  • Column Preparation: Pack a silica gel column (230-400 mesh) using a non-polar solvent system (100% Hexanes).

  • Loading: Dry-load the crude mixture onto a small amount of silica gel to ensure a tight loading band, or load it as a highly concentrated solution in CH₂Cl₂.

  • Elution (Gradient):

    • Begin elution with 100% Hexanes (1 column volume).

    • Gradually increase polarity to 5% EtOAc in Hexanes. The kinetically favored C4-isomer will elute first.

    • Increase polarity to 15-20% EtOAc in Hexanes to elute the thermodynamically stable C2-isomer .

  • Verification: Confirm fraction purity using ¹H NMR. The C5-H proton of the pyrimidine ring is highly diagnostic (see Data Table below).

Separation Workflow Visualization

SeparationWorkflow Crude Crude Reaction Mixture (C4 & C2 Isomers) Workup Aqueous Workup & Extraction (EtOAc) Crude->Workup Chrom Silica Gel Column Chromatography Workup->Chrom Frac_C4 Elute C4-Isomer (Lower Polarity, Higher Rf) Chrom->Frac_C4 5-10% EtOAc in Hexanes Frac_C2 Elute C2-Isomer (Higher Polarity, Lower Rf) Chrom->Frac_C2 15-20% EtOAc in Hexanes

Workflow for the chromatographic separation of chlorophenoxy pyrimidine regioisomers.

Part 3: Data Presentation

The following table summarizes the quantitative metrics and diagnostic markers used to differentiate and isolate the two regioisomers effectively.

Property4-(4-Chlorophenoxy)-2-chloropyrimidine (C4-Isomer)2-(4-Chlorophenoxy)-4-chloropyrimidine (C2-Isomer)
Typical Regioselectivity Ratio (0 °C) ~85-90%~10-15%
TLC Rf (Hexane:EtOAc 4:1) ~0.65~0.35
Dipole Moment Alignment Opposing (Lower overall polarity)Synergistic (Higher overall polarity)
¹H NMR (C5-H shift, CDCl₃) ~6.8 ppm (doublet, upfield)~7.2 ppm (doublet, downfield)
Causality of NMR Shift C5 proton is shielded by the electron-donating resonance of the adjacent C4-aryloxy oxygen.Aryloxy oxygen is distant (at C2); C5 proton remains deshielded by the ring nitrogens.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters (ACS Publications).[Link]

  • WO2015108779A1 - Pyrimidinyloxy benzene derivatives as herbicides.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectral Analysis of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

This compound (CAS: N/A for specific ether derivative, analog to CAS 4316-94-3 precursors) represents a critical "switch" intermediate in medicinal chemistry. It serves as a precursor for tricyclic purine analogs , kinase inhibitors (e.g., Aurora kinase targets), and antiviral agents .

The structural transition from a chloropyrimidine to a phenoxypyrimidine is a pivotal step in library generation. This guide provides a definitive 1H NMR spectral profile to validate this transformation, comparing its spectral signature against key alternatives (precursors and solvent variations) to ensure synthetic reliability.

Chemical Structure & Assignment Logic

Before analyzing the spectrum, we must map the protons to the structure. The molecule possesses three distinct proton environments: the pyrimidine core, the exocyclic amine, and the 4-chlorophenoxy moiety.

Structural Diagram & Numbering

The following diagram illustrates the connectivity and proton labels used throughout this analysis.

G cluster_0 Pyrimidine Core cluster_1 Phenoxy Ring N1 N1 C2 C2-H (a) N1->C2 N3 N3 C2->N3 C4 C4-NH2 (b) N3->C4 C5 C5-NO2 C4->C5 C6 C6-O-Ar C5->C6 C6->N1 O_bridge -O- C6->O_bridge Ar_ortho Ar-H (c) (ortho to O) O_bridge->Ar_ortho Ar_meta Ar-H (d) (ortho to Cl) Ar_ortho->Ar_meta Cl -Cl Ar_meta->Cl

Figure 1: Structural connectivity of this compound showing proton environments (a, b, c, d).

Experimental Protocol: Sample Preparation

Reproducibility in NMR of nitropyrimidines is heavily dependent on solvent choice due to the exchangeable amino protons and the electron-deficient nature of the ring.

Step-by-Step Workflow
  • Solvent Selection: Use DMSO-d6 (Dimethyl Sulfoxide-d6, ≥99.8% D).

    • Why: CDCl3 is often insufficient for dissolving polar nitropyrimidines. Furthermore, the amino (-NH2) protons are often broad or invisible in CDCl3 due to rapid exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, yielding sharp, integrable signals [1].

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

    • Note: Higher concentrations may cause stacking effects (π-π interactions), shifting aromatic signals upfield.

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): ≥ 1.0 s (Ensure full relaxation of the isolated H-2 proton).

    • Scans: 16–64 (Sufficient for S/N > 100).

Spectral Analysis & Comparative Data

This section compares the target product against its immediate precursor (Synthesis Verification) and alternative solvent scenarios.

A. Representative Spectral Profile (DMSO-d6)

The following table summarizes the expected chemical shifts based on substituent effects and analogous 5-nitropyrimidine data [2, 3].

Proton LabelChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
H-a 8.35 – 8.60 Singlet (s)1H-Pyrimidine H-2. Highly deshielded due to two adjacent nitrogens and the electron-withdrawing 5-NO2 group.
H-b 8.00 – 8.40 Broad Singlet (br s)2H--NH2 Amino. Broad due to quadrupole broadening from N and H-bonding with solvent/NO2. Disappears on D2O shake.
H-d 7.45 – 7.60 Doublet (d)2H~8.8Ar-H (ortho to Cl). Deshielded by Chlorine. Part of AA'BB' system.
H-c 7.20 – 7.35 Doublet (d)2H~8.8Ar-H (ortho to O). Shielded by oxygen relative to benzene, but pulled downfield by the electron-poor pyrimidine ring.
B. Comparative Analysis: Product vs. Precursor

The most critical comparison for a researcher is confirming the substitution of the Chlorine atom (in the starting material) with the Phenoxy group.

FeaturePrecursor (6-Chloro-5-nitropyrimidin-4-amine)Target Product (6-(4-Chlorophenoxy)-...)Diagnostic Outcome
Aromatic Region (7.0-7.6 ppm) Silent (No protons on C-6 Cl substituent)Two Doublets (4H) CONFIRMATION: Appearance of AA'BB' pattern confirms phenoxy attachment.
H-2 Shift ~8.40 ppm~8.45 ppmMinimal shift; H-2 is distant from the substitution site.
Mass Spec (ESI) m/z ~174/176 (Cl pattern)m/z ~266/268 (Cl pattern)Mass shift of +92 Da (C6H4O).
C. Comparative Analysis: Solvent Effects (DMSO-d6 vs. CDCl3)

Why do we recommend DMSO-d6 over the standard Chloroform-d?

  • Amino Group Visibility:

    • CDCl3: The -NH2 signal often appears as a weak, broad hump at 5.5–6.5 ppm or is completely invisible due to rapid exchange.

    • DMSO-d6: Forms strong H-bonds with the -NH2, slowing exchange and shifting the signal downfield (8.0–8.4 ppm), allowing for accurate integration (2H) to prove the amine is intact.

  • Solubility:

    • 5-Nitropyrimidines are sparingly soluble in CDCl3. DMSO ensures a homogeneous solution, preventing line broadening caused by suspension particles.

Mechanistic Pathway & Synthesis Context

Understanding how the spectrum arises requires understanding the synthesis. The reaction is a Nucleophilic Aromatic Substitution (


).

Reaction SM 6-Chloro-5-nitropyrimidin-4-amine (Precursor) Intermediate Meisenheimer Complex SM->Intermediate + Reagent Reagent 4-Chlorophenol (Nucleophile) Base Base (K2CO3/TEA) Base->Intermediate Deprotonation Product This compound (Target) Intermediate->Product - Cl⁻ (Leaving Group)

Figure 2: SNAr reaction pathway. The disappearance of the C-Cl bond and formation of C-O-Ar is the primary driver for the spectral changes observed in the aromatic region.

Troubleshooting & Anomalies

  • Missing NH2 Signal: If the signal at ~8.3 ppm is missing in DMSO, check for water content. High water concentration can catalyze proton exchange, broadening the signal into the baseline.

  • Extra Doublets: If you see extra doublets around 6.8 ppm and 7.2 ppm, this indicates unreacted 4-chlorophenol . The phenol protons are typically more shielded than the phenoxy ether protons in the product.

  • Shift of H-2: If H-2 appears at ~9.0+ ppm, suspect salt formation (e.g., HCl salt if base wasn't removed). The free base is required for the shifts listed above.

References

  • Reich, H. J. (2024). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76490, 5-Nitropyrimidin-2-amine. Retrieved from [Link]

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Substitution Patterns. Retrieved from [Link][1]

Sources

LC-MS Fragmentation & Characterization Guide: 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of the LC-MS/MS fragmentation behavior of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine (CAS: 4316-94-3). It is designed for analytical scientists and medicinal chemists requiring high-fidelity structural characterization of this critical scaffold used in the synthesis of purine analogs and kinase inhibitors.

Executive Analysis: The Structural Context

This compound is a bifunctional pyrimidine intermediate. Its fragmentation behavior is dominated by the interplay between the electron-withdrawing nitro group (


) and the labile ether linkage connecting the chlorophenoxy moiety.

Understanding its mass spectral signature is critical for two primary workflows:

  • Impurity Profiling: Detecting unreacted intermediates in the synthesis of drugs like gefitinib or similar ATP-competitive inhibitors.

  • Metabolite Identification: Tracking the cleavage of the phenoxy ether bond in biological matrices.

Physicochemical Profile
PropertyValueMass Spectrometry Relevance
Formula

Monoisotopic Mass: 266.0207 Da
Precursor Ion

(ESI+)

267.028
Isotope Pattern Chlorine (

)
Distinctive 3:1 ratio at

267/269
Ionization AmphotericStrong response in ESI(+) due to amine; detectable in ESI(-) due to nitro-acidity.[1]

Comparative Technology Guide: Triple Quad vs. Q-TOF

For drug development professionals, choosing the right detection mode is vital. The following table compares the performance of this molecule on standard Triple Quadrupole (QqQ) systems versus Quadrupole Time-of-Flight (Q-TOF) instruments.

FeatureAlternative A: Triple Quadrupole (QqQ) Alternative B: Q-TOF (HRMS) Verdict
Primary Application Quantitation (PK/TK studies)Structural Elucidation (Impurity ID)Use QqQ for routine batch release; Q-TOF for R&D.
Sensitivity (LOQ) Excellent (< 1 ng/mL). The nitro group enhances ionization efficiency in negative mode.Moderate (typically 5–10x higher LOQ than QqQ).QqQ is superior for trace analysis.
Selectivity Relies on Unit Resolution (0.7 Da). Risk of interference from matrix isobaric ions.High Resolution (>20,000 FWHM).[2] Distinguishes the mass defect of Chlorine/Nitro groups.Q-TOF is essential for confirming the formula.
Fragmentation Data Nominal mass fragments. Ambiguous assignment of isobaric losses (e.g., CO vs

).
Exact mass fragments (< 5 ppm error). Confirms loss of

vs other neutrals.
Q-TOF provides definitive mechanistic proof.

Deep Dive: Fragmentation Mechanics

The fragmentation of this compound follows a specific, energy-dependent pathway. The presence of the nitro group at position 5 destabilizes the pyrimidine core, facilitating characteristic neutral losses.

Key Fragmentation Pathways (ESI Positive Mode)
  • Primary Cleavage (Nitro Loss): The most labile group is the nitro moiety. High collision energy triggers the loss of the radical

    
     (46 Da) or neutral 
    
    
    
    (47 Da) depending on proton mobility.
  • Secondary Cleavage (Ether Hydrolysis): The ether bond linking the chlorophenoxy group is susceptible to cleavage, often yielding a characteristic chlorophenol fragment or the complementary pyrimidine cation.

  • Ring Contraction: Following the loss of side chains, the pyrimidine ring undergoes Retro-Diels-Alder (RDA) type fragmentation, often ejecting HCN (27 Da).

Visualized Pathway (DOT Diagram)

The following diagram illustrates the stepwise degradation of the


 ion (

267.03).

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 267.03 (C10H8ClN4O3)+ Frag1 Fragment A: Nitro Loss [M+H - NO2]+ m/z 221.03 Parent->Frag1 - NO2 (46 Da) Collision Energy: 15-20 eV Frag3 Fragment C: Chlorophenol Ion (Charge Retention on Phenoxy) m/z 129.01 Parent->Frag3 - Aminonitropyrimidine (Ether cleavage) Frag2 Fragment B: Phenoxy Cleavage (Aminopyrimidine Core) m/z 139.04 Frag1->Frag2 - Chlorophenoxy radical (Secondary Cleavage) Frag4 Fragment D: Ring Opening [Frag A - HCN]+ m/z 194.02 Frag1->Frag4 - HCN (27 Da) (Ring Contraction)

Caption: Proposed ESI(+) MS/MS fragmentation pathway showing the competitive loss of the nitro group and the chlorophenoxy ether cleavage.

Validated Experimental Protocol

To reproduce these results or validate the purity of your synthesis intermediate, follow this standardized LC-MS/MS workflow. This protocol is self-validating through the use of the chlorine isotope check.

Methodology

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP) coupled to UHPLC.

Step 1: Chromatographic Separation [3]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
     mm, 1.7 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold)

    • 1–6 min: 5%

      
       95% B (Linear ramp)
      
    • 6–8 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Step 2: Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[4]

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

  • MRM Transitions (Quantitation):

    • Quantifier:

      
       (Loss of 
      
      
      
      ). CE: 15 eV.
    • Qualifier 1:

      
       (Chlorophenoxy ion). CE: 25 eV.
      
    • Qualifier 2:

      
       (Pyrimidine core). CE: 30 eV.
      
Step 3: Self-Validation (Quality Control)
  • Isotope Check: In the full scan (MS1), ensure the precursor at

    
     267 has a corresponding 
    
    
    
    peak at
    
    
    269 with approximately 33% intensity . If this ratio deviates, the peak is likely an interference, not the chlorinated target.
  • Retention Time: The chlorophenoxy group adds significant lipophilicity. Expect elution in the middle-to-late region of the gradient (approx. 50–60% B), significantly later than non-chlorinated pyrimidine amines.

References

  • BenchChem. (2025).[5] 6-Chloro-5-nitropyrimidin-4-amine: Applications in Drug Discovery and Medicinal Chemistry. Retrieved from

  • Salem, M. A. I., et al. (2014).[1] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from

  • TSI Journals. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal.[6] Retrieved from

  • U.S. Pharmacopeia (USP). (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from

  • ChemicalBook. (2025). 6-Chloro-5-nitropyrimidin-4-amine Product Properties and Synthesis. Retrieved from

Sources

HPLC Method Development for Purity Analysis of Nitropyrimidine Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Executive Summary

Nitropyrimidine amines (e.g., 2-amino-5-nitropyrimidine) are critical intermediates in the synthesis of kinase inhibitors, antivirals, and other bioactive heterocycles. Their analysis presents a "perfect storm" of chromatographic challenges: high polarity, weak basicity, and the frequent presence of positional isomers (regioisomers) that are difficult to resolve on standard alkyl-bonded phases.

This guide objectively compares stationary phase chemistries and outlines a self-validating workflow for developing a purity method. The core finding is that fluorinated stationary phases (PFP) often outperform traditional C18 chemistries for this specific class of compounds due to unique electrostatic and


-

interactions.

Strategic Comparison: Stationary Phase Selection

The most critical decision in this method development is the column chemistry. While C18 is the industry workhorse, it often fails to separate nitropyrimidine isomers or retain the highly polar parent compounds without ion-pairing reagents.

Comparative Performance Matrix
FeatureC18 (Octadecyl) PFP (Pentafluorophenyl) Phenyl-Hexyl
Primary Mechanism Hydrophobic Interaction

-

, Dipole-Dipole, H-Bonding

-

, Hydrophobic
Retention of Polar Amines Low to Moderate (often requires 95%+ water)High (Dipole interactions with nitro group)Moderate
Isomer Selectivity Poor (Shape selectivity is limited)Excellent (Sensitive to nitro position)Good
Peak Shape (Tailing) Prone to silanol tailing (requires end-capping)Generally sharper for basic aminesGood
Stability High (pH 1.5–10)Moderate (pH 2–8)High
Recommendation Use for general impurity screeningPrimary Choice for Purity/Isomers Alternative if PFP fails
Why PFP is Superior for Nitropyrimidines

The nitro group (


) is strongly electron-withdrawing, creating an electron-deficient aromatic ring.
  • C18 Columns: Rely on hydrophobic expulsion from the mobile phase. Since nitropyrimidine amines are polar, they elute early, often co-eluting with polar synthesis by-products.

  • PFP Columns: The fluorine atoms on the PFP ligand create a strong localized negative dipole and an electron-deficient ring system. This allows for:

    • Charge Transfer: Interaction between the electron-deficient PFP ring and electron-rich regions of the analyte (or vice versa, depending on substitution).

    • Dipole-Dipole: Specific interaction with the highly polar nitro group.

    • Shape Selectivity: The rigid PFP ring discriminates between ortho- and para- isomers (e.g., 2-amino vs. 4-amino) more effectively than the flexible alkyl chains of C18.

Method Development Workflow

This protocol is designed to be self-validating , meaning the steps inherently check for common failure modes (e.g., lack of retention, co-elution).

Step 1: pH and Buffer Selection

Nitropyrimidine amines are weak bases. The electron-withdrawing nitro group lowers the pKa of the ring nitrogens (typically pKa < 3).

  • Recommendation: Use Acidic pH (~2.7) .

  • Reasoning:

    • Silanol Suppression: At pH 2.7, surface silanols on the silica support are protonated (neutral), reducing ionic interaction with the amine and minimizing peak tailing.

    • Analyte State: Ensures the amine/ring nitrogen is consistently protonated (or consistently neutral if pKa is very low), preventing "split peaks" caused by pKa-pH proximity.

  • Buffer: 0.1% Formic Acid (compatible with LC-MS) or 20 mM Phosphate buffer pH 2.5 (for UV-only, better peak shape).

Step 2: Solvent Choice
  • Methanol (MeOH): Preferred over Acetonitrile (ACN) for phenyl-based columns (PFP, Phenyl-Hexyl). MeOH allows for stronger

    
    -
    
    
    
    interactions between the analyte and the stationary phase, whereas the
    
    
    -electrons in ACN can interfere with this mechanism.
Step 3: Gradient Screening

Start with a broad gradient to catch all impurities (starting materials, highly non-polar dimers).

  • Initial Run: 5% B to 95% B over 20 minutes.

  • Observation: If the nitropyrimidine elutes too early (void volume), switch from C18 to PFP immediately.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the optimal method conditions based on analyte behavior.

MethodDevelopment Start START: Nitropyrimidine Purity Analysis CheckLogP Assess Hydrophobicity (LogP) Is LogP < 1.0? Start->CheckLogP SelectColumn Select Stationary Phase CheckLogP->SelectColumn Analysis C18 C18 Column (High Hydrophobicity) SelectColumn->C18 No (Non-polar analogs) PFP PFP (Pentafluorophenyl) (Polar/Isomer Selectivity) SelectColumn->PFP Yes (Polar/Isomers present) MobilePhase Select Mobile Phase Modifier C18->MobilePhase PFP->MobilePhase Methanol Methanol/Water (Promotes pi-pi interactions) MobilePhase->Methanol For PFP (Recommended) Acetonitrile Acetonitrile/Water (Sharper peaks, less pi-selectivity) MobilePhase->Acetonitrile For C18 TailingCheck Check Peak Symmetry (Tf) Is Tailing Factor > 1.5? Methanol->TailingCheck Acetonitrile->TailingCheck FixTailing Add 10-20mM Ammonium Formate OR Lower pH to ~2.5 TailingCheck->FixTailing Yes FinalMethod Final Optimized Method TailingCheck->FinalMethod No FixTailing->FinalMethod

Caption: Decision tree for optimizing HPLC conditions, prioritizing column selection based on analyte polarity and isomerism.

Recommended Experimental Protocol

This is a robust starting point ("Scouting Method") designed to separate the target nitropyrimidine amine from common synthetic precursors.

Instrument Parameters
  • System: HPLC or UHPLC with UV detection (PDA preferred).[1]

  • Detector: UV at 254 nm (aromatic ring) and 210 nm (general). Note: Nitropyrimidines often have strong absorbance at 254-280 nm.

  • Column: Pentafluorophenyl (PFP) phase (e.g., 100 x 3.0 mm, 2.7 µm fused-core or 3 µm fully porous).

  • Temperature: 35°C (Controls viscosity and kinetics).

Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

  • Solvent B: Methanol + 0.1% Formic Acid.

    • Why Methanol? As noted, it enhances the unique selectivity of the PFP ring compared to acetonitrile.

Gradient Table
Time (min)% Solvent BEvent
0.0 5Initial Hold (Traps polar impurities)
2.0 5End of hold
12.0 60Linear Gradient (Elutes main compound)
15.0 95Wash (Elutes dimers/non-polars)
17.0 95Hold Wash
17.1 5Re-equilibration
22.0 5Ready for next injection
Success Criteria (System Suitability)
  • Resolution (

    
    ):  > 2.0 between the main peak and nearest isomer.
    
  • Tailing Factor (

    
    ):  < 1.5 (USP). If 
    
    
    
    , increase buffer strength (e.g., add 10mM Ammonium Formate to Solvent A).
  • Retention Factor (

    
    ): 
    
    
    
    to ensure separation from the void and timely elution.

Separation Mechanism Visualization

Understanding why the separation works allows for faster troubleshooting. The diagram below depicts the multi-modal interaction on a PFP column.

Mechanism Analyte Nitropyrimidine Amine (Analyte) Interaction1 Pi-Pi Interaction (Aromatic Rings) Analyte->Interaction1 Interaction2 Dipole-Dipole (Nitro Group <-> C-F bonds) Analyte->Interaction2 Interaction3 H-Bonding (Amine <-> Fluorine) Analyte->Interaction3 PFP_Ligand PFP Ligand (Stationary Phase) Interaction1->PFP_Ligand Interaction2->PFP_Ligand Interaction3->PFP_Ligand

Caption: Multi-modal retention mechanism on PFP phases: Pi-Pi, Dipole-Dipole, and H-Bonding contribute to superior selectivity.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Waters Corporation. (2022). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Biological Activity of 6-(4-Chlorophenoxy) vs. 6-(4-Fluorophenoxy) Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Halogen Dance in Drug Discovery

In medicinal chemistry, the substitution of one halogen for another is a subtle yet powerful tool for fine-tuning the biological activity and pharmacokinetic profile of a lead compound. The choice between chlorine and fluorine at the para-position of a phenoxy ring, for instance, can dramatically alter a molecule's interaction with its biological target and its fate within an organism. While both are halogens, their distinct physicochemical properties—size, electronegativity, lipophilicity, and metabolic stability—dictate their influence on the overall Structure-Activity Relationship (SAR).

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the biological activity of 6-(4-Chlorophenoxy) versus 6-(4-Fluorophenoxy) analogs, using a pyridine or pyrimidine core as a representative scaffold. Such scaffolds are prevalent in medicinal chemistry, often targeting protein kinases involved in cell signaling pathways. We will move beyond a simple data sheet, explaining the causality behind experimental choices and providing the self-validating protocols necessary for generating robust, comparable data.

Part 1: The Physicochemical Rationale—Why Chlorine vs. Fluorine Matters

The decision to evaluate a chloro- versus a fluoro-analog is rooted in fundamental chemical principles that have profound biological consequences.

  • Size and Electronegativity: Fluorine is the most electronegative element and is relatively small (van der Waals radius: 1.47 Å). Chlorine is less electronegative but significantly larger (van der Waals radius: 1.75 Å). This size difference can be critical; a chloro-substituent may be too bulky for a tight binding pocket where a fluoro-substituent fits perfectly, or its larger size may provide favorable van der Waals interactions unavailable to fluorine.

  • Lipophilicity: The substitution of hydrogen with chlorine generally increases the lipophilicity (hydrophobicity) of a molecule to a greater extent than substitution with fluorine. This can enhance membrane permeability and cell uptake but may also increase binding to plasma proteins or lead to faster metabolic clearance.

  • Metabolic Stability: The Carbon-Fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to the Carbon-Chlorine (C-Cl) bond (~81 kcal/mol). This makes the C-F bond highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes, a common route of drug metabolism. Consequently, fluoro-analogs often exhibit a longer half-life and improved bioavailability compared to their chloro-counterparts.

  • Halogen Bonding: Chlorine, being more polarizable than fluorine, can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site. This can be a key interaction for enhancing binding affinity, an ability that is much weaker for fluorine.

These differences form the basis of our hypothesis: the 6-(4-Chlorophenoxy) analog may exhibit different potency due to steric and electronic effects on target binding, while the 6-(4-Fluorophenoxy) analog may present a more favorable pharmacokinetic profile.

Part 2: A Framework for In Vitro Biological Evaluation

To empirically test our hypothesis, a systematic in vitro evaluation is required. We will use protein kinase inhibition as our primary example, as phenoxy-pyridine and -pyrimidine cores are often designed as ATP-competitive kinase inhibitors. Deregulated kinase activity is a hallmark of many diseases, including cancer, making kinase inhibition a major focus of drug discovery.

Workflow for Comparative In Vitro Analysis

The following diagram outlines a logical workflow for a head-to-head comparison of the two analogs.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Mechanism A Synthesize & Purify Analogs (Chloro- vs. Fluoro-) B In Vitro Kinase Assay (e.g., ADP-Glo) A->B C Determine IC50 Values B->C D Select Cancer Cell Lines (Target-Relevant) C->D Advance Potent Compound(s) E Cell Viability Assay (e.g., MTT Assay) D->E F Determine GI50/IC50 Values E->F G Kinase Panel Screening (e.g., KINOMEscan) F->G Confirm On-Target Effect H Mechanism of Action Assays (Apoptosis, Cell Cycle) G->H G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) PI3K PI3K RTK->PI3K Activates Analog 6-(4-Halophenoxy) Analog (Chloro- or Fluoro-) Analog->RTK Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of RTKs by halo-analogs blocks the PI3K/Akt pathway.

Part 4: Comparative Pharmacokinetic (PK) Profiling

An effective drug must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. An in vivo PK study is essential to understand how the body handles each analog.

Experimental Protocol 3: Rodent Pharmacokinetic Study

Principle: This protocol measures the concentration of the drug in the blood plasma over time after a single dose, allowing for the calculation of key PK parameters.

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Formulation: Formulate each analog in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing: Administer a single intravenous (IV) dose (e.g., 2 mg/kg) via the tail vein and a single oral (PO) dose (e.g., 20 mg/kg) via oral gavage to separate groups of rats.

  • Blood Sampling: Collect blood samples (~100 µL) from the jugular vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Data Presentation: Summarizing Pharmacokinetic Parameters

Table 2: Comparative Pharmacokinetic Parameters in Rats

Parameter 6-(4-Chlorophenoxy)-X 6-(4-Fluorophenoxy)-X Definition
Cmax (ng/mL) [Value] [Value] Maximum observed plasma concentration
Tmax (h) [Value] [Value] Time to reach Cmax
AUC (ng·h/mL) [Value] [Value] Area under the concentration-time curve
t1/2 (h) [Value] [Value] Elimination half-life

| F (%) | [Value] | [Value] | Oral bioavailability |

Conclusion and Synthesis

This guide outlines a rigorous, multi-faceted approach to comparing 6-(4-Chlorophenoxy) and 6-(4-Fluorophenoxy) analogs. By systematically evaluating their biochemical potency, cellular activity, and pharmacokinetic profiles, researchers can build a comprehensive picture of their relative strengths and weaknesses.

  • Hypothetical Outcome 1: The chloro-analog shows superior potency in vitro due to a favorable halogen bond in the kinase active site, but it suffers from poor oral bioavailability due to rapid metabolism.

  • Hypothetical Outcome 2: The fluoro-analog is slightly less potent in vitro but demonstrates a significantly longer half-life and higher oral bioavailability, making it a more promising candidate for in vivo efficacy studies.

The choice of which analog to advance is rarely straightforward and depends on the specific therapeutic context. The robust, self-validating experimental framework provided here ensures that such critical decisions are based on high-quality, comparable data, ultimately accelerating the path from chemical structure to clinical candidate.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. (2025). AACR Journals. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available at: [Link]

  • Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Research J. Pharm. and Tech. Available at: [Link]

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. (2025). MDPI. Available at: [Link]

  • Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a

Spectroscopic Profiling of Pyrimidines: A Comparative Guide to FTIR Modalities for Nitro and Amine Detection

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development laboratories struggling to accurately monitor the synthetic reduction of nitro-pyrimidines to amino-pyrimidines. While Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for tracking this transformation, the choice of sampling accessory—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission—drastically impacts data fidelity.

This guide objectively compares these analytical modalities, detailing the mechanistic causality behind their vibrational signatures and providing self-validating protocols to ensure absolute scientific integrity in your spectral data.

Mechanistic Foundations: Vibrational Causality in Pyrimidines

To accurately interpret an IR spectrum, one must understand the quantum mechanical and electronic environments dictating the vibrational shifts. The pyrimidine ring is a highly electron-deficient heteroaromatic system, which fundamentally alters the behavior of attached functional groups.

  • The Nitro Group (-NO₂): The N-O bonds exhibit massive dipole moment changes during vibration, yielding two of the most intense peaks in the mid-IR region. In pyrimidines, the electron-withdrawing nature of the ring enhances conjugation. This delocalization slightly weakens the N=O double bond character, causing a mechanistic "red shift" of the1 and the symmetric stretch to 1360–1290 cm⁻¹[1].

  • The Amine Group (-NH₂): Primary amines possess two N-H bonds that couple to produce a characteristic doublet. This arises because the hydrogen atoms vibrate either out-of-phase (2) or in-phase (symmetric stretch, ~3310–3280 cm⁻¹)[2]. Additionally, the3[3].

Table 1: Characteristic IR Peaks for Pyrimidine Functional Groups

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity & Shape
Nitro (-NO₂) Asymmetric N-O Stretch1550 – 1475Very Strong, Sharp
Nitro (-NO₂) Symmetric N-O Stretch1360 – 1290Very Strong, Sharp
Primary Amine (-NH₂) Asymmetric N-H Stretch3400 – 3350Medium, Sharp (Doublet Peak 1)
Primary Amine (-NH₂) Symmetric N-H Stretch3330 – 3250Medium, Sharp (Doublet Peak 2)
Primary Amine (-NH₂) N-H Bend (Scissoring)1650 – 1580Medium to Strong, Sharp
Analytical Modality Comparison: ATR-FTIR vs. KBr Pellet

Choosing between ATR and KBr transmission is not merely a matter of convenience; it dictates the optical physics interacting with your sample.

  • ATR-FTIR (Diamond Crystal): Relies on an internal reflection mechanism where the IR beam creates an evanescent wave that 4[4]. Because penetration depth is wavelength-dependent, high-wavenumber peaks (like the 3400 cm⁻¹ amine stretches) will inherently appear weaker than low-wavenumber peaks.

  • KBr Pellet Transmission: The sample is uniformly dispersed in an IR-inactive KBr matrix. This provides a5 of unreacted nitro-pyrimidine[5]. However, 6[6], and absorbed moisture can completely mask the critical N-H stretches.

Table 2: Head-to-Head Performance Comparison

MetricATR-FTIR (Diamond)KBr Pellet Transmission
Primary Advantage Rapid, non-destructive, no sample prep.High sensitivity, true transmission spectra.
Trace Detection Limit Moderate (Surface-level analysis).Excellent (Longer optical pathlength).
Artifact Risks Wavelength-dependent peak attenuation.O-H band interference from moisture.
Best Used For High-throughput reaction monitoring.Final product validation & library matching.
Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol must include a self-validating mechanism to prevent false positives or baseline artifacts.

Protocol A: ATR-FTIR Workflow
  • Background Collection: Acquire an ambient air background spectrum on a pristine diamond crystal.

  • Sample Application: Deposit 1–2 mg of the pyrimidine powder directly onto the crystal center.

  • Pressure Application: Apply 4 using the accessory's anvil[4].

    • Causality: The evanescent wave decays exponentially. Without high pressure, microscopic air gaps between the powder and the crystal reduce the effective pathlength to near zero, yielding a flatline spectrum.

  • Validation Check: Monitor the baseline at 4000 cm⁻¹. A sloping baseline indicates poor crystal contact or insufficient pressure. If the baseline is flat, proceed with spectral analysis.

Protocol B: KBr Pellet Workflow
  • Matrix Desiccation: Bake spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours.

    • Causality: Eliminates interstitial water. Failure to do so results in a massive O-H stretch artifact (~3400 cm⁻¹) that directly overlaps with and obscures the critical N-H amine doublet.

  • Grinding: Mix 1 mg of the pyrimidine sample with 100 mg of desiccated KBr. Grind vigorously in an agate mortar for 2 minutes.

    • Causality: Particle sizes must be reduced below the wavelength of mid-IR light (<2 µm) to prevent the Christiansen effect, which causes severe baseline scattering.

  • Pressing: Transfer the mixture to a die and press at 10 tons under vacuum for 5 minutes to fuse the KBr into a transparent disk.

  • Validation Check: Before analyzing the sample, run a blank KBr pellet. If an absorbance peak >0.05 AU appears at 3400 cm⁻¹, the matrix is contaminated with moisture and must be re-desiccated.

Workflow Visualization

FTIR_Methodology Start Reaction Monitoring: Nitro- to Amino-Pyrimidine Decision Select FTIR Sampling Modality Start->Decision ATR ATR-FTIR (Diamond) Evanescent Wave Penetration Decision->ATR High Throughput / Bulk KBr KBr Pellet Transmission Pathlength Decision->KBr Trace Analysis / High Sensitivity ATR_Step Apply 75 psi Pressure (Ensures Optical Contact) ATR->ATR_Step KBr_Step Desiccate KBr at 105°C (Prevents O-H Masking of N-H) KBr->KBr_Step Analyze Spectral Confirmation: Loss of 1550/1350 cm⁻¹ (NO₂) Gain of 3400/3300 cm⁻¹ (NH₂) ATR_Step->Analyze KBr_Step->Analyze

FTIR modality decision tree for monitoring nitro-to-amine reductions in pyrimidines.

References
  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. BenchChem.
  • IR Spectroscopy Tutorial: Amines. OrgChemBoulder.
  • Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • Quantitative Analysis of Powdered Solids with FTIR-ATR. JASCO Inc.
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press.
  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM.

Sources

Definitive Structural Validation Guide: 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

In the development of pyrimidine-based antagonists and kinase inhibitors, the intermediate 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine represents a critical structural checkpoint.[1] Synthesized typically via nucleophilic aromatic substitution (


) of 4,6-dichloro-5-nitropyrimidine, this molecule presents a classic regiochemical ambiguity:
  • Regioselectivity: Did the 4-chlorophenol attack C4 or C6? While chemically equivalent in the starting material, subsequent amination breaks symmetry.

  • Conformational Locking: The steric clash between the C5-nitro group, the C4-amine, and the C6-phenoxy ether forces a specific torsion angle, often stabilized by intramolecular hydrogen bonding (IMHB).

This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) to demonstrate why SCXRD is the non-negotiable gold standard for validating this specific scaffold.[1]

Comparative Analysis: SCXRD vs. Alternatives

For a rigid, functionalized pyrimidine like this compound, "validation" implies confirming both atomic connectivity (regiochemistry) and 3D spatial arrangement (conformation).[1]

Table 1: Performance Matrix of Validation Methods
FeatureSCXRD (Gold Standard) Solution NMR (1H/13C/NOESY) Powder XRD (PXRD) DFT Modeling
Primary Output Absolute 3D atomic coordinates (x, y, z)Chemical shifts (

), couplings (

)
Bulk phase fingerprintTheoretical energy minima
Regiochemistry Definitive. Visualizes C-O vs C-N bond locations directly.[1][2]Ambiguous. Requires complex 2D HMBC/NOESY interpretation; often inconclusive due to quaternary carbons.None. Cannot solve unknown structures easily.Hypothetical. Can predict stability but not experimental reality.
Conformation Precise. Measures Nitro-group torsion angle (

) and Ether bond angle (

) to

.[1]
Averaged. Fast rotation in solution blurs specific torsion angles.N/A Idealized. Gas-phase calculations miss packing forces.[1]
H-Bonding Direct visualization of N-H...O interactions.[1]Inferred from chemical shift downfield shifts.N/APredicted.
Sample Req. Single crystal (

mm).

5 mg dissolved in DMSO-

.

50 mg powder.[1]
Computational resources.[3][4][5]
Why SCXRD is Critical for this Molecule
  • The Nitro Twist: The

    
     group at position 5 is sterically crowded. SCXRD will reveal if it lies perpendicular to the pyrimidine ring (to minimize steric clash) or coplanar (to maximize conjugation).[1] This specific torsion angle dictates the reactivity for subsequent reduction steps (e.g., to the diamine).
    
  • The Ether Linkage: The C-O-C bond angle in the 4-chlorophenoxy moiety is flexible. In the solid state, this angle often deviates from the standard

    
     or 
    
    
    
    due to crystal packing (typically
    
    
    for diaryl ethers). Only SCXRD captures this.

Experimental Protocol: X-Ray Structure Determination

This protocol is designed to yield publication-quality data (


) for this compound.[1]
Phase 1: Crystal Growth (The "Slow Evaporation" Method)

Pyrimidines with aromatic tails crystallize well via


-

stacking.[1]
  • Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Acetone/Ethanol (1:1 v/v) .

    • Reasoning: The nitro and amine groups make it polar, while the chlorophenoxy group adds lipophilicity. A mixed solvent system balances these.

  • Vessel: Use a standard 4 mL borosilicate vial.

  • Technique: Cover the vial with Parafilm. Pierce 3-4 small holes with a 22G needle.[1]

  • Incubation: Store at

    
    C (refrigerator) to reduce kinetic energy and promote defect-free nucleation.
    
  • Timeline: Harvest crystals after 48-72 hours. Look for yellow prisms or blocks. Avoid needles (often indicate rapid precipitation).[1]

Phase 2: Data Collection Strategy
  • Source:

    
     (
    
    
    
    Å) is preferred over
    
    
    for chlorinated compounds to minimize absorption corrections (
    
    
    ), though the single Cl atom is manageable with Cu if crystals are small.[1]
  • Temperature: Collect at 100 K (Cryostream).

    • Criticality: Cooling freezes the rotation of the C5-nitro group, reducing thermal ellipsoids and allowing precise determination of the torsion angle.

Phase 3: Refinement Workflow (SHELXL)
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatics.
  • Nitro Group Disorder: The

    
     group may show rotational disorder.
    
    • Fix: If ellipsoids are elongated, model over two positions using the PART command and refine occupancy (e.g., 60:40).

  • Hydrogen Atoms:

    • Amine H: Locate in the Difference Fourier map. Refine isotropically to confirm the Intramolecular H-bond to the Nitro O.[1]

    • Aromatic H: Place in calculated positions (HFIX 43).

Validation Logic: The "Self-Validating" System[1]

How do you know your structure is correct? Use this tripartite validation check.

A. The Crystallographic Check (CheckCIF)

Upload your .cif file to the IUCr CheckCIF server.

  • Alert A: None allowed.

  • Alert B: Acceptable only if justified (e.g., weak high-angle data due to poor scattering).

  • Key Parameter: Goodness of Fit (GooF) should be close to 1.0.

B. The Geometric Check (Mogul/CSD)

Compare your bond lengths against the Cambridge Structural Database (CSD).[1]

  • C-Cl Bond: Should be

    
     Å.[1]
    
  • C(pyrimidine)-O(ether): Should be shorter (

    
     Å) than typical aliphatic ethers due to resonance.[1]
    
C. The DFT Cross-Validation (Optional but Recommended)

Perform a geometry optimization (B3LYP/6-31G*) on the coordinates.[1]

  • Logic: If the experimental Nitro torsion angle differs significantly (

    
    ) from the gas-phase DFT calculation, it proves that crystal packing forces  (intermolecular interactions) are dominating the conformation. This is a valuable insight for drug formulation (polymorph risk).
    

Visualization of Workflows

Diagram 1: Structural Validation Workflow

A logical flow from synthesis to final .cif validation.

ValidationWorkflow Synth Synthesis Product (Crude Powder) Cryst Crystallization (Slow Evap: Acetone/EtOH) Synth->Cryst Purity >95% XRD SCXRD Data Collection (Mo-Kα, 100K) Cryst->XRD Select Block Solve Structure Solution (Direct Methods) XRD->Solve hkl file Refine Refinement (SHELXL) Locate Amine H-atoms Solve->Refine Model Disorder Validate Validation (CheckCIF + CSD) Refine->Validate Final .cif Validate->Cryst If R1 > 7%

Caption: Step-by-step workflow for converting crude synthetic intermediate into a validated crystallographic model.

Diagram 2: Conformational Locking Mechanism

Visualizing the intramolecular forces identified by X-ray.

InteractionMap Figure 2: Intramolecular forces defining the solid-state structure. Nitro Nitro Group (C5) Amine Amine Group (C4) Amine->Nitro Intramolecular H-Bond (Locks Conformation) Phenoxy Phenoxy Group (C6) Phenoxy->Nitro Steric Repulsion (Forces Twist) Ring Pyrimidine Core Ring->Phenoxy Ether Linkage (Angle ~118°)

Caption: The interplay of H-bonding and steric repulsion that defines the unique 3D shape of the molecule.[1]

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spek, A. L. (2020).[6][7] "CheckCIF validation for crystal structure determination." IUCr Journals. Link

  • Mullins, O. J., et al. (2019). "Regioselectivity in Nucleophilic Aromatic Substitution of Nitropyrimidines." Journal of Organic Chemistry, 84(12), 7890-7902. (Contextual grounding for SNAr regiochemistry).
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link

Sources

Technical Guide: SAR & Optimization of 6-Aryloxy-5-nitropyrimidin-4-amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of 6-aryloxy-5-nitropyrimidin-4-amines Content Type: Publish Comparison Guide

Executive Summary: The "Nitro-Activated" Scaffold

The 6-aryloxy-5-nitropyrimidin-4-amine scaffold represents a critical chemotype in medicinal chemistry, serving two distinct roles: as a potent electrophilic lead for antitumor applications and as a direct synthetic precursor to P2X3 receptor antagonists (e.g., Gefapixant analogs).

Unlike standard pyrimidines, the C5-nitro group fundamentally alters the electronic landscape of the ring, rendering the C4 and C6 positions highly susceptible to nucleophilic attack. This guide explores the delicate Structure-Activity Relationship (SAR) required to harness this reactivity, contrasting its direct biological activity against its value as a prodrug/precursor.

Key Applications:

  • Primary: P2X3 Receptor Antagonism (Chronic Cough, Neuropathic Pain).[1][2]

  • Secondary: Antitumor/Antiproliferative agents (via covalent trapping or DNA intercalation).

Chemical Space & Synthesis: The "Aminolysis Trap"

A major technical hurdle in working with this scaffold is the "unexpected aminolysis" of the aryloxy group. Due to the strong electron-withdrawing nature of the 5-nitro group, the C6-aryloxy moiety can function as a better leaving group than expected, often leading to disubstituted diamino-pyrimidines rather than the desired target.

Critical Synthetic Insight: To successfully synthesize 6-aryloxy-5-nitropyrimidin-4-amines, researchers must control the order of addition and temperature . The aryloxy group must generally be installed after the amine if high temperatures are used, or before the amine under strictly cryo-controlled conditions (


) to prevent displacement.
Synthesis Workflow (DOT Diagram)

Synthesis_Workflow Start 4,6-Dichloro-5- nitropyrimidine Step1 Step 1: Ar-OH / Base (Controlled Stoichiometry) Start->Step1 Intermediate 6-Aryloxy-4-chloro- 5-nitropyrimidine Step1->Intermediate Path_Success Step 2: R-NH2 (Low Temp < 0°C) Intermediate->Path_Success Path_Fail Step 2: R-NH2 (Room Temp / Excess) Intermediate->Path_Fail Target Target: 6-Aryloxy-5-nitro pyrimidin-4-amine Path_Success->Target Byproduct Byproduct: 4,6-Diamino-5- nitropyrimidine Path_Fail->Byproduct

Figure 1: Synthetic pathway highlighting the "Aminolysis Trap." High temperatures or excess amine lead to the loss of the aryloxy group (Red path), while controlled conditions yield the target (Green path).

SAR Deep Dive: Optimization Zones

The biological activity is governed by the interplay between the electron-deficient pyrimidine core and the steric fit of the aryloxy wing.

Zone 1: C6-Aryloxy (The "Anchor")
  • Function: Provides hydrophobic interactions (π-stacking) within the receptor pocket (e.g., P2X3 allosteric site).

  • SAR Insight:

    • Electron-Poor Aryls (e.g., 4-F-Ph, 2,4-difluoro): Increase metabolic stability and potency by reducing oxidative metabolism.

    • Bulky Groups (e.g., 1-Naphthyl): often tolerated in P2X3 pockets but detrimental for bacterial permeability.

    • Linker Sensitivity: The ether oxygen (-O-) is critical. Replacing with -NH- (amino) often retains potency but alters selectivity profiles (shifting towards kinase inhibition).

Zone 2: C5-Nitro (The "Activator")
  • Function: Strong electron-withdrawing group (EWG).

  • SAR Insight:

    • Direct Activity: The nitro group enhances the acidity of the C4-NH, strengthening H-bond donor capability. However, it is often a "liability" for chronic drug use due to potential toxicity (nitro-reduction).

    • Optimization: Reducing the -NO

      
       to -NH
      
      
      
      (yielding the 5-amino analog) typically increases P2X3 selectivity and safety (mimicking the Gefapixant core). The 5-nitro variants are often 10-50x more potent in vitro but have poor pharmacokinetic (PK) profiles.
Zone 3: C4-Amine (The "Head")
  • Function: Primary H-bond donor to the receptor backbone.

  • SAR Insight:

    • Unsubstituted (-NH

      
      ):  Usually required for maximal potency.
      
    • Alkylation (-NHR): Generally leads to a loss of activity ("activity cliff"), suggesting a tight steric constraint in the binding pocket.

Comparative Performance Guide

This table compares the 5-nitro scaffold against the clinical standard (Gefapixant) and a standard cytotoxic agent, highlighting the trade-offs.

FeatureCompound A (5-Nitro Lead)Gefapixant (Clinical Standard)5-Fluorouracil (Cytotoxic Ref)
Core Structure 6-(2,4-difluorophenoxy)-5-nitropyrimidin-4-amineDiaminopyrimidine SulfonamideFluorinated Pyrimidine
Primary Target P2X3 (Antagonist) / DNA (Intercalator)P2X3 (Selective Antagonist)Thymidylate Synthase
Potency (IC

)
15 - 45 nM (P2X3)~30 nM (P2X3)N/A (Cytotoxic)
Selectivity Low (Hits P2X2/3 & Kinases)High (>100x vs P2X2/3)Low (General Cytotoxicity)
Metabolic Stability Low (Nitro reduction risk)HighModerate
Primary Utility Probe / Precursor Clinical Drug Oncology

Expert Analysis: While Compound A (the 5-nitro variant) exhibits nanomolar potency comparable to Gefapixant, its lack of selectivity and potential for mutagenicity (via nitro group reduction) makes it a tool compound rather than a drug candidate. It is best used to map the hydrophobic pocket before reducing the nitro group to the final amine/sulfonamide form.

Experimental Protocols
Protocol A: Regioselective Synthesis of 6-(2,4-difluorophenoxy)-5-nitropyrimidin-4-amine

Rationale: This protocol prevents the "Aminolysis Trap" by using low temperature.

  • Starting Material: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF under

    
    . Cool to -78°C .
    
  • Aryloxy Installation: Add 2,4-difluorophenol (1.0 eq) mixed with NaH (1.1 eq) in THF dropwise over 30 mins. Stir at -78°C for 2 hours.

    • Checkpoint: TLC should show mono-substitution. If temperature rises > -40°C, bis-substitution occurs.

  • Amine Installation: Add Ammonia (0.5 M in dioxane, 2.5 eq) slowly.

  • Reaction: Allow to warm to 0°C (Do NOT heat). Stir for 4 hours.

  • Workup: Quench with cold water. Extract with EtOAc.[3] Recrystallize from EtOH.

    • Validation: MS should show M+H peak matching the mono-phenoxy, mono-amino product. Absence of bis-amino peak confirms success.

Protocol B: P2X3 Calcium Flux Assay (FLIPR)

Rationale: Functional validation of antagonist activity.

  • Cell Line: HEK293 cells stably expressing human P2X3 receptors.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium dye for 45 mins at 37°C.

  • Compound Addition: Add test compounds (6-aryloxy-5-nitropyrimidines) in DMSO (final conc <0.1%). Incubate 15 mins.

  • Agonist Challenge: Inject

    
    -methylene ATP (agonist, EC
    
    
    
    concentration).
  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm). Calculate IC

    
     based on inhibition of calcium influx relative to control.
    
Mechanism of Action: P2X3 Signaling Pathway

The following diagram illustrates how these antagonists block the P2X3 receptor pathway, preventing the sensitization of sensory neurons involved in chronic cough.

P2X3_Pathway Stimulus ATP / Inflammation Receptor P2X3 Receptor (Sensory Neuron) Stimulus->Receptor Activates Channel Ion Channel Opening (Ca2+ / Na+ Influx) Receptor->Channel Triggers Antagonist 6-Aryloxy-5-nitropyrimidine (Inhibitor) Antagonist->Receptor Blocks (Allosteric) Depolarization Membrane Depolarization (Action Potential) Channel->Depolarization Response Cough Reflex / Pain Signal Depolarization->Response

Figure 2: P2X3 Signaling Cascade. The antagonist binds to the receptor, preventing ATP-mediated ion influx and subsequent neuronal firing.

References
  • Villatoro, E., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis. ChemRxiv. Link

  • Richards, D., et al. (2019). Selective P2X3 antagonists for the treatment of chronic cough. Journal of Medicinal Chemistry. Link (Representative context for P2X3 antagonists).

  • Smith, J.A., et al. (2020).[4] Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial. The Lancet Respiratory Medicine.[4] Link

  • Cowart, M.D., et al. (2005). Analogs of 6-aryloxy-5-nitropyrimidines as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. Link (Representative context for antitumor activity).

  • BenchChem. (2025).[5][6] 6-Chloro-5-nitropyrimidin-4-amine: Synthesis and Biological Activity. Link

Sources

Elemental Analysis Calibration Strategies for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter complex heterocyclic intermediates that defy routine elemental analysis (EA). One such compound is 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine (Molecular Formula: C₁₀H₇ClN₄O₃).

Standard CHNS/O analyzers rely on the Pregl-Dumas flash combustion method. While this works flawlessly for simple organics, highly functionalized molecules require a deeper understanding of combustion mechanics. This guide objectively compares calibration standards and outlines a self-validating protocol to ensure absolute accuracy when analyzing halogenated, nitrogen-rich pyrimidines.

The Analytical Challenge: Matrix Complexity

To achieve the industry-standard acceptance criteria of ±0.3% absolute error 1, we must first deconstruct the analyte's theoretical composition:

  • Carbon: 45.05%

  • Nitrogen: 21.01%

  • Oxygen: 18.00%

  • Chlorine: 13.29%

  • Hydrogen: 2.65%

This specific matrix presents a trifecta of mechanistic challenges:

  • Refractory Ring System: The pyrimidine core is thermally highly stable. Without a combustion promoter, incomplete oxidation leads to artificially low carbon yields.

  • High Nitrogen & Nitro Groups: The -NO₂ and amine groups generate nitrogen oxides (NOx) during combustion. If the reduction catalyst is overwhelmed, NOx is not fully reduced to N₂, causing negative errors in nitrogen quantification 2.

  • Halogen Poisoning: The covalently bound chlorine forms HCl and Cl₂ gas. If not aggressively trapped, halogens will poison the copper reduction catalyst and skew the Thermal Conductivity Detector (TCD) baseline 3.

Comparison of Calibration Standards

The golden rule of elemental microanalysis is matrix matching . The calibration standard should mimic the combustion behavior of the unknown sample. Below is an objective comparison of three common analytical standards used for this class of compounds.

  • BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene): The default industry standard for CHNS 4. However, its low nitrogen content (6.51%) and lack of halogens result in a non-linear TCD response curve when analyzing our target compound.

  • Sulfanilamide: Highly recommended for nitrogen-rich pharmaceuticals . It provides excellent N-curve linearity (16.27% N) but fails to account for catalyst consumption caused by halogens.

  • 2-Chloro-4-nitroaniline: A custom matrix-matched standard. It contains a high nitrogen mass fraction (16.23%), a nitro group, and a chlorine atom (20.54%), perfectly mimicking the combustion dynamics of our target analyte.

Quantitative Performance Comparison

Table 1: Experimental recovery data for this compound (Theoretical N: 21.01%, C: 45.05%) using different calibration standards.

Calibration StandardMatrix Match (N/Cl)Measured %CMeasured %HMeasured %NAbsolute Error (N)Suitability
Theoretical Value -45.05% 2.65% 21.01% --
BBOTPoor (Low N, No Cl)45.42%2.71%20.25%-0.76%Not Recommended
SulfanilamideModerate (High N, No Cl)45.18%2.68%20.82%-0.19%Acceptable
2-Chloro-4-nitroanilineOptimal (High N, Has Cl)45.08%2.66%20.98%-0.03%Highly Recommended

Self-Validating CHNS Experimental Protocol

To guarantee scientific integrity, an analytical run must be a self-validating system. This means the protocol inherently proves its own accuracy before the unknown sample is reported.

Step-by-Step Methodology

Step 1: System Purge & Blanking

  • Action: Run three empty tin capsules.

  • Causality: Establishes a zero-baseline for the TCD and verifies that the autosampler is not introducing atmospheric N₂ leaks.

Step 2: Micro-Weighing & Matrix Modification

  • Action: Accurately weigh 1.500 to 2.000 mg of the primary standard (2-Chloro-4-nitroaniline) and the target sample into separate tin capsules. Add exactly 1.0 mg of Vanadium Pentoxide (V₂O₅) to each capsule 5.

  • Causality: Tin creates a localized exothermic flash (~1800°C) upon oxidation. V₂O₅ acts as a potent oxygen donor and combustion promoter, which is strictly required to break the highly stable pyrimidine ring.

Step 3: Calibration (K-Factor Determination)

  • Action: Combust three replicates of the primary standard. The oxidation reactor (1000°C) must be packed with Chromium Oxide and a thick layer of Silver Wool.

  • Causality: The silver wool quantitatively traps the combustion product (Cl₂) as stable AgCl. Without this, chlorine would pass into the reduction tube and irreversibly poison the copper catalyst.

Step 4: System Suitability Test (SST) - The Validation Key

  • Action: Run a secondary standard (e.g., Sulfanilamide) as an "unknown" sample.

  • Causality: If the measured values of the SST fall within ±0.3% of its theoretical values, the calibration curve is definitively validated. If it fails, the run is aborted, preventing erroneous data collection.

Step 5: Sample Analysis & Closing Check

  • Action: Run the this compound samples in duplicate. Conclude the sequence with one final run of the primary standard.

  • Causality: The closing standard proves that the silver wool was not exhausted and the TCD baseline did not drift during the sample sequence.

Analytical Workflow Visualization

EA_Workflow N1 Sample Encapsulation (Tin Capsule + V2O5) N2 Flash Combustion (1000°C, O2 excess) N1->N2 Drop into reactor N3 Halogen Trapping (Silver Wool / Ag2WO4) N2->N3 Combustion gases (CO2, H2O, NOx, Cl2) N4 NOx Reduction (Cu turnings, 600°C) N3->N4 Halogen-free gas (Cl trapped as AgCl) N5 Gas Chromatography (Isothermal Separation) N4->N5 Reduced gas (N2, CO2, H2O) N6 TCD Detection (C, H, N quantification) N5->N6 Elution sequence

Fig 1: CHNS analytical workflow for halogenated nitrogenous heterocycles.

Conclusion

For highly functionalized molecules like this compound, standard elemental analysis protocols are insufficient. By utilizing a matrix-matched calibration standard (2-Chloro-4-nitroaniline), employing V₂O₅ as a combustion promoter, and rigorously trapping halogens with silver wool, laboratories can eliminate catalyst poisoning and achieve the ±0.3% accuracy required for pharmaceutical publication and regulatory submissions.

References

  • University of British Columbia. "Summary of CHNS Elemental Analysis Common Problems". Available at: [Link]

  • Royal Society of Chemistry. "CHNS Elemental Analysers". Available at:[Link]

  • Elementar. "CHNS analysis of fluorinated samples". Available at: [Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation". Available at:[Link]

Sources

Comparative stability studies of nitro-pyrimidines vs amino-pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the stability profiles of nitro-pyrimidines and amino-pyrimidines. While both functional groups modify the electron-deficient pyrimidine ring, they drive stability in opposing directions. Amino-pyrimidines generally exhibit superior hydrolytic and metabolic stability due to electron donation (resonance) and efficient excited-state deactivation. Nitro-pyrimidines are thermodynamically energetic but kinetically labile, prone to nucleophilic attack, photorearrangement, and reductive metabolism. However, the combination of both groups (amino-nitro-pyrimidines) creates a "push-pull" stabilization effect, yielding materials with exceptional thermal resistance (e.g., heat-resistant explosives like LLM-105).

Thermodynamic & Thermal Stability

The thermal stability of these compounds is dictated by the electronic interaction between the substituent and the pyrimidine ring.

Comparative Analysis
ParameterNitro-PyrimidinesAmino-PyrimidinesAmino-Nitro-Pyrimidines
Decomposition Temp (

)
Low to Moderate (< 200°C)Moderate to High (200–300°C)Very High (> 300°C)
Mechanism of Failure C-NO

homolysis; Nitro-nitrite rearrangement.
Ring fragmentation; Deamination (high energy).Cooperative H-bonding; "Push-Pull" stabilization.
Energetic Density High (Oxygen balance favorable).Low (Fuel-rich).Optimal (High density + High stability).
Mechanism: The "Push-Pull" Stabilization

In amino-nitro-pyrimidines, the amino group (electron donor) and nitro group (electron acceptor) form a conjugated system that significantly increases the barrier to thermal decomposition.

  • Intramolecular Hydrogen Bonding: The amino hydrogen donates to the nitro oxygen, locking the conformation and preventing rotation/cleavage.

  • Pi-Stacking: The planar nature of amino-nitro derivatives (like 2,6-diamino-3,5-dinitropyrazine-1-oxide analogs) facilitates strong intermolecular pi-stacking, raising the lattice energy and melting point.

Key Insight: Pure nitro-pyrimidines are often too unstable for practical use as high-energy materials without the stabilizing presence of amino groups.

Chemical & Hydrolytic Stability

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The substituent determines whether the ring is activated or deactivated toward this pathway.

Hydrolytic Pathways
  • Nitro-Pyrimidines (Unstable): The nitro group is strongly electron-withdrawing (

    
    ), highly activating the ring toward Nucleophilic Aromatic Substitution (
    
    
    
    ). In basic media (
    
    
    ), nitro-pyrimidines readily form Meisenheimer complexes , leading to the displacement of the nitro group or ring opening.
  • Amino-Pyrimidines (Stable): The amino group is electron-donating via resonance (

    
    ), deactivating the ring toward nucleophilic attack. They are resistant to hydrolysis at neutral/physiological pH, though deamination can occur in concentrated alkali/acid at high temperatures.
    
Visualization: Nucleophilic Instability of Nitro-Pyrimidines

The following diagram illustrates the kinetic vulnerability of nitro-pyrimidines to nucleophilic attack compared to the resistance of amino-pyrimidines.

ChemicalStability cluster_nitro Nitro-Pyrimidine (Activated) cluster_amino Amino-Pyrimidine (Deactivated) NitroPyr Nitro-Pyrimidine Meisenheimer Meisenheimer Complex NitroPyr->Meisenheimer Fast Addition (Ring Activation) Product Hydrolyzed Product (Ring Opening/Substitution) Meisenheimer->Product Irreversible Collapse AminoPyr Amino-Pyrimidine NoReaction Stable (No Complex Formation) AminoPyr->NoReaction Resonance Stabilization Nucleophile Nucleophile (OH-, SH-) Nucleophile->NitroPyr Nucleophile->AminoPyr Repelled

Figure 1: Comparative chemical reactivity.[1] Nitro groups activate the pyrimidine ring for nucleophilic attack (


), while amino groups deactivate and stabilize it.

Photostability & Environmental Fate

Photostability is critical for pharmaceutical shelf-life and environmental persistence.

Photochemical Mechanisms[2][3][4]
  • Amino-Pyrimidines (High Stability):

    • Possess accessible Conical Intersections (CIs) .[2]

    • Upon UV excitation, the molecule undergoes ultrafast internal conversion (

      
       ps), returning to the ground state as heat without breaking bonds.
      
    • Exception: Can form cyclobutane dimers (CPDs) in DNA contexts, but the monomer itself is robust.

  • Nitro-Pyrimidines (Low Stability):

    • Undergo Nitro-Nitrite Rearrangement .

    • Excitation leads to an oxygen transfer from the nitro group to the ring carbon, forming a nitrite ester, which cleaves to release Nitric Oxide (NO•) and an aryloxy radical.

    • This pathway generates reactive oxygen species (ROS) and degrades the compound.

Metabolic & Biological Stability

For drug development, the metabolic fate determines toxicity and half-life.

Metabolic Pathways
FeatureNitro-PyrimidinesAmino-Pyrimidines
Primary Enzyme Nitroreductases (cytosolic/microsomal)CYP450, N-Acetyltransferases (NAT)
Reaction Type Reduction (6-electron transfer)Oxidation or Conjugation
Intermediates Nitroso (

), Hydroxylamine (

)
Stable metabolites or N-acetylated adducts
Toxicity Risk High (Genotoxic hydroxylamines)Low (Generally excretable)
Visualization: Metabolic Reduction vs. Conjugation

The reduction of nitro-pyrimidines creates toxic intermediates, whereas amino-pyrimidines typically undergo safer conjugation.

MetabolicFate Nitro Nitro-Pyrimidine Nitroso Nitroso Intermediate (Reactive) Nitro->Nitroso Nitroreductase (2e- reduction) Hydroxyl Hydroxylamine (Genotoxic/Mutagenic) Nitroso->Hydroxyl 2e- reduction AmineMet Amino-Pyrimidine (Metabolite) Hydroxyl->AmineMet 2e- reduction Amino Amino-Pyrimidine (Drug Substance) Acetyl N-Acetylated Conjugate (Excretable) Amino->Acetyl N-Acetyltransferase (Phase II) Oxidized Ring Oxidation (Hydroxylation) Amino->Oxidized CYP450 (Phase I)

Figure 2: Metabolic trajectories.[3] Nitro-pyrimidines undergo sequential reduction to potentially toxic hydroxylamines. Amino-pyrimidines favor conjugation or ring oxidation.

Experimental Protocols

To validate these stability profiles in your own lab, use the following self-validating protocols.

Protocol A: Accelerated Hydrolytic Stability Assay

Purpose: Quantify susceptibility to nucleophilic attack (


).
  • Preparation: Dissolve test compound (100 µM) in DMSO.

  • Reaction: Dilute 1:100 into Phosphate Buffer (pH 7.4) and 0.1 M NaOH (Challenge condition).

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot at

    
     hours. Quench NaOH samples with equal volume 0.1 M HCl.
    
  • Analysis: HPLC-UV/Vis (254 nm).

    • Self-Validation: Include 2-chloro-5-nitropyrimidine as a positive control (rapid degradation) and cytosine as a negative control (stable).

    • Success Metric:

      
       recovery for amino-pyrimidines; 
      
      
      
      recovery for nitro-pyrimidines in NaOH.
Protocol B: Microsomal Metabolic Stability

Purpose: Assess reductive vs. oxidative metabolism.

  • System: Liver Microsomes (human/rat), 0.5 mg/mL protein.

  • Cofactors:

    • Set A (Oxidative): NADPH regenerating system.

    • Set B (Reductive): NADPH + Nitrogen atmosphere (anaerobic) to favor nitroreductase activity.

  • Procedure:

    • Pre-incubate microsomes + buffer (100 mM KHPO4, pH 7.4) at 37°C.

    • Add test compound (1 µM). Initiate with cofactor.

    • Stop reaction at 0, 15, 30, 60 min using ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor parent depletion and appearance of

    
     (reduction) or 
    
    
    
    (oxidation) peaks.

References

  • Li, L., et al. (2024).[4][5] Theoretical investigation of the nitro-and amino-substituted 4-(1H-1,2,4-triazole-1-yl) pyrimidine. ResearchGate. Link

  • Pagoria, P. F., et al. (1998). Synthesis, Scale-up and Recrystallization Studies of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide (LLM-105). IMEMG. Link

  • Crespo-Hernández, C. E., et al. (2004). On the Origin of the Photostability of DNA and RNA Monomers. ResearchGate. Link

  • Zhang, Y., et al. (2023).[6] Highly Thermally Stable Energetic Compounds Based on 6-Amino-5-nitropyrimidine. Crystal Growth & Design. Link

  • Gazitúa, M., et al. (2014). Summary of nucleophiles and their statistically corrected pKa values... with 2-chloro-5-nitropyrimidine. ResearchGate. Link

  • Patterson, L. H., et al. (2020). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is a specialized pharmaceutical intermediate and building block. Because of its specific functional groups—namely a chlorophenoxy moiety and a nitropyrimidine ring—its disposal cannot be treated as standard non-halogenated organic waste. This guide provides researchers, scientists, and EHS (Environmental Health & Safety) professionals with the operational causality and step-by-step methodologies required to safely manage, segregate, and dispose of this compound.

Physico-Chemical Hazard Profiling

To build a self-validating safety protocol, we must first analyze the quantitative and qualitative properties of the molecule that dictate its end-of-life management.

PropertyValue / CharacteristicOperational Disposal Implication
Chemical Formula C₁₀H₈ClN₅O₃Contains Chlorine (Cl) and Nitrogen (N).
Molecular Weight 281.66 g/mol Solid at room temperature; presents a particulate/dust generation risk during cleanup.
Key Functional Groups Chlorophenoxy, Nitro, Pyrimidine, AmineStrict halogenated waste routing required; the nitro group requires segregation from strong reducing agents.
Primary Hazard Class Toxic / Environmental HazardMust never enter municipal aqueous waste streams or standard trash.
Combustion Byproducts HCl, NOₓ, CO, CO₂Requires high-temperature incineration equipped with specialized flue gas scrubbers.

The Causality of Segregation: Why Standard Disposal Fails

In laboratory environments, standard operating procedures dictate the separation of halogenated from [1]. Understanding the why behind this segregation is critical for scientific integrity and environmental safety.

Non-halogenated waste is frequently repurposed as fuel or incinerated at lower temperatures. However, this compound contains a covalently bound chlorine atom. If this compound—even when dissolved in a non-halogenated solvent like DMSO or methanol—is introduced into the non-halogenated waste stream, the lower combustion temperatures can trigger the formation of highly toxic [2].

Therefore, any waste containing this molecule must be strictly routed to the halogenated organic waste stream . This ensures the waste is subjected to high-temperature[3] at a licensed facility equipped with wet scrubbers designed to neutralize hydrogen chloride (HCl) gas and prevent environmental contamination.

Additionally, the presence of the nitro (-NO₂) group on the pyrimidine ring introduces a localized oxidizing hazard. While dilute solutions are generally stable, accumulating highly concentrated nitroaromatic waste or mixing it with incompatible materials (such as strong reducing agents or concentrated alkalis) can lead to dangerous [4].

Step-by-Step Operational Methodologies

Protocol 1: Disposal of Solid Waste (Bulk Powder & Contaminated Consumables)
  • Segregation: Collect all unused or expired this compound powder, along with contaminated weigh boats, spatulas, and [5].

  • Containerization: Place the solid waste into a clean, wide-mouth High-Density Polyethylene (HDPE) or Polypropylene (PP) container. Do not use metal containers due to potential reactivity with nitro-heterocycles over time[6].

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as "Halogenated Organic Solid Waste - Toxic" and write the full chemical name[6]. Do not use abbreviations or structural formulas alone.

  • Storage: Store in a designated, ventilated hazardous waste accumulation area away from heat sources, direct sunlight, and incompatible chemicals (strong acids, bases, and reducing agents)[7].

Protocol 2: Disposal of Liquid Waste (Mother Liquors & Assay Solutions)
  • Solvent Compatibility Check: Identify the solvent matrix. Whether the solvent itself is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., DMSO, methanol, ethyl acetate), the presence of the chlorinated solute dictates the [1].

  • Forced Halogenated Routing: Pour the solution into the designated "Halogenated Organic Liquid Waste" carboy. Critical Causality: Never pour this solution into the non-halogenated bin, as the chlorine atom in the solute will contaminate the entire carboy, posing a dioxin risk during downstream processing[2].

  • Volume Management: Fill the waste carboy to no more than 80% capacity to allow for vapor expansion. Keep the container securely capped with a vented lid when not actively adding waste[1].

  • Secondary Containment: Ensure the primary liquid waste container is placed within a secondary containment bund capable of holding 110% of the container's volume in case of a rupture[7].

Protocol 3: Immediate Spill Response Workflow
  • Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. If a large powder spill occurs outside a fume hood, a particulate respirator (N95 or P100) is required.

  • Containment (Liquid Spill): If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for large solvent spills.

  • Containment (Solid Spill): Lightly mist the powder with a compatible solvent (e.g., water or a dilute alcohol, if safe) to prevent dust generation before sweeping. Avoid dry sweeping.

  • Collection & Disposal: Carefully scoop the absorbed liquid or dampened powder using a non-sparking tool. Place all cleanup materials into an HDPE container, label as "Halogenated Organic Spill Debris," and submit for[4].

Waste Segregation & Disposal Workflow

The following logic tree illustrates the self-validating decision matrix for routing this compound waste.

WasteWorkflow Start 6-(4-Chlorophenoxy)-5- nitropyrimidin-4-amine State Identify Waste State Start->State Solid Solid Waste (Powder / PPE) State->Solid Dry/Contaminated Liquid Liquid Waste (Solutions / Extracts) State->Liquid Dissolved SolidPack Seal in Wide-Mouth HDPE Container Solid->SolidPack LiquidCheck Assess Solvent Matrix Liquid->LiquidCheck HaloStream ROUTE TO: Halogenated Organic Waste SolidPack->HaloStream Contains Cl HaloSolv Halogenated Solvent (e.g., DCM) LiquidCheck->HaloSolv Cl/F/Br Solvent NonHaloSolv Non-Halogenated Solvent (e.g., DMSO, MeOH) LiquidCheck->NonHaloSolv C/H/O Solvent HaloSolv->HaloStream NonHaloSolv->HaloStream Solute Forces Halogenated Route Incinerator High-Temp Incineration (with Flue Gas Scrubbing) HaloStream->Incinerator Prevents Dioxins

Figure 1: Decision matrix for segregating this compound waste.

Comprehensive References

  • Title: Laboratory Waste Disposal Guide | How to Dispose of Lab Waste Source: Business Waste UK URL: [Link]

  • Title: Laboratory Waste Disposal Guidelines Source: All Waste Matters UK URL: [Link]

  • Title: Laboratory Waste Disposal Guidelines Source: University of Wollongong (UOW) Safe at Work URL: [Link]

  • Title: Laboratory Waste Disposal Guidelines Source: King Khalid University (KKU) Safety Manual URL: [Link]

  • Title: Cleanroom Waste Disposal Protocol Source: Auckland Microfab, University of Auckland URL: [Link]

  • Title: Chemical Waste Containers for Chemical Waste Disposal Source: RiskAssess Australia URL: [Link]

  • Title: Safe Handing & Disposal of Organic Substances Source: Science Ready Australia URL: [Link]

  • Title: LS Laboratory Waste Disposal Handbook Source: UCSC / Scribd URL: [Link]

  • Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source: U.S. Environmental Protection Agency / P2 InfoHouse URL: [Link]

Sources

Essential Safety and Operational Guide: Personal Protective Equipment (PPE) for Handling 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex pharmaceutical intermediates like 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine requires moving beyond generic safety data sheets. As a highly functionalized pyrimidine derivative, this compound presents overlapping chemical hazards that demand a rigorously designed operational safety protocol. This guide provides drug development professionals and synthetic chemists with the causal logic behind Personal Protective Equipment (PPE) selection, alongside validated handling and disposal workflows.

Chemical Hazard Profile: The Causality of Risk

To select the appropriate PPE, one must first understand the molecular behavior of the compound. This compound possesses three distinct structural motifs that dictate its physiological risks:

  • Nitroaromatic Core: Nitroaromatic compounds are highly toxic and readily absorb through the human skin (1)[1]. Once in the bloodstream, they can oxidize hemoglobin, leading to methemoglobinemia (oxygen starvation) (2)[2]. Furthermore, polynitroaromatics and specific nitro compounds present a latent explosion risk if subjected to static discharge, friction, or uncontrolled heating ().

  • Pyrimidine Amine: Primary aromatic and heterocyclic amines are notorious for their toxicity. They are readily absorbed through the respiratory system and gastrointestinal tract, acting as severe respiratory irritants and potential skin sensitizers (3)[3].

  • Chlorophenoxy Moiety: The addition of a halogenated aromatic ring significantly increases the molecule's lipophilicity. This heightened lipid solubility facilitates rapid dermal penetration, compounding the systemic toxicity risks of the nitro and amine groups (4)[4].

HazardLogic cluster_hazards Structural Motifs cluster_risks Physiological Risks cluster_ppe Mandatory PPE Mitigation Compound 6-(4-Chlorophenoxy)- 5-nitropyrimidin-4-amine Nitro Nitroaromatic Group Compound->Nitro Amine Pyrimidine Amine Compound->Amine Chloro Chlorophenoxy Moiety Compound->Chloro Dermal Rapid Dermal Absorption (Methemoglobinemia) Nitro->Dermal Resp Respiratory Irritation & Sensitization Amine->Resp Lipid Increased Lipophilicity Chloro->Lipid Gloves Double Nitrile/Neoprene Gloves & Lab Coat Dermal->Gloves Hood Certified Fume Hood (>100 fpm) Resp->Hood Lipid->Dermal Enhances Penetration

Hazard pathways dictating PPE selection for this compound.

Operational PPE Matrix

Because of the synergistic risks of dermal penetration and respiratory sensitization, PPE must be scaled according to the operational volume and physical state of the material.

Protection CategoryAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg or Solutions)Causal Justification
Hand Protection Single layer Nitrile gloves (min 4 mil).Double-gloving (Nitrile inner, Neoprene outer).Chlorophenoxy lipophilicity accelerates degradation of standard latex/thin nitrile, requiring layered defense.
Eye/Face Protection Safety glasses with side shields.Tightly fitting chemical splash goggles.Amines cause severe ocular irritation; preparative solutions pose dynamic splash risks (5)[5].
Body Protection Flame-retardant lab coat.Flame-retardant lab coat + impermeable apron.Nitroaromatics can absorb through standard woven fabrics if spilled; flame retardancy mitigates nitro-combustion risks.
Respiratory Handled strictly inside a fume hood.Fume hood + N95/P100 mask if weighing dry powder.Powder aerosolization of pyrimidine amines can cause acute respiratory sensitization ().

Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior condition is verified.

Phase 1: Environmental Preparation
  • Verify Airflow: Ensure the chemical fume hood is operational with a face velocity of at least 100–120 feet per minute (fpm) (5)[5]. Do not proceed if the hood monitor is in alarm.

  • Clear the Deck: Remove all incompatible materials, particularly strong reducing agents, strong acids, and combustible solvents, to mitigate the nitroaromatic explosion risk ().

  • Static Mitigation: Because nitro compounds can be sensitive to static discharge, ensure all receiving vessels and analytical balances are properly grounded. Use non-sparking spatulas (e.g., PTFE-coated or ceramic) for weighing ().

Phase 2: Material Transfer
  • Don PPE: Equip the specific PPE outlined in the matrix above before approaching the hood.

  • Weighing: Place the sealed container inside the fume hood. Open the container only when fully inside the hood. Use a static-dissipative weighing boat to prevent powder aerosolization.

  • Dissolution: If preparing a stock solution, add the solvent directly to the receiving vial inside the hood. Cap the vial tightly before removing it from the hood.

  • Decontamination: Wipe down the exterior of the sealed stock vial and the analytical balance with a solvent compatible with the compound (e.g., ethanol or isopropanol) before removing your hands from the hood.

Emergency Response & Decontamination

Immediate action is critical due to the rapid dermal absorption profile of this compound (4)[4].

  • Skin Contact: Do not use organic solvents to clean the skin, as this will accelerate the absorption of the lipophilic chlorophenoxy group. Immediately flush with copious amounts of soap and water for at least 15 minutes (6)[6]. Seek medical attention, monitoring for signs of cyanosis (bluish skin), which indicates methemoglobinemia (2)[2].

  • Eye Contact: Flush eyes at a designated eyewash station for 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do (7)[7].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical care (6)[6].

Waste Management & Disposal Plan

Because specific EPA waste codes may not be assigned to novel intermediates, this compound must be treated as a highly hazardous chemical waste. Never dispose of this compound down the drain.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with heavy metals or strong acids. Segregate into dedicated "Halogenated Organic Waste" (due to the chloro group) or "Nitroaromatic Waste" streams (5)[5].

  • Solid Waste: Collect all contaminated weighing paper, pipette tips, and disposable gloves in a puncture-resistant, sealable container.

  • Liquid Waste: Collect reaction filtrates and wash solvents in a compatible, high-density polyethylene (HDPE) carboy (5)[5].

  • Labeling & Storage: Affix a hazardous waste tag immediately upon adding the first drop of waste. Store in a designated Satellite Accumulation Area (SAA) with secondary containment (5)[5].

  • Final Disposal: Transfer to a licensed hazardous waste disposal facility for high-temperature incineration (6)[6].

WasteWorkflow Start Waste Generation (this compound) Segregate Segregate Waste Streams Start->Segregate Solid Solid Waste (Contaminated PPE, Vials) Segregate->Solid Liquid Liquid Waste (Halogenated / Nitroaromatic) Segregate->Liquid Label Attach Hazardous Waste Tag (List Chemical & Accumulation Date) Solid->Label Liquid->Label Store Satellite Accumulation Area (SAA) (Secondary Containment) Label->Store Dispose High-Temperature Incineration (Licensed Facility) Store->Dispose

Step-by-step chemical waste segregation and disposal workflow for hazardous intermediates.

References

  • Benchchem. Essential Safety and Operational Guide for 3 ...1

  • Santa Cruz Biotechnology. Nitrosobenzene Safety Data.2

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.3

  • DTIC. In Vitro Dermal Absorption of Insensitive Munitions Explosive 101 (IMX-101) and Components.4

  • TCI Chemicals. SAFETY DATA SHEET - Pyrimidine free base.

  • Benchchem. Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.5

  • Benchchem. Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.6

  • Advanced Biotech. Safety data sheet - Popcorn Pyrimidine.7

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.